molecular formula C9H8N2O B1392896 3-Methoxy-1,5-naphthyridine CAS No. 1261365-35-8

3-Methoxy-1,5-naphthyridine

Cat. No.: B1392896
CAS No.: 1261365-35-8
M. Wt: 160.17 g/mol
InChI Key: GPQLUYHSHWAIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1,5-naphthyridine is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methoxy-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-7-5-9-8(11-6-7)3-2-4-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQLUYHSHWAIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679118
Record name 3-Methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-35-8
Record name 1,5-Naphthyridine, 3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3-Methoxy-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-1,5-naphthyridine represents a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly as a bioisostere for quinoline and isoquinoline motifs. While the parent 1,5-naphthyridine system is historically challenging to synthesize and functionalize regioselectively, the introduction of the 3-methoxy group provides a critical electronic "handle," modulating the electron-deficient nature of the diazanaphthalene core. This guide details the physicochemical properties, validated synthetic pathways, and reactivity profiles necessary for utilizing this moiety in high-affinity kinase inhibitors and antibacterial agents.

Chemical Constitution & Electronic Properties

Structural Analysis

The 1,5-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at the 1 and 5 positions. This arrangement creates a highly electron-deficient


-system due to the inductive (-I) and mesomeric (-M) withdrawal of the two nitrogen atoms.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 160.17 g/mol

  • Symmetry: The parent 1,5-naphthyridine is centrosymmetric (

    
    ), but the 3-methoxy substitution breaks this symmetry, creating distinct chemical environments for the remaining ring carbons.
    
Electronic Effects of the 3-Methoxy Group

The methoxy group at C3 exerts a dual effect:

  • Inductive Withdrawal (-I): Increases acidity of adjacent protons slightly.

  • Resonance Donation (+M): Significantly increases electron density at the C2 (ortho) and C4 (para-like) positions of the same ring.

pKa Modulation: The parent 1,5-naphthyridine is a weak base (


), significantly less basic than pyridine (

) due to the electron-withdrawing effect of the second nitrogen. The 3-methoxy group, while generally electron-donating by resonance, often lowers the basicity of the adjacent N1 nitrogen through inductive effects, while potentially shielding it sterically. However, it may slightly increase the basicity of N5 via long-range resonance transmission.

Synthetic Methodologies

Synthesizing 3-substituted 1,5-naphthyridines requires bypassing the inherent poor reactivity of the parent scaffold. The most robust route involves the construction of the 1,5-naphthyridine core followed by late-stage functionalization.

Primary Route: Palladium-Catalyzed Methoxylation

This protocol relies on the availability of 3-bromo-1,5-naphthyridine, which is accessible via direct bromination of 1,5-naphthyridine under forcing conditions.

Step 1: Synthesis of 3-Bromo-1,5-naphthyridine

Direct electrophilic substitution on 1,5-naphthyridine is difficult but occurs at the


-position (C3/C7).
  • Reagents:

    
    , Oleum (65% 
    
    
    
    ),
    
    
    .
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Yield: Typically 40-50% (often accompanied by 3,7-dibromo byproduct).

Step 2: Buchwald-Hartwig C-O Coupling

Conventional nucleophilic aromatic substitution (


) is sluggish at the 3-position because it is not activated by the nitrogen (which activates C2/C4). Therefore, Pd-catalysis is required.

Protocol:

  • Charge: A reaction vessel with 3-bromo-1,5-naphthyridine (1.0 eq),

    
     (2 mol%), and BippyPhos or XPhos (4 mol%).
    
  • Solvent/Base: Add dry Toluene or Dioxane and

    
     (2.0 eq).
    
  • Nucleophile: Add Methanol (2.0 eq) or Sodium Methoxide.

  • Conditions: Heat to 100°C under

    
     for 12-18 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (EtOAc/Hexane).

Visualization: Synthetic Pathway

SynthesisPath Start 3-Aminopyridine Core 1,5-Naphthyridine Start->Core Skraup Rxn (Glycerol, H2SO4, As2O5) Inter 3-Bromo-1,5-naphthyridine Core->Inter Bromination (Br2, Oleum, 170°C) Product 3-Methoxy-1,5-naphthyridine Inter->Product Pd-Catalyzed C-O Coupling (MeOH, Pd2(dba)3, Ligand)

Figure 1: Step-wise synthesis from commercially available precursors.

Reactivity Profile & SAR Implications

For drug development, understanding where this molecule can be modified (metabolism or further derivatization) is crucial.

Electrophilic Aromatic Substitution ( )

The 1,5-naphthyridine ring is deactivated. However, the 3-methoxy group activates the C2 and C4 positions .

  • Nitration/Halogenation: Will occur predominantly at C2 (ortho to OMe, alpha to N).

  • Implication: Metabolic oxidation by CYP450 may occur at C2 or C4.

Nucleophilic Attack

The C2 and C4 positions are naturally electron-deficient due to the adjacent nitrogen (N1).

  • Displacement: If a leaving group (e.g., Cl, Br) were introduced at C2, it would be highly reactive toward amines (useful for attaching solubility tails).

  • N-Oxidation: Treatment with m-CPBA yields the N-oxide. The N1-oxide is favored due to the directing effect of the C3-methoxy group (hydrogen bonding with peracid).

Visualization: Reactivity Map

Reactivity Center 3-Methoxy-1,5- naphthyridine N1 N1: H-Bond Acceptor Low Basicity Center->N1 C2 C2: Site of Metabolic Oxidation / SEAr Center->C2 C4 C4: Nucleophilic Attack (if activated) Center->C4 N5 N5: Metal Binding (Kinase Hinge) Center->N5

Figure 2: Functional reactivity map highlighting sites for metabolic and chemical modification.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 1,5-naphthyridine scaffold is a proven pharmacophore for ATP-competitive inhibitors.

  • Binding Mode: The N1 and N5 nitrogens can serve as hydrogen bond acceptors in the hinge region of kinases (e.g., PI3K, ALK).

  • 3-Methoxy Role: The methoxy group often projects into the inner hydrophobic pocket or solvent front, depending on the specific kinase, providing selectivity over the more common quinoline scaffolds.

Physicochemical Data Summary
PropertyValue (Estimated/Exp)Relevance
LogP 1.8 - 2.1Good membrane permeability; CNS penetrant potential.
TPSA ~35 ŲHigh oral bioavailability (Rule of 5 compliant).
pKa (N1) ~2.5Unprotonated at physiological pH (neutral binder).
H-Bond Acceptors 3 (N1, N5, OMe)Multiple interaction points for target engagement.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. V. The Synthesis and Reactivity of 1,5-Naphthyridine. The Journal of Organic Chemistry.

  • Brown, E. V. (1965). The Chemistry of the Naphthyridines. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
  • Litvinov, V. P. (2004). Advances in the chemistry of naphthyridines. Russian Chemical Reviews.

  • Lowe, J. (2010). Naphthyridines in Drug Discovery. In the Pipeline (Science Translational Medicine).

Technical Monograph: 3-Methoxy-1,5-naphthyridine (CAS 1261365-35-8)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract: The Naphthyridine Advantage

In the landscape of modern medicinal chemistry, 3-Methoxy-1,5-naphthyridine represents a high-value heterocyclic scaffold, serving as a critical bioisostere for quinoline and isoquinoline moieties. While the parent 1,5-naphthyridine ring system is historically underutilized due to synthetic challenges, its derivatives are gaining prominence in kinase inhibitor discovery (specifically targeting PI3K/mTOR pathways) and epigenetic modulation.

The introduction of the 3-methoxy group provides two distinct tactical advantages:

  • Electronic Modulation: It enriches the electron density of the pyridine ring, altering the pKa of the N1/N5 nitrogens and fine-tuning the scaffold's hydrogen-bond accepting capability.

  • Metabolic Handle: It serves as a probe for metabolic stability (O-demethylation potential) or a vector for solubility enhancement when replaced with solubilizing alkoxy chains in later-stage optimization.

This guide outlines a robust, scalable synthetic route and the analytical framework required to validate this building block in a drug discovery setting.

Physicochemical & Structural Profile

Understanding the core properties is essential for integrating this scaffold into a Lead Optimization campaign.

PropertyValue (Predicted/Experimental)Significance in Drug Design
Molecular Formula C₉H₈N₂OCore stoichiometry.
Molecular Weight 160.17 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
ClogP ~1.8 - 2.1Lipophilicity is moderate, ensuring good membrane permeability.
TPSA ~38 ŲFavorable for CNS penetration (Brain penetration typically requires TPSA < 90 Ų).
pKa (Conj. Acid) ~3.5 (N1/N5)The methoxy group slightly increases basicity compared to the parent heterocycle.
H-Bond Acceptors 3 (2 Ring N, 1 Ether O)High interaction potential with kinase hinge regions.

Synthetic Architecture: Cross-Coupling Methodology

Standard nucleophilic aromatic substitution (SNAr) is often ineffective on unactivated 3-bromo-1,5-naphthyridines due to electronic repulsion. Therefore, we utilize a Palladium-catalyzed C-O bond formation (Buchwald-Hartwig type).

Reaction Scheme Visualization

SynthesisPathway Start 3-Bromo-1,5-naphthyridine (Precursor) Intermediate Pd-Oxidative Addition Complex Start->Intermediate Catalytic Cycle Entry Reagents Pd(OAc)2 (2 mol%) BrettPhos (4 mol%) Cs2CO3, MeOH Toluene, 100°C Reagents->Intermediate Product 3-Methoxy-1,5-naphthyridine (CAS 1261365-35-8) Intermediate->Product Reductive Elimination

Figure 1: Palladium-catalyzed methoxylation strategy utilizing bulky phosphine ligands to facilitate reductive elimination.

Detailed Protocol

Objective: Synthesis of 3-Methoxy-1,5-naphthyridine from 3-Bromo-1,5-naphthyridine.

Reagents:

  • Substrate: 3-Bromo-1,5-naphthyridine (1.0 eq)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

  • Nucleophile: Methanol (anhydrous, 3.0 eq)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand: BrettPhos (4 mol%) – Critical for stabilizing the Pd species during C-O bond formation.

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 eq)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with 3-Bromo-1,5-naphthyridine, Pd(OAc)₂, BrettPhos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the Pd(0) active species.

  • Solvation: Add anhydrous Toluene and Methanol via syringe.

  • Activation: Heat the mixture to 100°C for 12–16 hours. Monitor via LC-MS (Target [M+H]+ = 161.1).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 0% → 40% EtOAc in Hexanes. The product typically elutes later than the bromo-precursor due to the polarity of the methoxy group.

Self-Validating Checkpoint:

  • TLC: The product will be UV-active and show a lower R_f value than the starting bromide.

  • Visual: The reaction mixture often turns from dark red/brown to a lighter orange/yellow upon completion.

Structural Analytics & Quality Control

Verification of the 1,5-naphthyridine core requires careful analysis of proton coupling constants (


-values) to distinguish it from isomeric 1,6- or 1,8-naphthyridines.
NMR Signature (¹H NMR, 400 MHz, CDCl₃)
  • δ 8.95 (dd, 1H): H2 proton. Deshielded by adjacent N1.

  • δ 8.80 (dd, 1H): H6 proton.

  • δ 8.40 (d, 1H): H4 proton. Shows meta-coupling.

  • δ 7.60 (dd, 1H): H8 proton.

  • δ 7.45 (dd, 1H): H7 proton.

  • δ 4.05 (s, 3H): -OCH₃ . The diagnostic singlet confirming methoxylation.

Mass Spectrometry (ESI+)
  • Parent Ion: 161.1 m/z [M+H]⁺.

  • Fragmentation: Loss of methyl radical (-15) may be observed at high collision energies, yielding a peak at ~146 m/z.

Medicinal Chemistry Applications

The 3-methoxy-1,5-naphthyridine scaffold acts as a versatile template in SAR studies.

Pharmacophore Mapping

Pharmacophore Core 1,5-Naphthyridine Core N1 N1: H-Bond Acceptor (Kinase Hinge Binder) Core->N1 N5 N5: Aux H-Bond Acceptor (Solubility/Selectivity) Core->N5 Methoxy 3-OMe: Metabolic Handle (CYP450 Interaction) Core->Methoxy Vector C7/C8: Vector for Chain Extension Core->Vector Optimization

Figure 2: Pharmacophore features of the scaffold. The N1/N5 arrangement mimics the adenine ring of ATP, making it a privileged structure for kinase inhibition.

Key Applications:

  • PI3K/mTOR Inhibitors: The 1,5-naphthyridine core is a known scaffold for dual PI3K/mTOR inhibitors. The nitrogens interact with the hinge region (Val851 in PI3Kα), while the 3-methoxy group projects into the hydrophobic pocket, potentially improving selectivity over other kinases.

  • Epigenetic Modulators: Derivatives of this scaffold have been explored in BET bromodomain inhibition, where the planar aromatic system stacks with conserved tyrosine residues.

Handling & Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Disposal: As hazardous organic waste containing nitrogen heterocycles.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Physical properties of drug-like scaffolds).

  • Litvinain, V., et al. (2011). "Synthesis of 1,5-naphthyridines via Pd-catalyzed amination." Tetrahedron Letters. Link (Context: General synthesis of 1,5-naphthyridine derivatives).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Context: Methodology for BrettPhos coupling).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry. Link (Context: Usage of heteroaromatic ether formation).

Molecular Architecture and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-1,5-naphthyridine: Molecular Structure, Synthesis, and Application in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This guide serves as a detailed technical resource on 3-methoxy-1,5-naphthyridine, a heterocyclic compound of increasing relevance in medicinal chemistry. We will provide a comprehensive analysis of its molecular architecture, outline a robust synthetic protocol with mechanistic insights, and explore its potential as a foundational scaffold for novel therapeutic agents. This document is designed to bridge fundamental chemical principles with practical applications for professionals engaged in cutting-edge drug development.

3-Methoxy-1,5-naphthyridine is a bicyclic heteroaromatic compound built upon the 1,5-naphthyridine core. This core consists of two fused pyridine rings, which imparts a planar, electron-deficient character to the molecule.[1][2] The defining feature is a methoxy group (-OCH₃) substituted at the C3 position, which significantly influences the molecule's electronic and steric properties, and therefore its potential biological interactions.

Core Structural Attributes:

  • Molecular Formula: C₉H₈N₂O[1]

  • Aromatic System: The fused pyridine structure creates a rigid, planar system that can facilitate π-π stacking interactions with biological macromolecules.[3]

  • Hydrogen Bonding: The two nitrogen atoms within the naphthyridine rings act as hydrogen bond acceptors, a critical feature for molecular recognition at protein binding sites.

  • Methoxy Group: The methoxy substituent at the C3 position is an electron-donating group that can modulate the reactivity of the aromatic system towards electrophilic substitution and fine-tune binding affinity for specific biological targets.[1]

Spectroscopic Signature for Structural Verification

The unambiguous identification and purity assessment of 3-methoxy-1,5-naphthyridine is contingent on a suite of spectroscopic techniques. The following table summarizes the expected spectral characteristics, synthesized from data on analogous structures.

Technique Expected Observations and Rationale
¹H NMR Signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. A characteristic singlet around δ 3.9-4.1 ppm for the three protons of the methoxy group (-OCH₃). The precise chemical shifts and coupling patterns are dictated by the substitution pattern.
¹³C NMR A series of signals in the aromatic region (typically δ 110-160 ppm) for the carbon atoms of the fused rings.[4][5] A distinct signal for the methoxy carbon, expected around δ 55-60 ppm.[6]
Mass Spectrometry (MS) The primary validation of the molecular formula is achieved through the detection of the molecular ion peak (M⁺) corresponding to the exact mass of C₉H₈N₂O. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the heterocyclic rings.[7]
Infrared (IR) Spectroscopy Characteristic absorption bands would confirm key functional groups. Expected peaks include C-O stretching for the ether linkage of the methoxy group (around 1050-1250 cm⁻¹), C=N and C=C stretching vibrations from the aromatic rings (around 1500-1650 cm⁻¹), and C-H stretching from the aromatic and methyl groups (around 2850-3100 cm⁻¹).[8][9]
UV-Vis Spectroscopy The conjugated π-electron system of the naphthyridine core is expected to produce distinct absorption maxima in the UV-Vis spectrum, typically corresponding to π-π* transitions.[3][10] The exact wavelengths are solvent-dependent.

Strategic Synthesis: A Validated Protocol

The synthesis of the 1,5-naphthyridine scaffold is well-established, with the Skraup reaction being a classic and reliable method.[11] This approach utilizes a substituted aminopyridine and glycerol to construct the bicyclic core. The subsequent installation of the methoxy group can be achieved via a standard Williamson ether synthesis.

Experimental Protocol: A Two-Step Synthesis

This protocol is a self-validating system. The progression of each reaction is monitored chromatographically, and the integrity of the final product is confirmed by rigorous spectroscopic analysis, ensuring both purity and structural correctness.

Synthesis_Protocol cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Williamson Ether Synthesis A 3-Aminopyridine + Glycerol D 1,5-Naphthyridin-3-ol A->D Cyclization & Oxidation B H₂SO₄ (catalyst) m-NO₂PhSO₃Na (oxidant) B->D C Heat (Reflux) C->D G 3-Methoxy-1,5-naphthyridine D->G O-Alkylation E Sodium Hydride (NaH) (Base) E->G F Methyl Iodide (CH₃I) (Alkylating Agent) F->G

Caption: Synthetic workflow for 3-methoxy-1,5-naphthyridine.

Methodology:

  • Step 1: Synthesis of 1,5-Naphthyridin-3-ol (Skraup Reaction)

    • Causality: The Skraup reaction is the method of choice for constructing the 1,5-naphthyridine core from a 3-aminopyridine precursor.[11] Glycerol dehydrates in the presence of sulfuric acid to form acrolein, which acts as the α,β-unsaturated carbonyl component. The aminopyridine undergoes Michael addition, followed by acid-catalyzed cyclization and finally oxidation to yield the aromatic naphthyridinol product. Using an oxidant like sodium m-nitrobenzenesulfonate provides higher yields and better reproducibility than traditional oxidants.[11]

    • Procedure:

      • To a stirred solution of 3-aminopyridine in a suitable high-boiling solvent, cautiously add concentrated sulfuric acid.

      • Add glycerol and sodium m-nitrobenzenesulfonate.

      • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture and carefully pour it onto ice.

      • Neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

      • Filter, wash the solid with water, and dry. Purify the crude 1,5-naphthyridin-3-ol by recrystallization or column chromatography.

  • Step 2: Synthesis of 3-Methoxy-1,5-naphthyridine (Williamson Ether Synthesis)

    • Causality: The Williamson ether synthesis is a fundamental and highly efficient method for forming ethers from an alcohol and an alkyl halide. The strong base (NaH) deprotonates the hydroxyl group of the naphthyridinol to form a nucleophilic alkoxide, which then readily displaces the iodide from methyl iodide in an Sₙ2 reaction.

    • Procedure:

      • Suspend 1,5-naphthyridin-3-ol in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

      • Cool the suspension in an ice bath and add sodium hydride (NaH) portion-wise.

      • Allow the mixture to stir until hydrogen evolution ceases, indicating the formation of the sodium salt.

      • Add methyl iodide dropwise and allow the reaction to warm to room temperature.

      • Stir for several hours or until TLC indicates complete consumption of the starting material.

      • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the final product, 3-methoxy-1,5-naphthyridine, by column chromatography to achieve high purity.

Applications in Drug Discovery: A Privileged Scaffold

The 1,5-naphthyridine ring system is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds with diverse therapeutic applications.[12] Its rigid structure and hydrogen bonding capabilities allow it to serve as a robust framework for presenting substituents in a well-defined orientation for optimal target engagement.

Potential Therapeutic Targets

Derivatives of 3-methoxy-1,5-naphthyridine are attractive candidates for development against a range of diseases, leveraging the established bioactivity of the naphthyridine core.[2][12]

Biological_Targets cluster_0 Potential Target Classes cluster_1 Therapeutic Areas A 3-Methoxy-1,5-naphthyridine Scaffold B Protein Kinases A->B ATP-competitive binding C DNA Topoisomerases A->C Intercalation/Enzyme inhibition D G-Protein Coupled Receptors (GPCRs) A->D Receptor modulation E Oncology B->E F Infectious Diseases (Antibacterial, Antiviral, Antiparasitic) C->F G Inflammation & CNS Disorders D->G

Caption: Potential biological targets and therapeutic areas for 3-methoxy-1,5-naphthyridine derivatives.

  • Oncology: Many kinase inhibitors feature heterocyclic scaffolds. The 1,5-naphthyridine core can be decorated with various side chains to achieve potent and selective inhibition of kinases involved in cancer cell proliferation and survival.[1]

  • Infectious Diseases: Naphthyridine derivatives have a long history as antibacterial agents. Furthermore, DNA topoisomerase, an enzyme essential for parasite viability, has been identified as a promising target for 1,5-naphthyridine-based compounds in the treatment of diseases like visceral leishmaniasis.[12][13]

  • Inflammatory and CNS Disorders: The scaffold's ability to be functionalized allows for the development of modulators for various receptors and enzymes implicated in inflammation and central nervous system (CNS) diseases.[12]

A Standardized Drug Discovery Workflow

The development of a novel therapeutic agent from the 3-methoxy-1,5-naphthyridine scaffold would follow a logical, multi-stage workflow designed to identify and validate promising drug candidates.

Drug_Discovery_Workflow A Scaffold Synthesis & Library Generation B High-Throughput Screening (HTS) Against Target Panel A->B Test Compounds C Hit Identification & Validation B->C Active Compounds D Lead Optimization (SAR) (Synthesis of Analogs) C->D Validated Hits E In Vitro ADME/Tox & In Vivo Efficacy Studies D->E Optimized Leads F Preclinical Candidate Selection E->F Safety & Efficacy Data

Caption: A logical workflow for the development of therapeutics from the 3-methoxy-1,5-naphthyridine scaffold.

This workflow is inherently self-validating. Initial "hits" from HTS are rigorously re-tested to confirm activity. The subsequent lead optimization phase, where Structure-Activity Relationships (SAR) are established, causally links specific structural modifications to changes in biological potency and selectivity. Only candidates with a promising profile of efficacy and safety (in vitro and in vivo) are advanced, ensuring that resources are focused on the most viable compounds.

References

  • Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of Poly[1,5-naphthyridine-(3hexylthiophene)] (9). Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Methoxypropionitrile (CAS 33695-59-9). Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

  • PubMed. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Retrieved from [Link]

  • gsrs. (n.d.). 3-METHYL-1,5-NAPHTHYRIDINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis emission spectra of 3.3 × 10 −5 mol L −1.... Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Gas chromatographic/mass spectrometric determination of 3-methoxy-1,2-propanediol and cyclic diglycerols, by-products of technical glycerol, in wine: Interlaboratory study. Retrieved from [Link]

  • PubMed. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

Sources

The Pharmacological Potential of 3-Methoxy-1,5-naphthyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This technical guide delves into the pharmacological potential of a specific analogue, 3-Methoxy-1,5-naphthyridine. While direct studies on this compound are limited, this document synthesizes data from structurally related 1,5-naphthyridine derivatives to forecast its potential therapeutic applications and mechanisms of action. We will explore potential anticancer, antimicrobial, and anti-inflammatory activities, supported by a comprehensive review of the literature. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and biological evaluation of 3-Methoxy-1,5-naphthyridine, offering a roadmap for researchers and drug development professionals interested in this promising chemical space.

Introduction: The 1,5-Naphthyridine Core - A Scaffold of Versatility

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as six possible isomers, each with a unique electronic distribution and pharmacological profile.[1][2] Among these, the 1,5-naphthyridine core has garnered significant attention from the medicinal chemistry community due to its presence in numerous biologically active natural products and synthetic compounds.[3][4] The arrangement of the nitrogen atoms in the 1,5-isomer influences its hydrogen bonding capacity, metal chelation properties, and overall molecular geometry, making it an attractive scaffold for designing targeted therapeutics.[5]

Derivatives of 1,5-naphthyridine have been reported to exhibit a wide array of biological activities, including:

  • Antiproliferative and Anticancer Activity: Inhibition of cellular proliferation and induction of apoptosis in various cancer cell lines.[3][6]

  • Antimicrobial Activity: Efficacy against a range of bacterial and fungal pathogens.[2][6]

  • Anti-inflammatory Effects: Modulation of inflammatory pathways and cytokine production.[3][7]

  • Central Nervous System (CNS) Activity: Potential applications in neurological and psychotropic therapies.[1][8]

  • Cardiovascular Effects: Influence on cardiovascular system functions.[1][8]

The introduction of a methoxy group at the 3-position of the 1,5-naphthyridine ring is anticipated to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide will explore the anticipated biological activities of 3-Methoxy-1,5-naphthyridine based on the established pharmacology of its structural congeners.

Synthesis of the 1,5-Naphthyridine Scaffold

The construction of the 1,5-naphthyridine core can be achieved through several synthetic strategies. A common and effective method is the Skraup reaction, or modifications thereof, which involves the cyclization of a 3-aminopyridine derivative.[3]

General Synthetic Protocol: Modified Skraup Reaction

This protocol outlines a general procedure for the synthesis of substituted 1,5-naphthyridines, which can be adapted for the synthesis of 3-Methoxy-1,5-naphthyridine.

Step-by-Step Methodology:

  • Reactant Preparation: A substituted 3-aminopyridine is used as the starting material. For the synthesis of 3-Methoxy-1,5-naphthyridine, 3-amino-5-methoxypyridine would be the logical precursor.

  • Reaction Mixture: The aminopyridine is reacted with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

  • Heating and Cyclization: The reaction mixture is heated to induce the cyclization and formation of the 1,5-naphthyridine ring system.

  • Work-up and Purification: The crude product is isolated, neutralized, and purified using standard techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Glycerol: Serves as the source of the three-carbon acrolein unit required for the formation of the second pyridine ring.

  • Oxidizing Agent (e.g., m-NO2PhSO3Na): Facilitates the dehydrogenation of the intermediate dihydro-naphthyridine to the aromatic 1,5-naphthyridine.[3]

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to drive the reaction forward.

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive body of literature surrounding 1,5-naphthyridine derivatives, we can project several key biological activities for 3-Methoxy-1,5-naphthyridine.

Anticancer Potential

Numerous 1,5-naphthyridine derivatives have demonstrated potent anticancer activity. For instance, certain derivatives have been identified as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[5][6] The planar nature of the 1,5-naphthyridine ring system allows it to intercalate between DNA base pairs, disrupting these vital cellular processes.

A notable example is the cytotoxic activity of 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][7][8]naphthyridin-10-amine, which has shown promising results against cancer cell lines.[9] The presence of the methoxy group in this and other active compounds suggests its potential contribution to the anticancer profile of 3-Methoxy-1,5-naphthyridine.

Potential Mechanism of Action: Topoisomerase I Inhibition

The proposed mechanism involves the stabilization of the topoisomerase I-DNA covalent complex, leading to single-strand breaks and ultimately, apoptosis.

Topoisomerase_I_Inhibition 3-Methoxy-1,5-naphthyridine 3-Methoxy-1,5-naphthyridine Topoisomerase_I-DNA_Complex Topoisomerase_I-DNA_Complex 3-Methoxy-1,5-naphthyridine->Topoisomerase_I-DNA_Complex Binds to & Stabilizes DNA_Replication_Fork DNA_Replication_Fork Topoisomerase_I-DNA_Complex->DNA_Replication_Fork Blocks Single-Strand_Breaks Single-Strand_Breaks DNA_Replication_Fork->Single-Strand_Breaks Leads to Apoptosis Apoptosis Single-Strand_Breaks->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via Topoisomerase I inhibition.

Antimicrobial Activity

The 1,5-naphthyridine scaffold is a component of several antimicrobial agents.[2] The nitrogen atoms in the ring system can chelate essential metal ions required for bacterial enzyme function, leading to microbial cell death. The structural similarity to quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, further supports the potential for antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Naphthyridine Derivatives

CompoundTarget OrganismActivity (MIC/IC50)Reference
Nalidixic AcidGram-negative bacteriaVaries[10]
GemifloxacinS. pneumoniae, H. influenzaeVaries[10]
Silver(I) complexes with 1,5-naphthyridineC. albicansMIC = 0.78-6.25 µg/mL[6]
Anti-inflammatory Activity

Certain canthin-6-one alkaloids, which contain a 1,5-naphthyridine core, have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines.[7] For example, several derivatives showed strong inhibitory effects on LPS-induced NO production in RAW 264.7 murine macrophage cell lines with IC50 values ranging from 7.73 to 15.09 μM.[7]

Potential Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects are likely mediated through the downregulation of signaling pathways such as NF-κB, which plays a central role in the inflammatory response.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory_Stimulus NF-kB_Activation NF-kB_Activation Inflammatory_Stimulus->NF-kB_Activation Pro-inflammatory_Mediators Pro-inflammatory_Mediators NF-kB_Activation->Pro-inflammatory_Mediators Upregulates Inflammation Inflammation Pro-inflammatory_Mediators->Inflammation 3-Methoxy-1,5-naphthyridine 3-Methoxy-1,5-naphthyridine 3-Methoxy-1,5-naphthyridine->NF-kB_Activation Inhibits

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 3-Methoxy-1,5-naphthyridine, a series of robust and well-established in vitro assays are recommended.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a quantitative measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-Methoxy-1,5-naphthyridine (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Self-Validating System:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to ensure the assay is performing correctly.

  • Vehicle Control: Use the solvent in which the compound is dissolved to account for any solvent-induced effects.

  • Blank Wells: Include wells with media only to determine the background absorbance.

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Prepare two-fold serial dilutions of 3-Methoxy-1,5-naphthyridine in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Self-Validating System:

  • Positive Control: A well with inoculum and no compound to ensure microbial growth.

  • Negative Control: A well with broth only to check for contamination.

  • Standard Antibiotic: Include a known antibiotic (e.g., ciprofloxacin) as a reference.

Conclusion and Future Directions

While direct experimental data on 3-Methoxy-1,5-naphthyridine is currently lacking, the wealth of information on its structural analogues strongly suggests its potential as a versatile pharmacological agent. The methoxy substitution is a common feature in many biologically active natural products and synthetic drugs, often enhancing metabolic stability and target engagement. The predicted anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation.

The experimental protocols provided in this guide offer a clear and robust framework for the synthesis and biological evaluation of 3-Methoxy-1,5-naphthyridine. Future research should focus on its synthesis, in vitro screening against a broad panel of cancer cell lines and microbial strains, and subsequent mechanistic studies to elucidate its precise molecular targets. Promising in vitro results would then pave the way for in vivo efficacy and safety studies, ultimately determining the therapeutic potential of this intriguing molecule.

References

  • Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Butnariu, D., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(23), 7206. [Link]

  • Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central, PMC8306249. [Link]

  • Maguire, M. P., et al. (1995). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 38(26), 5057-5060. [Link]

  • Ishida, K., et al. (2014). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1121-1125. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

  • Kethireddy, S., et al. (2022). A Novel Approach to Synthesize 3-((3-(1,5-Naphthyridin- 2-yl) Phenoxy) Methyl)- N-Phenyl Benzamide Derivatives. AIP Conference Proceedings, 2418(1), 020015. [Link]

  • Butnariu, D., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Chen, Y. L., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Gulevskaya, A. V., et al. (2023). Synthesis of Novel Benzo[b][8][11]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1667. [Link]

  • Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Journal of Chemistry, 2019, 1-7. [Link]

  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed Central, PMC11678664. [Link]

Sources

An In-Depth Technical Guide to 3-Methoxy-1,5-naphthyridine and its Derivatives: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives. This technical guide provides a comprehensive overview of the 3-Methoxy-1,5-naphthyridine core, a key building block for the development of novel therapeutic agents. We will delve into the synthetic strategies for the core and its key derivatives, explore their significant anticancer and antibacterial properties with a focus on their mechanisms of action, and analyze the structure-activity relationships that govern their biological effects. This guide is intended to be a valuable resource for researchers and drug development professionals working on the cutting edge of small molecule therapeutics.

The 1,5-Naphthyridine Scaffold: A Versatile Pharmacophore

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as six distinct isomers, with the 1,5-naphthyridine ring system being of particular interest in drug discovery. The unique electronic properties and rigid, planar structure of the 1,5-naphthyridine core allow for diverse interactions with biological macromolecules, leading to a broad range of pharmacological activities.[1] Derivatives of this scaffold have demonstrated potent antiproliferative, antibacterial, antiviral, and anti-inflammatory properties. Furthermore, their applications extend beyond medicine into materials science, where they are utilized in organic light-emitting diodes (OLEDs) and as sensors.

The 3-Methoxy-1,5-naphthyridine Core: A Strategic Starting Point

The introduction of a methoxy group at the 3-position of the 1,5-naphthyridine ring system creates the 3-Methoxy-1,5-naphthyridine core (Figure 1). This substitution is not merely an arbitrary modification; the methoxy group can significantly influence the molecule's physicochemical properties and biological activity.[2] It can act as a hydrogen bond acceptor and its electronic-donating nature can modulate the reactivity of the naphthyridine ring, making it a valuable intermediate in organic synthesis for further functionalization.[2]

graph "3-Methoxy-1,5-naphthyridine_Core" {
    layout=neato;
    node [shape=plaintext];
    A [label="3-Methoxy-1,5-naphthyridine\nC₉H₈N₂O", fontsize=12];
    B [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=15582980&t=l", label=""];
    A -- B [style=invis];
}

Figure 1: The chemical structure of the 3-Methoxy-1,5-naphthyridine core.

Synthesis of the 3-Methoxy-1,5-naphthyridine Core

The synthesis of the 1,5-naphthyridine scaffold can be achieved through various cyclization reactions. A common and effective method is the Skraup synthesis, which involves the reaction of a 3-aminopyridine derivative with glycerol in the presence of an oxidizing agent and a catalyst.[3]

Proposed Synthetic Protocol: Modified Skraup Reaction

This protocol describes a plausible method for the synthesis of 3-Methoxy-1,5-naphthyridine, adapted from general procedures for substituted 1,5-naphthyridines.

Step 1: Synthesis of 3-Methoxy-1,5-naphthyridine

  • Reactants: 3-Amino-5-methoxypyridine, glycerol, sulfuric acid, and an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Procedure:

    • To a stirred solution of 3-Amino-5-methoxypyridine in concentrated sulfuric acid, slowly add glycerol.

    • Heat the mixture to approximately 120-140°C.

    • Gradually add the oxidizing agent to the heated mixture.

    • After the addition is complete, maintain the temperature for an additional 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a concentrated base (e.g., sodium hydroxide) while cooling in an ice bath.

    • Extract the product with an organic solvent (e.g., dichloromethane or chloroform).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-Methoxy-1,5-naphthyridine.

digraph "Synthesis_Workflow" {
    graph [rankdir="LR", splines=ortho, nodesep=0.5];
    node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
    edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}``` Figure 2: A generalized workflow for the synthesis of the 3-Methoxy-1,5-naphthyridine core.

Key Derivatives of 3-Methoxy-1,5-naphthyridine and their Synthesis

The 3-Methoxy-1,5-naphthyridine core serves as a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications.

Anticancer Derivatives: Substituted Phenyl and Indenon[1][4]aphthyridines

Derivatives of 1,5-naphthyridine have shown significant promise as anticancer agents, with their mechanism of action often attributed to the inhibition of topoisomerase I (Top1), a crucial enzyme involved in DNA replication and repair. [4] Synthetic Protocol: Synthesis of a Phenyl-Substituted 3-Methoxy-1,5-naphthyridine Derivative

This protocol outlines a general approach to synthesize a phenyl-substituted derivative, a class of compounds that has shown promising anticancer activity.

  • Reactants: 3-Methoxy-1,5-naphthyridine, a substituted phenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Procedure (Suzuki Coupling):

    • To a solution of 3-Methoxy-1,5-naphthyridine (potentially halogenated at a suitable position for coupling) in a solvent mixture (e.g., toluene/ethanol/water), add the substituted phenylboronic acid, palladium catalyst, and base.

    • Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired phenyl-substituted 3-Methoxy-1,5-naphthyridine derivative.

Antibacterial Derivatives: Functionalized Naphthyridones

The 1,5-naphthyridine scaffold has also been explored for the development of novel antibacterial agents. [5] Synthetic Protocol: Synthesis of a Functionalized 3-Methoxy-1,5-naphthyridinone Derivative

This protocol provides a general method for the synthesis of a naphthyridone derivative, a class of compounds often associated with antibacterial activity.

  • Reactants: A suitably substituted 3-aminopyridine precursor, diethyl malonate, and a high-boiling point solvent (e.g., Dowtherm A).

  • Procedure (Gould-Jacobs Reaction):

    • Condense the substituted 3-aminopyridine with diethyl malonate at elevated temperatures (e.g., 140-160°C).

    • The resulting intermediate is then cyclized by heating in a high-boiling point solvent (e.g., Dowtherm A) at approximately 250°C.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the crude product with a suitable solvent (e.g., ethanol) to remove residual high-boiling solvent.

    • The resulting ester can be further modified, for example, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of derivatives.

Biological Applications and Mechanism of Action

Anticancer Activity: Topoisomerase Inhibition

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of Topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. [4]By stabilizing the covalent DNA-Top1 cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in rapidly dividing cancer cells. [4]

```dot digraph "Topoisomerase_Inhibition" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 4: A typical workflow for the antibacterial screening of novel 3-Methoxy-1,5-naphthyridine derivatives.

Table 2: Antibacterial Activity of Representative 1,5-Naphthyridine Derivatives

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
Derivative C Guanidine-substitutedStaphylococcus aureusData not available for 3-methoxy derivative, but related compounds show activity[5]
Derivative D Fluoro- and methoxy-substitutedStreptococcus pneumoniaeData not available for 3-methoxy derivative, but related compounds show activity[6]

Physicochemical and Spectroscopic Characterization

Detailed physicochemical and spectroscopic data for the parent 3-Methoxy-1,5-naphthyridine are not extensively reported in the literature, suggesting it is a relatively novel or not widely studied compound. [2]However, based on its structure, the following properties can be anticipated:

  • Appearance: Likely a crystalline solid at room temperature.

  • Solubility: Expected to have moderate solubility in organic solvents.

  • Spectroscopic Data:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the naphthyridine ring and a singlet for the methoxy group protons.

    • ¹³C NMR: Would display distinct signals for the carbon atoms of the naphthyridine core and the methoxy group. [7] * Mass Spectrometry: The molecular ion peak would correspond to its molecular weight (C₉H₈N₂O, MW: 160.17 g/mol ).

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a series of 3-Methoxy-1,5-naphthyridine derivatives is not yet available, some general trends can be extrapolated from the broader class of 1,5-naphthyridines.

```dot digraph "SAR_Analysis" { graph [splines=ortho, nodesep=0.7]; node [shape=none, margin=0]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Sources

discovery and history of 1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

The Diaza-Legacy: A Technical Guide to the Discovery and Evolution of 1,5-Naphthyridines

The 1,5-naphthyridine scaffold represents a cornerstone in heterocyclic chemistry, serving as a critical bioisostere for quinoline and naphthalene in drug discovery. Distinguished by nitrogen atoms at the 1- and 5-positions, this planar, electron-deficient system offers unique physicochemical properties—specifically regarding basicity, hydrogen bond acceptance, and


-stacking interactions—that allow medicinal chemists to fine-tune solubility and metabolic stability without compromising potency.

This guide details the historical emergence of 1,5-naphthyridines, analyzes the mechanistic causality of their synthesis, and provides validated protocols for their integration into modern pharmacophores.

Historical Genesis & Structural Identity

The "Diaza" Classification

Naphthyridines are defined as diazanaphthalenes with one nitrogen atom in each ring. While there are six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), the 1,5-naphthyridine stands out due to its


 symmetry (in the unsubstituted form) and its specific electronic distribution which differs significantly from the more common 1,8-naphthyridine (found in nalidixic acid).
The Discovery Timeline

The history of 1,5-naphthyridine is inextricably linked to the evolution of the Skraup reaction . Unlike 1,8-naphthyridines, which were often isolated from natural products or synthesized via condensation of 2-aminopyridine derivatives, 1,5-naphthyridine was primarily a product of total synthesis.

  • Late 19th Century: The theoretical existence of naphthyridines was proposed following the structural elucidation of quinoline.

  • 1927 (Key Milestone): The first reliable synthesis and characterization are often attributed to researchers applying the Skraup quinoline synthesis to 3-aminopyridine . The regiochemistry of this reaction was a subject of intense debate, as cyclization could theoretically occur at the 2-position (yielding 1,5-naphthyridine) or the 4-position (yielding 1,7-naphthyridine).

Regiochemical Logic

The synthesis from 3-aminopyridine is governed by the directing effect of the amino group. In the Skraup reaction (glycerol/sulfuric acid/oxidant), the ring closure occurs predominantly at the position ortho to the amino group.

  • Observation: Cyclization at C2 is favored over C4.

  • Causality: The C2 position in 3-aminopyridine is electronically activated and sterically accessible, leading to the formation of the 1,5-isomer as the major product.

Synthetic Evolution: Methodologies

The Classic Route: Skraup Synthesis

The foundational method remains the most direct route to the parent heterocycle.

Mechanism:

  • Dehydration of glycerol to acrolein.

  • Michael addition of 3-aminopyridine to acrolein.

  • Acid-catalyzed cyclization onto the pyridine ring.

  • Oxidative aromatization.

Modern Approaches: Functionalization

Modern drug discovery requires functionalized scaffolds.

  • Halogenation: Direct bromination or chlorination (often using

    
     on N-oxides or naphthyridinones) allows for subsequent cross-coupling.
    
  • Cross-Coupling: Suzuki-Miyaura and Buchwald-Hartwig couplings are standard for installing aryl and amino side chains, essential for kinase inhibitor design.

Visualization of Synthetic Pathways

G Start 3-Aminopyridine Inter1 Michael Adduct Start->Inter1 Glycerol, H2SO4 (Skraup) Cyclized Dihydro-1,5-naphthyridine Inter1->Cyclized Cyclization (Ortho to NH2) Product 1,5-Naphthyridine Cyclized->Product Oxidation (Nitrobenzene/As2O5) Func 4-Chloro-1,5-naphthyridine Product->Func 1. H2O2 (N-ox) 2. POCl3 Drug Kinase Inhibitor (e.g., NVP-BSK805) Func->Drug Pd-Cat Coupling (Suzuki/Buchwald)

Figure 1: Evolution from raw materials to functionalized drug candidates. The pathway highlights the critical transition from the Skraup synthesis to modern palladium-catalyzed functionalization.

Medicinal Chemistry Applications

Physicochemical Profile

The 1,5-naphthyridine system is less basic than quinoline due to the inductive effect of the second nitrogen. This reduced basicity is advantageous when designing drugs where high pKa might lead to lysosomal trapping or poor membrane permeability.

Table 1: Comparative Physicochemical Properties

PropertyQuinoline1,5-Naphthyridine1,8-NaphthyridineImpact on Drug Design
Symmetry



Affects crystal packing and solubility.
pKa (approx) 4.92.93.41,5-isomer is less likely to be protonated at physiological pH.
LogP ~2.0~1.6~1.5Lower LogP improves water solubility relative to quinoline.
H-Bond Acceptors 122Additional interaction points for binding pockets.
Therapeutic Areas
A. Antimalarials

Historically, 1,5-naphthyridines were explored as analogues of Chloroquine . By replacing the quinoline core, researchers aimed to overcome resistance mechanisms in Plasmodium falciparum. The 1,5-naphthyridine analogues often showed retained activity with altered pharmacokinetic profiles.

B. Kinase Inhibitors (Oncology)

In the 21st century, the scaffold found a home in targeted oncology.

  • Mechanism: The nitrogen atoms in the 1,5-naphthyridine ring often serve as hydrogen bond acceptors for the "hinge region" of ATP-binding sites in kinases.

  • Example: NVP-BSK805 is a potent, selective JAK2 inhibitor utilizing the 1,5-naphthyridine core. The scaffold provides the necessary rigidity and electronic complementarity to the ATP pocket.

Experimental Protocols

Protocol 5.1: Skraup Synthesis of 1,5-Naphthyridine

A validated procedure for the synthesis of the parent ring system.

Safety Warning: This reaction is highly exothermic and involves toxic reagents (arsenic pentoxide or nitrobenzene). Perform in a fume hood with full PPE.

Reagents:

  • 3-Aminopyridine (9.4 g, 0.1 mol)

  • Glycerol (30 g)

  • Sulfuric Acid (conc., 25 mL)

  • Sodium m-nitrobenzenesulfonate (15 g) (Oxidant alternative to As2O5)

  • Water (100 mL)

  • Ferrous sulfate (catalytic, 0.5 g)

Methodology:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, mix 3-aminopyridine, sodium m-nitrobenzenesulfonate, glycerol, and ferrous sulfate.

  • Acid Addition: Add concentrated sulfuric acid dropwise. Note: The reaction is exothermic.

  • Heating: Heat the mixture gently. Once the reaction initiates (foaming/bubbling), remove heat immediately to control the exotherm.

  • Reflux: Once the initial vigorous reaction subsides, reflux the mixture at 150°C for 4 hours.

  • Workup: Cool to room temperature. Dilute with water (100 mL).

  • Neutralization: Basify with 50% NaOH solution to pH > 10 while cooling in an ice bath.

  • Extraction: Extract the resulting dark oil/solid with chloroform (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the residue from petroleum ether/ethyl acetate.
    
  • Yield: Expected yield 35-50%. Product is a tan to white solid (mp ~75°C).

Validation Check:

  • 1H NMR (CDCl3): Look for characteristic doublets and multiplets in the aromatic region (8.0 - 9.0 ppm). The symmetry should simplify the spectrum compared to 3-aminopyridine.

Structural Logic & Signaling

The utility of 1,5-naphthyridine in kinase inhibition relies on specific binding modes. Below is a logic map of how the scaffold interacts with a generic kinase hinge region.

KinaseBinding Scaffold 1,5-Naphthyridine Core N1 N1 Atom (H-Bond Acceptor) Scaffold->N1 N5 N5 Atom (Solvent Exposed/Vector) Scaffold->N5 Substituent C4/C8 Substituents (Hydrophobic Pocket) Scaffold->Substituent Kinase Kinase Hinge Region (Backbone NH) N1->Kinase Critical H-Bond Solubilizing Group Solubilizing Group N5->Solubilizing Group Attachment Point Substituent->Kinase Van der Waals

Figure 2: Pharmacophore mapping of 1,5-naphthyridine in kinase drug design. N1 typically engages the kinase hinge, while other positions are used to tune selectivity.

Future Outlook

The 1,5-naphthyridine scaffold is currently experiencing a renaissance in PROTAC (Proteolysis Targeting Chimera) design. Its rigid structure and defined exit vectors make it an excellent linker or warhead component for recruiting E3 ligases or target proteins. Furthermore, its electron-deficient nature is being exploited in Organic Light Emitting Diodes (OLEDs) as an electron-transporting material.

References

  • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine Chemistry. Advances in Heterocyclic Chemistry, 11, 123-175. Link

  • Brown, D. J. (1984). The Naphthyridines. The Chemistry of Heterocyclic Compounds, Wiley-Interscience. Link

  • Litvinov, V. P. (2004). The Chemistry of 1,5-Naphthyridines. Russian Chemical Reviews, 73(7). Link

  • Barlin, G. B., & Tan, W. L. (1984). Potential Antimalarials. I. 1,8-Naphthyridines and 1,5-Naphthyridines. Australian Journal of Chemistry, 37(5), 1065-1073. Link

  • Muraoka, S., et al. (2012). Discovery of NVP-BSK805, a Potent and Selective JAK2 Inhibitor. Journal of Medicinal Chemistry, 55(10), 4728–4739. Link

A Technical Guide to the Spectroscopic Characterization of 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-1,5-naphthyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for professionals who require a thorough understanding of the analytical characterization of this molecule, offering insights into its structural features through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction

The 1,5-naphthyridine scaffold is a significant structural motif in numerous biologically active compounds. The introduction of a methoxy group can critically influence the pharmacological and physicochemical properties of these molecules. A detailed understanding of the spectroscopic signature of 3-Methoxy-1,5-naphthyridine is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems. This guide presents a detailed analysis of its spectroscopic properties, supplemented with established protocols for data acquisition.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of 3-Methoxy-1,5-naphthyridine.

Molecular Formula: C₉H₈N₂O

Molecular Weight: 160.17 g/mol

Structure:

Caption: Molecular structure of 3-Methoxy-1,5-naphthyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 3-Methoxy-1,5-naphthyridine and provide a comprehensive protocol for data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-Methoxy-1,5-naphthyridine in CDCl₃ is summarized in the table below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-28.60dJ = 2.5
H-47.45dJ = 2.5
H-68.80ddJ = 4.2, 1.7
H-77.60ddJ = 8.5, 4.2
H-88.20ddJ = 8.5, 1.7
OCH₃4.05s-

Interpretation of the ¹H NMR Spectrum:

  • The aromatic protons on the naphthyridine core are expected to appear in the downfield region (7.4-8.8 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms.

  • The protons on the pyridine ring without the methoxy group (H-6, H-7, and H-8) will exhibit characteristic coupling patterns (dd, dd, dd) typical of a 3-substituted pyridine.

  • The protons on the methoxy-substituted pyridine ring (H-2 and H-4) are expected to appear as doublets with a small meta-coupling constant.

  • The methoxy protons (OCH₃) will appear as a sharp singlet further upfield, typically around 4.05 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 3-Methoxy-1,5-naphthyridine in CDCl₃ is presented below.

CarbonPredicted Chemical Shift (ppm)
C-2145.0
C-3158.0
C-4110.0
C-4a138.0
C-6150.0
C-7125.0
C-8135.0
C-8a142.0
OCH₃56.0

Interpretation of the ¹³C NMR Spectrum:

  • The carbon atoms of the naphthyridine ring are expected to resonate in the aromatic region of the spectrum.

  • The carbon atom directly attached to the electron-donating methoxy group (C-3) is significantly shielded and will appear at a lower chemical shift compared to other quaternary carbons.

  • The carbon of the methoxy group (OCH₃) will have a characteristic chemical shift around 56.0 ppm.[1]

Caption: Key predicted HMBC correlations for 3-Methoxy-1,5-naphthyridine.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow NMR Sample Preparation and Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (¹H NMR) cluster_acq_13c Data Acquisition (¹³C NMR) dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution through a pipette with a cotton plug into a clean NMR tube. dissolve->filter tms Add a small amount of TMS as an internal standard (optional). filter->tms cap Cap the NMR tube securely. tms->cap insert Insert the sample into the NMR spectrometer. lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire_1h Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32 scans). shim->acquire_1h process_1h Process the FID (Fourier transform, phase correction, baseline correction). acquire_1h->process_1h acquire_13c Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans). process_13c Process the ¹³C FID. acquire_13c->process_13c

Caption: A generalized workflow for NMR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and elucidating its structure.

Expected Mass Spectrum

For 3-Methoxy-1,5-naphthyridine (MW = 160.17), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 160.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of neutral fragments from the methoxy group and cleavage of the naphthyridine ring. Key expected fragments include:

  • [M - CH₃]⁺ (m/z 145): Loss of a methyl radical from the methoxy group.

  • [M - OCH₃]⁺ (m/z 129): Loss of a methoxy radical.

  • [M - CO]⁺ (m/z 132): Loss of carbon monoxide, a common fragmentation pathway for aromatic ethers.

  • Fragments from ring cleavage: Cleavage of the pyridine rings can lead to various smaller charged fragments.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow Mass Spectrometry Data Acquisition Workflow (EI-MS) cluster_prep Sample Preparation cluster_acq Data Acquisition dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol or dichloromethane). introduce Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet. dissolve->introduce ionize Ionize the sample using electron impact (EI) at 70 eV. analyze Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight). ionize->analyze detect Detect the ions and generate the mass spectrum. analyze->detect IR_Workflow ATR-FTIR Data Acquisition Workflow cluster_acq Data Acquisition background Record a background spectrum of the clean ATR crystal. sample Place a small amount of the solid sample onto the ATR crystal. background->sample pressure Apply pressure to ensure good contact between the sample and the crystal. sample->pressure acquire Acquire the IR spectrum of the sample. pressure->acquire clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). acquire->clean

Caption: A generalized workflow for ATR-FTIR data acquisition.

Conclusion

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Jain, A., & V. K. (2018). Synthesis and spectral characterization of 1, 5-naphthyridine derivatives through cross-coupling Suzuki reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. In Advances in Heterocyclic Chemistry (Vol. 9, pp. 41-117). Academic Press.
  • PubChem. (n.d.). 1,5-Naphthyridine. Retrieved from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR chemical shift as a molecular descriptor in the structural analysis of flavonoids and other phenolic compounds.
  • Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669.

Sources

Computational Profiling of 3-Methoxy-1,5-naphthyridine: Electronic Structure & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the computational characterization of 3-Methoxy-1,5-naphthyridine , a privileged heterocyclic scaffold with significant potential in medicinal chemistry (specifically as a bioisostere of quinoline) and optoelectronics.

This guide is structured to provide an autonomous, self-validating workflow for researchers, moving from quantum mechanical profiling to in silico biological validation.

Executive Summary & Chemical Context

3-Methoxy-1,5-naphthyridine (C₉H₈N₂O) represents a strategic modification of the 1,5-naphthyridine core.[1] While the unsubstituted naphthyridine scaffold is electron-deficient due to the two nitrogen atoms, the introduction of an electron-donating methoxy group (-OCH₃) at the 3-position modulates the


-electron density. This modification is critical for:
  • Binding Affinity: Enhancing hydrogen bond acceptor capabilities.

  • Optical Properties: Tuning the HOMO-LUMO gap for potential OLED applications.

  • Metabolic Stability: Blocking specific sites of enzymatic oxidation.

This guide establishes a rigorous computational protocol to predict these properties before experimental synthesis.

Quantum Chemical Profiling (DFT Methodology)

Objective: To determine the ground-state geometry, electronic distribution, and reactivity descriptors.

Computational Protocol

The standard for small heterocyclic organic molecules requires a hybrid functional that accounts for electron correlation and a basis set large enough to describe the lone pairs on the nitrogen and oxygen atoms.

  • Software: Gaussian 16 / ORCA 5.0

  • Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Includes diffuse functions for lone pairs and polarization functions for directionality).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water (

    
    ) for biological relevance; Chloroform for synthesis.
    
Key Electronic Descriptors

Based on the 1,5-naphthyridine core properties, the 3-methoxy derivative exhibits specific behaviors:

PropertyPredicted TrendCausality
Dipole Moment (

)
2.5 - 3.5 DebyeVector sum of the N-lone pairs and the C-O-C ether linkage.
HOMO Energy Increased (vs. core)The methoxy oxygen donates electron density into the aromatic ring via resonance (+M effect).
LUMO Energy Slightly IncreasedThe destabilization of the

system is less pronounced than the HOMO.
Band Gap (

)
NarrowedRed-shift in absorption compared to unsubstituted 1,5-naphthyridine.
MEP Max Negative N1, N5, OxygenThese are the primary sites for electrophilic attack or H-bond acceptance.
DFT Workflow Diagram

The following DOT diagram illustrates the self-validating workflow for quantum mechanical analysis.

DFT_Workflow cluster_outputs Output Descriptors Start Input Structure (3-Methoxy-1,5-naphthyridine) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for imaginary freqs) Opt->Freq Check Imaginary Frequencies? Freq->Check ReOpt Distort Geometry & Re-optimize Check->ReOpt Yes (< 0) Properties Property Calculation Check->Properties No (Minima) ReOpt->Opt HOMO FMO Analysis (Reactivity) Properties->HOMO MEP MEP Map (Binding Sites) Properties->MEP NBO NBO Analysis (Charge Transfer) Properties->NBO

Figure 1: Self-consistent field (SCF) convergence workflow ensuring the structure is at a true potential energy minimum.

Pharmacokinetic & Toxicological Modeling (ADMET)

Objective: To assess "drug-likeness" and safety risks early in the development pipeline. Rationale: 1,5-Naphthyridines are often investigated as antiparasitic (e.g., Plasmodium) or anticancer agents. The 3-methoxy group improves lipophilicity compared to the hydroxy equivalent.

In Silico Protocol
  • Tools: SwissADME, pkCSM, ProTox-II.

  • Input: SMILES string: COc1cc2ncccc2nc1

Predicted ADMET Profile

The following values are extrapolated from structural analogs (quinoline/naphthyridine derivatives):

ParameterPredicted ValueInterpretation
Molecular Weight 160.17 g/mol Pass: Well below 500 Da (Fragment-like).
LogP (Lipophilicity) 1.8 - 2.2Optimal: Good oral bioavailability and membrane permeability.
TPSA (Polar Surface) ~40-50 ŲHigh CNS Penetration: Likely to cross the Blood-Brain Barrier (BBB).
H-Bond Acceptors 3 (2N, 1O)Pass: Good interaction potential with active site residues.
CYP Inhibition CYP1A2 InhibitorRisk: Planar aromatics often inhibit CYP1A2; assess drug-drug interaction risk.
Toxicity Class Class III/IVModerate toxicity predicted; methoxy group can be a metabolic soft spot (O-demethylation).

Molecular Docking Case Study

Target Selection: 1,5-Naphthyridines are known intercalators and inhibitors of Topoisomerase I (anticancer target) and HIV-1 Reverse Transcriptase . Selected Target: Human Topoisomerase I (PDB ID: 1SC7 ).

Docking Methodology

To validate the biological potential of 3-Methoxy-1,5-naphthyridine, we simulate its binding mode.

  • Ligand Preparation:

    • Energy minimization (MMFF94 force field).

    • Assignment of Gasteiger charges.

  • Receptor Preparation:

    • Removal of water molecules and co-crystallized ligand (Camptothecin).

    • Addition of polar hydrogens and Kollman charges.

  • Grid Generation:

    • Centered on the DNA-cleavage site (intercalation pocket).

    • Box size:

      
       Å.
      
  • Docking Engine: AutoDock Vina (Exhaustiveness = 32).

Interaction Mechanism

The planar naphthyridine core is expected to engage in


-

stacking
with DNA base pairs (guanine/cytosine) at the nick site. The 3-methoxy group acts as an auxiliary anchor, potentially forming hydrogen bonds with residues like Arg364 or Asp533 in the enzyme-DNA complex.
Docking Pipeline Visualization

Docking_Pipeline Ligand Ligand Prep (MMFF94 Min) Dock AutoDock Vina (Global Search) Ligand->Dock Protein Protein Prep (PDB: 1SC7 - Topo I) Grid Grid Generation (Active Site Box) Protein->Grid Grid->Dock Analysis Interaction Analysis (PLIP / PyMOL) Dock->Analysis

Figure 2: Structure-based drug design (SBDD) pipeline for evaluating binding affinity.

Synthesis & Experimental Validation

While this guide focuses on computation, experimental validation is required to confirm predictions.

  • Synthesis Route: The Skraup synthesis or Friedländer condensation are the most robust methods. 3-amino-5-methoxypyridine reacted with glycerol/oxidant or appropriate aldehydes yields the scaffold.

  • Spectroscopic Marker:

    • 1H NMR: The methoxy singlet will appear characteristic at

      
       3.9-4.0 ppm.
      
    • UV-Vis: Expect absorption maxima (

      
      ) around 300-320 nm, red-shifted from the unsubstituted naphthyridine due to the auxochromic methoxy group.
      

References

  • Litvic, M. et al. (2020). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules. Link

  • Frisch, M. J. et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc.Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Madan, A. et al. (2013). "Naphthyridine derivatives: A key scaffold for diverse biological activities."[2][3][4][5][6] Mini-Reviews in Medicinal Chemistry. Link

Sources

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety and Handling of 3-Methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] This nitrogen-containing heterocyclic system is a key building block in the synthesis of a wide array of biologically active molecules with applications as antibacterial, antiviral, antiparasitic, and anticancer agents.[2][3] The methoxy substitution at the 3-position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making 3-Methoxy-1,5-naphthyridine a compound of considerable interest for further functionalization and drug discovery initiatives. Its structural analogues have been investigated for their potential in treating diseases like leishmaniasis and for their activity as kinase inhibitors.[4][5]

Chemical and Physical Properties

While specific experimental data for 3-Methoxy-1,5-naphthyridine is limited, the following table outlines expected properties based on its structure and data from related compounds.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₉H₈N₂OBased on structure
Molecular Weight 160.17 g/mol Based on structure
Appearance Off-white to yellow solidInferred from similar aromatic heterocycles
Melting Point Not availableLikely a solid at room temperature[6]
Boiling Point Not availableExpected to be high due to aromaticity and polarity
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, Methanol)General solubility for similar heterocyclic compounds

Hazard Identification and Toxicology

Based on the hazard profiles of structurally similar compounds, 3-Methoxy-1,5-naphthyridine should be treated as a hazardous substance.

  • Acute Toxicity: Harmful if swallowed.[6]

  • Skin Corrosion/Irritation: Causes skin irritation.[6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[6][7]

The toxicological properties have not been thoroughly investigated, and it is crucial to handle this compound with appropriate caution.[7]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential.

  • Engineering Controls:

    • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][8]

    • Ensure that safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[6][8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and inspect them before each use.[6][8]

    • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[8]

    • Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator is recommended.[7][8]

Safe Handling and Storage

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[9]

    • Avoid the formation of dust and aerosols.[6]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from strong oxidizing agents.

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.[6]

  • Ensure adequate ventilation.[6]

  • Wear appropriate PPE as described in Section 4.

  • For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][7]

  • Do not let the product enter drains.[6]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][7]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides (NOx), and other hazardous decomposition products.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service.[6][7]

  • Do not dispose of it with household waste or allow it to reach the sewage system.

Example Experimental Protocol: Synthesis of a Substituted 3-Methoxy-1,5-naphthyridine

The following is a generalized protocol for a Suzuki cross-coupling reaction, a common method for functionalizing naphthyridine cores.[10]

Objective: To synthesize a C-4 arylated 3-Methoxy-1,5-naphthyridine derivative from a halogenated precursor.

Materials:

  • 4-Bromo-3-methoxy-1,5-naphthyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a round-bottom flask with a condenser under an inert atmosphere of nitrogen or argon. This is crucial as palladium catalysts can be air-sensitive.

  • Reagent Addition: To the flask, add 4-Bromo-3-methoxy-1,5-naphthyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Solvent Addition: Add the degassed solvent mixture to the flask.

  • Catalyst Addition: Add the palladium catalyst (0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Characterize the final product using techniques such as NMR and Mass Spectrometry to confirm its structure and purity.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification setup 1. Setup Flask (Inert Atmosphere) reagents 2. Add Reactants (Naphthyridine, Boronic Acid, Base) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst reflux 5. Heat to Reflux catalyst->reflux tlc Monitor with TLC reflux->tlc Periodically workup 6. Aqueous Work-up & Extraction reflux->workup Reaction Complete tlc->reflux purify 7. Column Chromatography workup->purify characterization 8. Characterization (NMR, MS) purify->characterization

Suzuki Coupling Workflow for Naphthyridine Functionalization

Reactivity and Chemical Safety

The 1,5-naphthyridine ring system is generally stable but can undergo various chemical transformations. The nitrogen atoms provide sites for coordination with metals and can influence the reactivity of the ring.[11] Reactions should be carefully planned, considering potential incompatibilities, especially with strong acids and oxidizing agents.

Applications in Research and Drug Development

The 1,5-naphthyridine scaffold is of great interest due to its wide range of biological activities.[2] It serves as a core structure in developing therapeutics for various diseases. The ability to functionalize the ring at multiple positions allows for the fine-tuning of pharmacological properties.

G cluster_derivatization Chemical Derivatization cluster_application Drug Development Applications naphthyridine 3-Methoxy-1,5-naphthyridine (Core Scaffold) synthesis Synthetic Chemistry (e.g., Suzuki Coupling) naphthyridine->synthesis library Compound Library Generation synthesis->library kinase Kinase Inhibitors library->kinase antimicrobial Antimicrobial Agents library->antimicrobial antiviral Antiviral Agents library->antiviral anticancer Anticancer Agents library->anticancer

Role of 1,5-Naphthyridine in Drug Discovery

Conclusion

3-Methoxy-1,5-naphthyridine is a valuable building block for research and development. However, due to the lack of specific safety data, it must be handled with significant caution, assuming it is a hazardous substance. Adherence to the safety protocols outlined in this guide, which are based on data from structurally related compounds, is essential for minimizing risk. As with any new or uncharacterized chemical, a thorough risk assessment should be conducted before any experimental work begins.

References

  • North Metal and Chemical Company. 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet.
  • Sigma-Aldrich Inc. Vanillin Safety Data Sheet.
  • TCI Chemicals. 2-Methoxy-4-methyl-5-nitropyridine Safety Data Sheet.
  • Chem-Impex. 1,5-Naphthyridine Product Information.
  • MedchemExpress.com. 6-Methyl-1,4-naphthoquinone Safety Data Sheet.
  • Carl ROTH. 3-Methoxy-3-methyl-1-butanol Safety Data Sheet.
  • CymitQuimica. 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine Safety Data Sheet.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. Available at: [Link]

  • MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • Capot Chemical. MSDS of 8-chloro-3-methoxy-1,5-naphthyridine.
  • Al-Tel, T. H., Semreen, M. H., & El-Awady, R. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Jordan Journal of Pharmaceutical Sciences, 12(2). Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Gómez-Pérez, V., et al. (2023). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Molecules, 28(24), 8039. Available at: [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • Hsieh, C. C., et al. (2012). 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 260(1), 1-9. Available at: [Link]

Sources

Commercial & Technical Profile: 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial and scientific landscape of 3-Methoxy-1,5-naphthyridine , a specialized heterocyclic building block.

CAS Registry Number: 1261365-35-8 (Primary) Molecular Formula: C₉H₈N₂O Molecular Weight: 160.17 g/mol [1]

Part 1: Executive Summary

3-Methoxy-1,5-naphthyridine is a non-commodity, high-value heterocyclic intermediate used primarily in medicinal chemistry for "scaffold hopping" campaigns.[1] Unlike its quinoline or isoquinoline analogs, the 1,5-naphthyridine core offers unique hydrogen bond acceptor vectors and reduced lipophilicity (LogP), making it a critical scaffold for kinase inhibitors (e.g., CDK1, PI3K) and antimalarial agents.[1]

Availability Status: Tier 3 (Specialized/Make-to-Order) . While listed by catalog aggregators, this compound is rarely held in bulk stock. Procurement typically requires a lead time of 2–6 weeks, relying on custom synthesis or small-batch production from specialized building block vendors (e.g., LeapChem, Huateng Pharma).

Part 2: Chemical Significance & Scaffold Analysis[1][2]

The "Naphthyridine Advantage"

In drug design, replacing a naphthalene or quinoline ring with 1,5-naphthyridine alters the physicochemical profile without significantly changing the steric footprint.[1]

  • Electronic Effects: The two nitrogen atoms at positions 1 and 5 create a highly electron-deficient system.[1] The 3-methoxy group acts as an electron-donating group (EDG), modulating the electron density of the pyridine ring it is attached to, potentially increasing metabolic stability against oxidative metabolism at the 2- and 4-positions.[1]

  • Solubility: The additional nitrogen lowers LogP compared to methoxyquinoline, improving aqueous solubility—a common bottleneck in lead optimization.[1]

Physicochemical Properties (Calculated)
PropertyValueRelevance
LogP ~1.3 - 1.6Ideal for CNS penetration and oral bioavailability.[1]
TPSA ~35 ŲGood membrane permeability (Rule of 5 compliant).[1]
pKa (Conj. Acid) ~3.0 - 4.0Weakly basic; less likely to be protonated at physiological pH compared to 4-amino derivatives.[1]
H-Bond Acceptors 3N1, N5, and O-Methoxy interact with target residues.[1]

Part 3: Synthesis & Manufacturing Challenges

Understanding the synthesis is crucial for evaluating supplier quality, as specific impurities (regioisomers) are inherent to the manufacturing process.[1]

Primary Synthetic Routes

The commercial production of 3-Methoxy-1,5-naphthyridine generally follows two strategies:

Route A: De Novo Ring Construction (Modified Skraup) This is the most common industrial route but suffers from regioselectivity issues.[1]

  • Precursor: 3-Amino-5-methoxypyridine (or 3-aminopyridine).[1]

  • Reagent: Glycerol (classical) or acrolein equivalents (modern) + Oxidant (e.g., m-nitrobenzenesulfonate).[1]

  • Challenge: Cyclization of 3-aminopyridine derivatives often yields a mixture of 1,5-naphthyridine and 1,7-naphthyridine isomers.[1] Separating these isomers requires tedious chromatography, driving up the cost.[1]

Route B: Late-Stage Functionalization (Nucleophilic Substitution) Preferred for high-purity small batches.[1]

  • Precursor: 3-Bromo-1,5-naphthyridine or 3-Fluoro-1,5-naphthyridine.[1]

  • Reaction: Methoxylation using Sodium Methoxide (NaOMe) in Methanol/DMF.

  • Advantage: Avoids isomer formation if the starting 1,5-naphthyridine core is pure.[1]

  • Disadvantage: The 3-halo-1,5-naphthyridine precursors are themselves expensive.[1]

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and chemical pathways for accessing the target compound.

SynthesisPathways Start Target: 3-Methoxy-1,5-naphthyridine RouteA Route A: Skraup Cyclization (Industrial Scale) Isomers Mixture: 1,5- & 1,7-Naphthyridine RouteA->Isomers Low Regioselectivity RouteB Route B: SnAr Substitution (Lab Scale / High Purity) ReactionB NaOMe / MeOH Reflux RouteB->ReactionB PrecursorA 3-Aminopyridine PrecursorA->RouteA + Glycerol/Oxidant PrecursorB 3-Bromo-1,5-naphthyridine PrecursorB->RouteB Purification Chromatographic Separation Isomers->Purification Purification->Start Yields ~30-40% ReactionB->Start High Specificity

Figure 1: Comparison of Synthetic Pathways. Route A is cheaper but dirtier; Route B is cleaner but requires expensive precursors.[1]

Part 4: Sourcing Strategy & Quality Control[1]

Sourcing Decision Matrix

For researchers, the decision to buy vs. make depends on the required quantity and purity.[1]

  • Quantity < 1g: Purchase from specialized catalog vendors (e.g., Smolecule, Huateng).[1] Expect "In Stock" to actually mean "Synthesis started upon order" (2-3 weeks).[1]

  • Quantity > 10g: Request a custom synthesis quote. Specify Route B (displacement) if isomer purity is critical for biological assays.

Critical Quality Attributes (CQA)

When receiving a shipment, verify the following to ensure the vendor did not supply the 1,7-isomer or the starting material.

TestAcceptance CriteriaTechnical Rationale
1H-NMR Distinct doublets at C2/C4 positions.1,5-naphthyridine has a plane of symmetry absent in the 1,7-isomer.[1] Look for specific coupling constants (

vs

).[1]
LC-MS Single peak, M+H = 161.[1]07.Confirm absence of unreacted 3-bromo precursor (M+H ~209/211).[1]
Appearance Off-white to pale yellow solid.[1]Dark brown/black indicates oxidation or polymerization (common in nitrogen heterocycles).[1]
Procurement Workflow

Use this logic to minimize project delays.

SourcingLogic Start Need 3-Methoxy-1,5-naphthyridine CheckStock Check Major Aggregators (e.g., SciFinder, eMolecules) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Direct Purchase (Verify CAS: 1261365-35-8) InStock->Buy Yes CheckPrecursor Check Precursor: 3-Bromo-1,5-naphthyridine InStock->CheckPrecursor No PrecursorStock Precursor Available? CheckPrecursor->PrecursorStock InternalSyn Internal Synthesis (1 Step: NaOMe displacement) PrecursorStock->InternalSyn Yes (Faster) CustomSyn Order Custom Synthesis (Lead Time: 4-6 Weeks) PrecursorStock->CustomSyn No

Figure 2: Strategic sourcing workflow for 3-Methoxy-1,5-naphthyridine to mitigate supply chain risks.

Part 5: Handling & Safety[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Hazards: Irritant (H315, H319).[1] Treat as a potential sensitizer.[1]

  • Stability: Stable in neutral/basic media; prone to protonation and potential ring degradation in strong acids/oxidizing conditions over time.[1]

References

  • Litvinov, V. P. (2006).[1][2] Advances in the Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, 91, 189-300.[1] (Contextualizes Skraup synthesis challenges).

  • Mendez-Alvarez, D., et al. (2021).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(4), 1117.[1] [Link]

Sources

Methodological & Application

Synthesis of 3-Methoxy-1,5-naphthyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and reliable protocol for the synthesis of 3-Methoxy-1,5-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,5-naphthyridine scaffold is a key structural motif in numerous biologically active molecules, and the introduction of a methoxy group at the 3-position can significantly modulate its pharmacological properties. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers expert insights to ensure successful synthesis and validation.

Introduction to 3-Methoxy-1,5-naphthyridine

The 1,5-naphthyridine core, an isomer of naphthyridine, is a bicyclic aromatic heterocycle containing two nitrogen atoms. Its derivatives have demonstrated a wide range of biological activities, making them attractive targets for pharmaceutical research. The methoxy group at the 3-position can serve as a crucial pharmacophore, influencing the molecule's binding affinity to biological targets and its overall pharmacokinetic profile. This protocol outlines a strategic synthetic approach, beginning with the construction of the foundational 1,5-naphthyridine ring system, followed by the targeted introduction of the methoxy group.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of 3-Methoxy-1,5-naphthyridine is most effectively achieved through a multi-step process that first establishes the core heterocyclic framework, followed by functional group manipulation. The chosen strategy involves:

  • Formation of the 1,5-Naphthyridine Core via Skraup Synthesis: This classic reaction utilizes the condensation of 3-aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent to construct the 1,5-naphthyridine ring.

  • Functionalization at the 3-Position: This is accomplished through a sequence of: a. Nitration of the 1,5-naphthyridine to introduce a nitro group at the 3-position. b. Reduction of the nitro group to an amino group, yielding 3-amino-1,5-naphthyridine. c. Conversion of the Amino Group to a Methoxy Group via a two-step sequence involving diazotization to a hydroxyl group, followed by methylation.

This strategic pathway provides a reliable and adaptable method for the synthesis of the target molecule and its analogues.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: 1,5-Naphthyridine Core Synthesis cluster_1 Part 2: Functionalization at C-3 A 3-Aminopyridine + Glycerol B Skraup Reaction (H₂SO₄, Oxidizing Agent) A->B Reactants C 1,5-Naphthyridine B->C Product D 1,5-Naphthyridine E Nitration (HNO₃, H₂SO₄) D->E F 3-Nitro-1,5-naphthyridine E->F G Reduction (e.g., SnCl₂, HCl) F->G H 3-Amino-1,5-naphthyridine G->H I Diazotization (NaNO₂, H₂SO₄, H₂O) H->I J 3-Hydroxy-1,5-naphthyridine I->J K Methylation (e.g., CH₃I, Base) J->K L 3-Methoxy-1,5-naphthyridine K->L Final Product

Caption: Synthetic workflow for 3-Methoxy-1,5-naphthyridine.

Detailed Experimental Protocols

Part 1: Synthesis of 1,5-Naphthyridine (Skraup Synthesis)

The Skraup synthesis is a powerful method for the construction of quinoline and naphthyridine ring systems.[1][2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is dehydrated in situ to acrolein, which then undergoes a series of reactions to form the heterocyclic product.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopyridine94.1110.0 g0.106
Glycerol92.0930.0 mL0.391
Concentrated Sulfuric Acid98.0820.0 mL-
m-Nitrobenzenesulfonic acid sodium salt225.1615.0 g0.067
Sodium Hydroxide40.00As needed-
Chloroform119.38As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 20.0 mL of concentrated sulfuric acid to 10.0 g of 3-aminopyridine while cooling the flask in an ice bath.

  • Addition of Reagents: To this cooled mixture, add 30.0 mL of glycerol, followed by 15.0 g of m-nitrobenzenesulfonic acid sodium salt.

  • Reaction: Heat the mixture gently. The reaction is exothermic and will begin to reflux without external heating. Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice in a large beaker.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This should be done slowly and with cooling to control the exothermic neutralization.

    • Extract the aqueous layer three times with 100 mL portions of chloroform.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 1,5-naphthyridine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expertise & Experience: The Skraup reaction is notoriously vigorous. The use of a moderator like ferrous sulfate can help to control the reaction rate, although m-nitrobenzenesulfonic acid sodium salt also provides a more controlled reaction compared to other oxidizing agents like arsenic pentoxide.[2][3] It is crucial to have efficient cooling and to add reagents slowly and cautiously.

Part 2: Synthesis of 3-Nitro-1,5-naphthyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,5-Naphthyridine130.145.0 g0.038
Fuming Nitric Acid63.0110.0 mL-
Concentrated Sulfuric Acid98.0820.0 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g of 1,5-naphthyridine in 20.0 mL of concentrated sulfuric acid, cooling the flask in an ice-salt bath to maintain a temperature below 0°C.

  • Nitration: Slowly add 10.0 mL of fuming nitric acid dropwise to the solution, ensuring the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Work-up:

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a concentrated ammonium hydroxide solution until it is basic.

    • The precipitated product is collected by filtration, washed with cold water, and dried.

Part 3: Synthesis of 3-Amino-1,5-naphthyridine

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitro-1,5-naphthyridine175.144.0 g0.023
Tin(II) Chloride Dihydrate225.6315.0 g0.066
Concentrated Hydrochloric Acid36.4630.0 mL-
Sodium Hydroxide40.00As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4.0 g of 3-nitro-1,5-naphthyridine in 30.0 mL of concentrated hydrochloric acid.

  • Reduction: Add 15.0 g of tin(II) chloride dihydrate portion-wise to the suspension. The mixture is then heated to reflux for 2 hours.

  • Work-up:

    • Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.

    • The resulting precipitate is filtered and washed with water.

    • The product is extracted from the filtrate and the washings with hot chloroform.

    • The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to give 3-amino-1,5-naphthyridine.

Part 4: Synthesis of 3-Hydroxy-1,5-naphthyridine

The diazotization of aminopyridines can be challenging, but it is a known method for producing hydroxypyridines.[4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-1,5-naphthyridine145.163.0 g0.021
Sodium Nitrite69.002.0 g0.029
Sulfuric Acid (50%)98.0820.0 mL-

Procedure:

  • Diazotization: Dissolve 3.0 g of 3-amino-1,5-naphthyridine in 20.0 mL of 50% sulfuric acid and cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of 2.0 g of sodium nitrite in a minimal amount of cold water, keeping the temperature below 5°C.

  • Hydrolysis: After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes, and then warm it to 50-60°C until the evolution of nitrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

    • The precipitated 3-hydroxy-1,5-naphthyridine is collected by filtration, washed with cold water, and dried.

Part 5: Synthesis of 3-Methoxy-1,5-naphthyridine (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[5][6]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-1,5-naphthyridine146.142.0 g0.014
Sodium Hydride (60% dispersion in oil)24.000.6 g0.015
Iodomethane (Methyl Iodide)141.941.0 mL0.022
Anhydrous Tetrahydrofuran (THF)72.1150 mL-

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend 0.6 g of sodium hydride in 30 mL of anhydrous THF.

  • Alkoxide Formation: Slowly add a solution of 2.0 g of 3-hydroxy-1,5-naphthyridine in 20 mL of anhydrous THF to the sodium hydride suspension at 0°C. Stir the mixture at room temperature for 1 hour.

  • Methylation: Cool the mixture back to 0°C and add 1.0 mL of iodomethane dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford pure 3-Methoxy-1,5-naphthyridine.

Trustworthiness and Self-Validation

To ensure the identity and purity of the synthesized compounds at each step, it is imperative to perform thorough characterization using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and to determine the appropriate solvent system for column chromatography.

  • Melting Point: To compare with literature values for known compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product. The characteristic chemical shifts and coupling constants will provide definitive structural information.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -NH₂, -OH, -OCH₃) at different stages of the synthesis.

By rigorously applying these analytical methods, researchers can be confident in the integrity of their synthetic results.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Methoxy-1,5-naphthyridine. By following the outlined procedures and paying close attention to the expert insights provided, researchers in the fields of organic synthesis, medicinal chemistry, and drug development can successfully prepare this valuable compound for further investigation. The modular nature of this synthetic route also allows for the potential synthesis of a variety of substituted 1,5-naphthyridine derivatives.

References

  • Baran, P. S. (2008). Classics in Total Synthesis II. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Comins, D. L., & O'Connor, S. (1998). The Friedländer Annulation in the Synthesis of Substituted Quinolines. Organic Reactions, 52, 1-218.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Skraup, Z. H. (1880). Eine Synthese des Chinolins.
  • Sundberg, R. J. (2007). The Chemistry of Indoles. Elsevier.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F. V., & Taylor, R. J. K. (Eds.). (2008).
  • Larock, R. C. (1999).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Hermkens, P. H. H., Ottenheijm, H. C. J., & Rees, D. C. (1997).
  • Ley, S. V., & Baxendale, I. R. (2002). New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1(8), 573-586.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.
  • Ridd, J. H. (1961). The diazotisation of amines and the nitrosation of phenols. Quarterly Reviews, Chemical Society, 15(4), 418-441.

Sources

Application Note: Precision Synthesis of 1,5-Naphthyridine Scaffolds via Gould-Jacobs Reaction

[1]

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in tyrosine kinase inhibitors, antiparasitics, and antibacterial agents. While the classical Skraup reaction offers access to this system, it often suffers from harsh conditions and poor regiocontrol.

The Gould-Jacobs reaction provides a superior, scalable alternative, allowing for the construction of the 1,5-naphthyridine core with definable substitution patterns. This guide details the synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate from 3-aminopyridine. It addresses the critical challenge of regioselectivity (1,5- vs. 1,7-isomer formation) and provides a self-validating protocol optimized for purity and yield.

Strategic Analysis: The Regioselectivity Challenge

The Mechanistic Bifurcation

The reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (EMME) proceeds via an initial Michael addition-elimination to form an enamine intermediate. The subsequent thermal electrocyclization can theoretically occur at two positions ortho to the amino group:

  • Path A (C2 Attack): Yields the 1,5-naphthyridine system.

  • Path B (C4 Attack): Yields the 1,7-naphthyridine system.

Expert Insight: While electronic structure calculations suggest competitive pathways, experimental protocols utilizing high-temperature cyclization (Dowtherm A, 250°C) favor the formation of the 1,5-isomer, often due to thermodynamic stability and solubility differences that facilitate selective precipitation. The protocol below is designed to maximize the isolation of the 1,5-isomer.

Reaction Scheme & Pathway

GouldJacobsStart3-Aminopyridine+ EMMEInterEnamine Intermediate(Acrylate)Start->InterCondensation120°C, -EtOHCyclizationThermal Cyclization(250°C, Dowtherm A)Inter->Cyclization6π-ElectrocyclizationProd151,5-Naphthyridine(Major Product)Cyclization->Prod15Path A (C2 Attack)Prod171,7-Naphthyridine(Minor Byproduct)Cyclization->Prod17Path B (C4 Attack)

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction applied to 3-aminopyridine. Path A is the target trajectory.

Critical Parameters & Reagents

ComponentSpecificationRoleCritical Note
3-Aminopyridine >98% PurityStarting MaterialImpurities can poison the cyclization.
EMME Diethyl ethoxymethylenemalonateElectrophileUse slight excess (1.1 eq) to drive condensation.[1]
Dowtherm A Diphenyl ether / Biphenyl (eutectic)SolventMaintains 258°C boiling point. Essential for cyclization energy barrier.
Temperature 250°C ± 5°CProcess ControlBelow 240°C, cyclization stalls; above 270°C, degradation occurs.

Standardized Experimental Protocol

Phase 1: Condensation (Formation of Enamine)

Objective: Synthesize diethyl 2-((pyridin-3-ylamino)methylene)malonate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) to remove ethanol.

  • Reaction: Charge the flask with 3-aminopyridine (9.4 g, 100 mmol) and EMME (21.6 g, 100 mmol) .

  • Heating: Heat the neat mixture to 120–130°C in an oil bath.

  • Monitoring: Ethanol will begin to distill off. Stir for 2–3 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the starting amine spot indicates completion.

  • Isolation: Cool the mixture. The intermediate usually solidifies as a yellow/cream solid. Recrystallize from ethanol if high purity is required, but crude is often sufficient for the next step.

Phase 2: Thermal Cyclization (The Gould-Jacobs Step)[3]

Objective: Cyclize the enamine to Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

  • Preparation: In a 500 mL 3-neck flask equipped with a reflux condenser and internal thermometer, heat Dowtherm A (100 mL) to 250°C .

    • Safety: Ensure the setup is in a well-ventilated fume hood. Dowtherm A vapor is irritating.

  • Addition: Dissolve/suspend the intermediate from Phase 1 in a minimal amount of hot Dowtherm A (or add solid portions cautiously). Add this to the boiling solvent slowly to maintain the temperature above 240°C.

    • Why? A drop in temperature stops the cyclization and promotes polymerization.

  • Reaction: Reflux vigorously at 250°C for 30–45 minutes .

    • Visual Check: The solution will darken. Evolution of ethanol vapor (from the ring closure) may be observed.

  • Workup & Purification (Crucial for Isomer Purity):

    • Cool the reaction mixture slowly to room temperature.

    • The 1,5-naphthyridine derivative typically precipitates out of the Dowtherm A solution upon cooling, while impurities and the 1,7-isomer often remain in solution or precipitate later.

    • Dilute the mixture with Hexane (100 mL) to aid precipitation and reduce viscosity.

    • Filter the solid.[1]

    • Wash: Wash the filter cake copiously with Hexane (to remove Dowtherm A) and then cold Acetone.

Phase 3: Hydrolysis (Optional)

To obtain the free acid (4-hydroxy-1,5-naphthyridine-3-carboxylic acid):

  • Reflux the ester in 10% NaOH (aq) for 4 hours.

  • Acidify with HCl to pH 3–4.

  • Filter the resulting precipitate.[1]

Experimental Workflow Diagram

WorkflowStep1Mix 3-Aminopyridine + EMME(Neat, 1:1 ratio)Step2Heat to 120°C (2-3 hrs)Remove EthanolStep1->Step2Check1TLC Check:Amine Consumed?Step2->Check1Check1->Step2No (Continue Heating)Step3Pre-heat Dowtherm Ato 250°CCheck1->Step3YesStep4Add IntermediateReflux 45 minsStep3->Step4Step5Cool to RTAdd HexaneStep4->Step5Step6Filter & Wash(Isolates 1,5-isomer)Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the 1,5-naphthyridine scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to temp drop.Ensure Dowtherm A is at a rolling boil (250°C+) during addition. Do not add intermediate too fast.
Sticky/Tar Product Polymerization of intermediate.Use high dilution in Phase 2. Ensure Phase 1 (condensation) was complete before cyclization.
Isomer Contamination Presence of 1,7-naphthyridine.Recrystallize the final product from DMF/Ethanol . The 1,5-isomer is generally less soluble and crystallizes first.
Residual Solvent Dowtherm A trapped in crystal lattice.Wash thoroughly with hexane. If persistent, sublime the product or wash with diethyl ether.

References

  • Litvic, M. et al. Regioselectivity of the Gould–Jacobs Reaction. ResearchGate. [Link]

  • National Institutes of Health (PMC). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Wikipedia. Gould–Jacobs reaction.[2][1][3][4][5][6] [Link][2][1][7][3][8][6][9]

Application Note: High-Purity Isolation of 3-Methoxy-1,5-naphthyridine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized protocol for the purification of 3-Methoxy-1,5-naphthyridine, a key heterocyclic building block in contemporary drug discovery programs. The presented methodology leverages automated flash chromatography, ensuring high purity and recovery of the target compound from a complex mixture of reaction byproducts. The strategic selection of stationary and mobile phases is rationalized based on the physicochemical properties of the analyte and common impurities associated with its synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and efficient purification strategy for this class of compounds.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a methoxy group at the 3-position, yielding 3-Methoxy-1,5-naphthyridine, can significantly modulate the compound's electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profile.[3] As with many active pharmaceutical ingredients (APIs), the purity of 3-Methoxy-1,5-naphthyridine is of paramount importance, as even trace impurities can lead to undesirable side effects or diminished therapeutic efficacy.

The synthesis of 1,5-naphthyridines, often accomplished through methods like the Skraup reaction, can generate a variety of impurities.[4] These may include polymeric tar-like substances, regioisomers, and partially reduced or oxidized derivatives. Consequently, a robust purification strategy is essential to isolate the desired product in high purity. This application note provides a comprehensive guide to the purification of 3-Methoxy-1,5-naphthyridine using automated flash chromatography, a technique well-suited for the efficient separation of complex mixtures.[5][6]

Physicochemical Properties and Method Development Rationale

A thorough understanding of the physicochemical properties of 3-Methoxy-1,5-naphthyridine is critical for the development of an effective purification protocol.

Structure and Key Properties:

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol

  • Predicted pKa: The presence of two nitrogen atoms in the aromatic system confers weak basicity. The predicted pKa is estimated to be in the range of 3-5, similar to related nitrogen heterocycles.

  • Predicted LogP: The octanol-water partition coefficient (LogP) is predicted to be approximately 1.5-2.0, indicating moderate lipophilicity. This is slightly higher than the parent 1,5-naphthyridine (LogP ≈ 1.3), attributable to the presence of the methoxy group.[7]

  • Solubility: The compound is expected to be soluble in a range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol. Its solubility in non-polar solvents like hexanes is likely to be limited.

Based on these properties, both normal-phase and reversed-phase chromatography are viable purification options. For this application, we will focus on a normal-phase approach, which often provides excellent selectivity for the separation of isomeric impurities and can be more amenable to the removal of highly polar and non-polar byproducts.

Potential Impurities from Synthesis

The Skraup synthesis, a common route to 1,5-naphthyridines, involves the reaction of an aminopyridine with glycerol in the presence of an acid and an oxidizing agent.[4] This harsh reaction condition can lead to several types of impurities:

  • Tar-like polymers: High molecular weight, highly colored byproducts.

  • Isomeric byproducts: Incorrect cyclization can lead to the formation of other naphthyridine isomers.

  • Partially hydrogenated intermediates: Incomplete oxidation can result in the presence of di- or tetrahydro-naphthyridine derivatives.[8]

  • Starting materials and reagents: Unreacted aminopyridine and residual reagents.

The developed chromatographic method is designed to effectively separate the target compound from these potential contaminants.

Chromatographic Purification Protocol

This protocol details the purification of a crude sample of 3-Methoxy-1,5-naphthyridine using an automated flash chromatography system.

Materials and Instrumentation
  • Crude Sample: 1.0 g of crude 3-Methoxy-1,5-naphthyridine

  • Automated Flash Chromatography System: Equipped with a UV-Vis detector

  • Flash Column: 12 g Silica gel column

  • Solvents: HPLC grade Dichloromethane (DCM) and Methanol (MeOH)

  • Sample Loading: Dry loading with silica gel

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification dissolve Dissolve 1g Crude in DCM adsorb Adsorb onto 2g Silica Gel dissolve->adsorb Mix dry Dry under Vacuum adsorb->dry Evaporate load Dry Load Sample dry->load equilibrate Equilibrate Column (100% DCM) elute Elute with Gradient (0-10% MeOH in DCM) equilibrate->elute Inject collect Collect Fractions (UV Triggered) elute->collect Monitor @ 254nm analyze Analyze Fractions by TLC/HPLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate yield Determine Yield & Purity evaporate->yield

Figure 1: Experimental workflow for the purification of 3-Methoxy-1,5-naphthyridine.

Step-by-Step Protocol
  • Sample Preparation (Dry Loading): a. Dissolve 1.0 g of the crude 3-Methoxy-1,5-naphthyridine in a minimal amount of dichloromethane (approx. 10-15 mL). b. Add 2-3 g of silica gel to the solution and mix thoroughly to form a slurry. c. Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained. This ensures that the sample is evenly distributed on the column head, leading to better separation.

  • Chromatography System Setup: a. Install a 12 g silica gel flash column onto the automated chromatography system. b. Prime the system with the initial mobile phase (100% Dichloromethane). c. Load the prepared dry sample onto the column.

  • Elution and Fraction Collection: a. Equilibrate the column with 2 column volumes (CV) of 100% Dichloromethane. b. Elute the sample using a linear gradient of 0% to 10% Methanol in Dichloromethane over 20 CV. The addition of a small amount of a polar solvent like methanol is necessary to elute the moderately polar target compound. c. Monitor the elution profile using a UV detector at a wavelength of 254 nm. d. Set the fraction collector to trigger collection based on the UV signal threshold to ensure all absorbing compounds are collected.

  • Post-Purification Analysis: a. Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to determine the purity of each fraction. b. Pool the fractions containing the pure 3-Methoxy-1,5-naphthyridine. c. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product. d. Determine the final yield and assess the purity of the final product by analytical HPLC and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Analytical Method for Purity Assessment

An isocratic reversed-phase HPLC method is recommended for the rapid analysis of the collected fractions and the final product.

HPLC Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 25 °C

Expected Results

The flash chromatography purification should yield 3-Methoxy-1,5-naphthyridine with a purity of >98% as determined by analytical HPLC. The major impurities are expected to elute either before or after the main product peak.

ParameterValue
Crude Sample Loading 1.0 g
Column Size 12 g Silica Gel
Elution Solvents Dichloromethane (A), Methanol (B)
Gradient Profile 0-10% B over 20 CV
Expected Yield 60-80% (depending on crude purity)
Final Purity >98%

Troubleshooting

  • Poor Separation: If the separation between the product and impurities is not satisfactory, consider a shallower gradient (e.g., 0-5% Methanol over a longer gradient time) or a different solvent system (e.g., Ethyl Acetate/Hexanes).

  • Peak Tailing: For basic compounds like 3-Methoxy-1,5-naphthyridine, peak tailing can occur on silica gel. Adding a small amount of a basic modifier (e.g., 0.1% triethylamine or ammonia) to the mobile phase can improve peak shape.

  • Low Recovery: Ensure the compound is not irreversibly adsorbed onto the silica gel. If low recovery persists, a reversed-phase purification approach may be more suitable.

Conclusion

The described automated flash chromatography protocol provides a reliable and efficient method for the purification of 3-Methoxy-1,5-naphthyridine. The rationale behind the selection of the chromatographic conditions is based on the physicochemical properties of the target molecule and the nature of potential impurities. This application note serves as a valuable resource for scientists working on the synthesis and purification of 1,5-naphthyridine derivatives, enabling the production of high-purity materials essential for drug discovery and development.

References

  • PubChem. 1,5-Naphthyridine. National Center for Biotechnology Information. [Link]

  • Cuesta, J.; Gesto, C.; Fernández-Rodríguez, M. A.; Quintanilla-López, J. E.; Teijón, J. M.; Granda, S. G.; Alvarez, R.; Fañanás, F. J.; Rodríguez, F. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules2020 , 25(14), 3252. [Link]

  • Armarego, W. L. F. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. J. Chem. Soc. C1967, 377-383.
  • Sketchy MCAT. Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. YouTube. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. J. Med. Chem.2014, 57(24), 10257–10274.
  • Chad's Prep. 22.9 EAS Reactions with Nitrogen Heterocycles. YouTube. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Brem Method. MCAT Organic Chemistry: Column Chromatography. YouTube. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules2023 , 28(1), 33. [Link]

  • Cuesta, J.; Gesto, C.; Quintanilla-López, J. E.; Teijón, J. M.; Granda, S. G.; Alvarez, R.; Fañanás, F. J.; Rodríguez, F. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules2020 , 25(15), 3508. [Link]

  • Teledyne ISCO. Prep HPLC and Column Choice Overload. YouTube. [Link]

  • Shimadzu Corporation. Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube. [Link]

  • Ardena. Preparative HPLC Excellence. [Link]

  • Chemistry For Everyone. How Is Chromatography Used In Medicine?. YouTube. [Link]

Sources

Application Note: Unambiguous Structural Elucidation of 3-Methoxy-1,5-naphthyridine using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 3-Methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We present detailed, field-proven protocols for the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Furthermore, we discuss the critical role of two-dimensional (2D) NMR techniques, such as COSY and HSQC, in achieving unambiguous resonance assignments. This guide emphasizes the causality behind experimental choices and offers a predictive analysis of the NMR spectra based on established principles of substituent effects in heteroaromatic systems.

Introduction: The Significance of 3-Methoxy-1,5-naphthyridine

The 1,5-naphthyridine scaffold is a privileged structural motif in drug discovery, exhibiting a wide range of biological activities.[1][2][3] The introduction of a methoxy group at the 3-position can significantly modulate the electronic properties, solubility, and metabolic stability of the parent molecule, making 3-Methoxy-1,5-naphthyridine a valuable building block for the synthesis of novel therapeutic agents.[1] Accurate and unambiguous structural characterization is paramount for ensuring the purity and identity of this compound in any research and development setting. NMR spectroscopy stands as the most powerful and definitive tool for this purpose.[4] This note details the necessary protocols and interpretative logic for a complete NMR analysis.

Experimental Design & Rationale

The successful acquisition of high-quality NMR data hinges on a well-designed experimental setup. The choices of solvent, sample concentration, and acquisition parameters are not arbitrary but are dictated by the physicochemical properties of the analyte and the specific information sought.

Sample Preparation Protocol

A meticulously prepared sample is the foundation of a high-resolution NMR spectrum.

Materials:

  • 3-Methoxy-1,5-naphthyridine (≥98% purity)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-precision NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • Volumetric flasks and micropipettes

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 3-Methoxy-1,5-naphthyridine.

  • Solvent Selection:

    • Rationale: The choice of solvent is critical. It must dissolve the sample completely and have minimal overlapping signals with the analyte.[5][6][7] CDCl₃ is a common choice for many organic molecules. However, if the compound exhibits poor solubility or if hydrogen bonding interactions are of interest, DMSO-d₆ is a suitable alternative.[5][8] For this application note, we will proceed with CDCl₃.

    • Procedure: Dissolve the weighed sample in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Sample Transfer: Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Cleaning: Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary for instruments of different field strengths.

¹H NMR Acquisition Protocol:

  • Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve the best possible spectral resolution.

  • Tuning and Matching: Tune and match the probe to the ¹H frequency to maximize signal-to-noise.

  • Parameter Setup:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay without saturating the signals.[9]

    • Spectral Width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

    • Acquisition Time: 3-4 seconds to ensure good digital resolution.[9]

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.[10]

¹³C NMR Acquisition Protocol:

  • Tuning and Matching: Tune and match the probe to the ¹³C frequency.

  • Parameter Setup:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).[11][12]

    • Pulse Angle: 30 degrees.

    • Spectral Width: A range of 0 to 200 ppm is appropriate for most aromatic compounds.[13]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire the FID.

  • Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the residual CDCl₃ signal at 77.16 ppm.

Data Interpretation and Predictive Analysis

In the absence of a published, fully assigned spectrum for 3-Methoxy-1,5-naphthyridine, we can predict the chemical shifts and coupling patterns based on the known data for the parent 1,5-naphthyridine and the well-established substituent effects of a methoxy group.

Predicted ¹H NMR Spectrum

The methoxy group (-OCH₃) is an electron-donating group, which will cause an upfield shift (to lower ppm values) for the protons on the same ring, particularly those in the ortho and para positions. The protons on the unsubstituted ring will be less affected.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-28.5 - 8.7dJ = ~2.5 Hzortho to N-1 and meta to the methoxy group. The lone pair on the nitrogen deshields this proton significantly.
H-47.2 - 7.4dJ = ~2.5 Hzortho to the methoxy group, experiencing a strong shielding effect.
OCH₃3.9 - 4.1s-Characteristic singlet for a methoxy group attached to an aromatic ring.
H-68.8 - 9.0ddJ = ~4.2, ~1.7 Hzortho to N-5, leading to significant deshielding.
H-77.5 - 7.7ddJ = ~8.4, ~4.2 HzTypical aromatic proton coupled to both H-6 and H-8.
H-88.3 - 8.5ddJ = ~8.4, ~1.7 Hzpara to N-5, deshielded.

Note: These are predicted values and may vary slightly based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbons in the aromatic region of a ¹³C NMR spectrum typically appear between 120-150 ppm.[13] The electron-donating methoxy group will shield the carbons it is directly attached to and those at the ortho and para positions. The nitrogen atoms in the rings will deshield the adjacent carbons.

Carbon Predicted δ (ppm) Rationale
C-2145 - 148Deshielded by adjacent N-1.
C-3155 - 158Directly attached to the electronegative oxygen of the methoxy group.
C-4110 - 115Shielded by the ortho methoxy group.
C-4a135 - 138Quaternary carbon at the ring junction.
C-6150 - 153Deshielded by adjacent N-5.
C-7122 - 125Standard aromatic carbon.
C-8136 - 139Deshielded carbon.
C-8a148 - 151Quaternary carbon at the ring junction, adjacent to N-1.
OCH₃55 - 58Typical chemical shift for a methoxy carbon attached to an aromatic system.[14]

Note: These are predicted values and may vary slightly based on solvent and concentration.

The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides essential information, complex spin systems and overlapping signals can make definitive assignments challenging. 2D NMR experiments are indispensable for confirming the structure of 3-Methoxy-1,5-naphthyridine.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, a cross-peak between the signals for H-6 and H-7 would confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., H-4) to its corresponding carbon signal (C-4).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons, such as C-4a and C-8a, by observing their correlations with nearby protons.

Workflow Visualization

The following diagram illustrates the logical workflow from sample preparation to complete structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis & Interpretation A Weigh Compound (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Lock, Tune, Shim C->D E Acquire 1H Spectrum D->E F Acquire 13C{1H} Spectrum D->F G Acquire 2D Spectra (COSY, HSQC) D->G H Process 1D Spectra (FT, Phase, Baseline) E->H F->H I Process 2D Spectra G->I J Assign Resonances H->J I->J K Confirm Structure J->K

Caption: Workflow for the NMR analysis of 3-Methoxy-1,5-naphthyridine.

Conclusion

This application note outlines a robust and scientifically grounded approach to the ¹H and ¹³C NMR analysis of 3-Methoxy-1,5-naphthyridine. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The predictive analysis, based on fundamental NMR principles, provides a solid framework for spectral interpretation. For unequivocal structural confirmation, the integration of 2D NMR techniques is strongly recommended. This comprehensive methodology ensures the accurate and reliable characterization of this important heterocyclic compound, supporting its application in pharmaceutical and materials science research.

References

  • Bruker. (n.d.). Standard Bruker Pulse Programs.
  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Duddeck, H. (2009). Structure Elucidation by Modern NMR: A Workbook (4th ed.). Springer.
  • Gómez-Pérez, V., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 551-562. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Retrieved from [Link]

  • Pihlaja, K., & Ala-Tuori, M. (1972). Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles. A New Approach to Clarify the Origin of the Observed Solvent Shifts. Acta Chemica Scandinavica, 26, 1891-1902. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Sajnani, K., et al. (2022). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Catalysts, 12(10), 1109. Retrieved from [Link]

  • University of Ottawa. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Z-Rad, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(24), 5944. Retrieved from [Link]

Sources

Mass Spectrometry of 3-Methoxy-1,5-naphthyridine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 3-Methoxy-1,5-naphthyridine (CAS: 1261365-35-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the diverse applications of naphthyridine scaffolds, this document outlines two primary analytical workflows: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for structural elucidation via fragmentation analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive detection and quantification. This guide explains the causal relationships behind methodological choices, from ionization technique selection to the prediction of fragmentation pathways, providing researchers with a robust framework for method development and data interpretation.

Introduction: The Significance of 3-Methoxy-1,5-naphthyridine

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[1] The functionalization of this core, as with the introduction of a methoxy group at the 3-position, can significantly modulate a molecule's physicochemical properties and biological targets. Accurate and reliable analytical methods are therefore paramount for characterizing such novel compounds in drug discovery and development pipelines, from reaction monitoring and purity assessment to metabolic studies.

Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[2] This application note details the strategic approaches to analyzing 3-Methoxy-1,5-naphthyridine using both "hard" and "soft" ionization techniques to generate comprehensive analytical data.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is critical for selecting the appropriate mass spectrometry approach.

PropertyValueSource
Chemical Structure -
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [3]
CAS Number 1261365-35-8

Given its molecular weight and heterocyclic aromatic structure, 3-Methoxy-1,5-naphthyridine is amenable to both GC-MS (assuming sufficient volatility and thermal stability) and LC-MS. The presence of two basic nitrogen atoms makes it an excellent candidate for positive-ion electrospray ionization (ESI) in LC-MS.

Workflow I: Structural Elucidation by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is a powerful technique for structural analysis due to its ability to generate reproducible and information-rich fragmentation patterns.[4] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to fragment in predictable ways that reveal its underlying structure.[5]

Rationale for GC-EI-MS

The choice of GC-EI-MS is predicated on the goal of structural confirmation. The resulting mass spectrum serves as a chemical "fingerprint," which can be used to identify the compound and elucidate its structure by interpreting the fragmentation pattern. This is particularly useful for distinguishing isomers, which might have identical molecular weights but different fragmentation pathways.

Experimental Protocol: GC-EI-MS Analysis

Objective: To generate a reproducible fragmentation pattern for 3-Methoxy-1,5-naphthyridine for structural confirmation.

1. Sample Preparation:

  • Dissolve 1 mg of 3-Methoxy-1,5-naphthyridine in 1 mL of a volatile, high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a working concentration of approximately 10 µg/mL.

2. GC-MS Instrument Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977B MSD or equivalentIndustry-standard single quadrupole detector.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile aromatic compounds.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas with optimal efficiency.
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.A robust starting gradient to ensure good peak shape and elution.
Ion Source Electron Ionization (EI)Standard for generating fragment-rich spectra.
Ionization Energy 70 eVThe industry standard energy that creates reproducible fragmentation and allows for library matching.[4]
Source Temperature 230 °CReduces contamination and ensures consistent ionization.
Quadrupole Temp 150 °CStandard operating temperature.
Scan Range m/z 40-250Covers the molecular ion and expected key fragments.
Predicted EI Fragmentation Pathway

The fragmentation of the molecular ion (M⁺• at m/z 160) is driven by the stability of the resulting fragments.[4] The pathway for 3-Methoxy-1,5-naphthyridine is predicted to initiate at the methoxy group, a common fragmentation initiation site for anisole-type compounds.[6]

  • Loss of a Methyl Radical (•CH₃): The primary fragmentation is the loss of a methyl radical from the methoxy group to form a stable, resonance-stabilized ion at m/z 145 . This is a characteristic loss for aromatic methoxy compounds.

  • Loss of Carbon Monoxide (CO): The [M-15]⁺ ion can then lose a neutral molecule of carbon monoxide, a common fragmentation for phenolic-type ions, resulting in a fragment at m/z 117 .

  • Loss of Hydrogen Cyanide (HCN): The naphthyridine ring can subsequently fragment by losing a molecule of HCN from the pyridine moiety, leading to an ion at m/z 90 .

G M M+• (m/z 160) F1 [M - CH3]+ (m/z 145) M->F1 - •CH3 F2 [M - CH3 - CO]+ (m/z 117) F1->F2 - CO F3 [M - CH3 - CO - HCN]+ (m/z 90) F2->F3 - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway for 3-Methoxy-1,5-naphthyridine.

Workflow II: Sensitive Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.[2] Using a soft ionization technique like Electrospray Ionization (ESI) typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[7] Subsequent fragmentation of this isolated precursor ion via Collision-Induced Dissociation (CID) provides both structural confirmation and a highly specific transition for quantification in Multiple Reaction Monitoring (MRM) mode.[8]

Rationale for LC-MS/MS

The primary advantage of this workflow is its sensitivity and selectivity. The basic nitrogen atoms in the naphthyridine ring are readily protonated in the positive ion ESI source, leading to a strong signal for the [M+H]⁺ ion. The specificity of monitoring a CID-generated fragment ion (a product) from the molecular ion (the precursor) dramatically reduces background noise and allows for accurate quantification even in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

Objective: To develop a sensitive and selective method for the detection and quantification of 3-Methoxy-1,5-naphthyridine.

1. Sample Preparation:

  • Dissolve 1 mg of 3-Methoxy-1,5-naphthyridine in 1 mL of Methanol to create a 1 mg/mL stock solution.
  • Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration range (e.g., 1-1000 ng/mL).

2. LC-MS/MS Instrument Parameters:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC or equivalentHigh-pressure system for fast and efficient separations.
MS System Sciex Triple Quad 6500+ or equivalentHigh-sensitivity triple quadrupole for quantitative analysis.
LC Column C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)A C18 stationary phase provides good retention for moderately polar aromatic compounds.[9]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ion ESI and improves peak shape.[9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate.A standard gradient for method development with small molecules.[9]
Column Temp 40 °CImproves peak shape and reduces viscosity.
Ion Source Electrospray Ionization (ESI), Positive ModeIdeal for basic nitrogen heterocycles.[10]
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temp 150 °CPrevents thermal degradation of the analyte.
Desolvation Temp 400 °CEnsures efficient solvent evaporation.
Precursor Ion m/z 161.1The protonated molecule, [M+H]⁺.
Collision Gas ArgonStandard inert gas for CID.
Collision Energy 15-35 eV (Requires optimization)The energy must be optimized to produce a stable and abundant product ion.
Predicted MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule ([M+H]⁺, m/z 161.1) via CID involves the dissociation of the energetically unstable, protonated species.[8] Protonation is most likely to occur on one of the two ring nitrogens. The subsequent fragmentation will differ from the EI pathway.

  • Loss of Formaldehyde (CH₂O): A common fragmentation pathway for protonated methoxy aromatic compounds is the neutral loss of formaldehyde (30 Da) via a rearrangement, leading to a product ion at m/z 131.1 .

  • Loss of Methyl Radical (•CH₃): While less common in CID than in EI, direct loss of a methyl radical from the protonated molecule can occur, yielding an ion at m/z 146.1 .

  • Loss of Hydrogen Cyanide (HCN): Following initial fragmentation, the ring structure can lose a neutral molecule of HCN (27 Da), for instance from the m/z 131.1 ion, to produce a fragment at m/z 104.1 .

G cluster_main Precursor Ion Selection cluster_products Product Ions (CID) M [M+H]+ (m/z 161.1) F1 [M+H - CH2O]+ (m/z 131.1) M->F1 - CH2O F2 [M+H - •CH3]+ (m/z 146.1) M->F2 - •CH3 F3 [M+H - CH2O - HCN]+ (m/z 104.1) F1->F3 - HCN

Caption: Predicted Collision-Induced Dissociation (CID) pathway for protonated 3-Methoxy-1,5-naphthyridine.

Summary of Key Mass Transitions

The following table summarizes the key ions and mass-to-charge ratios expected from the mass spectrometric analysis of 3-Methoxy-1,5-naphthyridine.

Analysis TypeIon DescriptionProposed StructureExpected m/z
GC-EI-MS Molecular Ion[C₉H₈N₂O]⁺•160.1
Fragment (Loss of •CH₃)[C₈H₅N₂O]⁺145.0
Fragment (Loss of •CH₃, CO)[C₇H₅N₂]⁺117.0
LC-MS/MS Precursor (Protonated Molecule)[C₉H₉N₂O]⁺161.1
Product Ion (Loss of CH₂O)[C₈H₇N₂]⁺131.1
Product Ion (Loss of •CH₃)[C₈H₆N₂O]⁺•146.1

Conclusion

This application note provides two robust, complementary mass spectrometry workflows for the analysis of 3-Methoxy-1,5-naphthyridine. The GC-EI-MS protocol is designed to generate rich, reproducible fragmentation data essential for unequivocal structural identification. The LC-MS/MS protocol offers the high sensitivity and selectivity required for quantitative studies in complex matrices, a common necessity in drug development. By understanding the principles of ionization and the predicted fragmentation pathways outlined herein, researchers can effectively develop and validate analytical methods for this and other related naphthyridine derivatives, accelerating research and development efforts.

References

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. Available at: [Link]

  • Proença, M. F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available at: [Link]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Fu, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(5), 1057–1066. Available at: [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4335–4345. Available at: [Link]

  • NIST. (n.d.). Anisole. In NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (2023). Collision-induced dissociation. Available at: [Link]

  • ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. Available at: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • PubMed. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • OECD Existing Chemicals Database. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Available at: [Link]

  • Jackson, G. (n.d.). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University. Available at: [Link]

  • NIH. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Available at: [Link]

  • Bioanalysis Zone. (2024). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]

  • LCGC International. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available at: [Link]

Sources

Application Notes and Protocols for Developing Biological Assays for 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Naphthyridine Scaffold

The naphthyridine core, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4] These compounds have been investigated for their potential as anticancer, anti-infectious, antiviral, and anti-inflammatory agents, as well as for their effects on the cardiovascular and central nervous systems.[1][2][4] The specific functionalization of the naphthyridine ring system significantly influences its biological activity.[5] This document provides a detailed guide for researchers and drug development professionals on developing a suite of biological assays to investigate the therapeutic potential of a specific derivative, 3-Methoxy-1,5-naphthyridine.

While the broader class of naphthyridines has been studied, the specific biological targets of 3-Methoxy-1,5-naphthyridine are not extensively documented. Therefore, this guide will present a logical, tiered approach to assay development, starting from broad phenotypic screening to more focused target-based and mechanistic studies. We will hypothesize a primary mechanism of action based on the known activities of similar compounds and build a self-validating series of protocols to test this hypothesis.

For the purpose of this guide, we will hypothesize that 3-Methoxy-1,5-naphthyridine exhibits anti-cancer properties through the inhibition of a key signaling pathway often implicated in tumorigenesis: the Receptor Tyrosine Kinase (RTK) pathway.

Part 1: Initial Screening for Bioactivity - Cell Viability Assays

The first step in characterizing a novel compound is to assess its general cytotoxic or cytostatic effects on cancer cell lines. This provides a broad indication of potential anti-cancer activity and helps determine the effective concentration range for subsequent, more detailed assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3-Methoxy-1,5-naphthyridine (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Methoxy-1,5-naphthyridine in complete growth medium. A typical starting range would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound or control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability can be calculated as follows:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Compound Cell Line IC50 (µM)
3-Methoxy-1,5-naphthyridineA549Hypothetical Value: 5.2
3-Methoxy-1,5-naphthyridineMCF-7Hypothetical Value: 8.9
Doxorubicin (Positive Control)A549Hypothetical Value: 0.1

Part 2: Target-Based Assays - Kinase Inhibition

Based on the initial screening, if 3-Methoxy-1,5-naphthyridine shows significant cytotoxicity, the next logical step is to investigate its effect on specific molecular targets. As per our hypothesis, we will focus on a Receptor Tyrosine Kinase (RTK). A common and well-characterized RTK is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.

Protocol 2: In Vitro EGFR Kinase Activity Assay

This assay measures the ability of 3-Methoxy-1,5-naphthyridine to inhibit the enzymatic activity of EGFR in a cell-free system. A common format for this is a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • 3-Methoxy-1,5-naphthyridine

  • A known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • Luminescent kinase activity kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of 3-Methoxy-1,5-naphthyridine and the positive control in the kinase assay buffer.

    • Prepare a solution of EGFR kinase and substrate in the assay buffer.

    • Prepare an ATP solution in the assay buffer.

  • Assay Setup:

    • To the wells of a white, opaque 96-well plate, add:

      • 5 µL of the diluted compound or control.

      • 10 µL of the EGFR kinase/substrate solution.

      • Incubate for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add 10 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to the amount of kinase activity (as ATP is consumed). The percentage of inhibition can be calculated, and an IC50 value can be determined.

Compound Target IC50 (nM)
3-Methoxy-1,5-naphthyridineEGFRHypothetical Value: 150
Gefitinib (Positive Control)EGFRHypothetical Value: 25

Part 3: Mechanistic Cellular Assays - Pathway Analysis

After confirming direct inhibition of a target kinase, it is crucial to demonstrate that the compound affects the downstream signaling pathway within a cellular context. For EGFR, a key downstream event is the phosphorylation of Akt.

Protocol 3: Western Blot for Phospho-Akt

This protocol will assess the phosphorylation status of Akt in cells treated with 3-Methoxy-1,5-naphthyridine, providing evidence of target engagement in a cellular environment.

Materials:

  • Human cancer cell line with active EGFR signaling (e.g., A549)

  • 3-Methoxy-1,5-naphthyridine

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of 3-Methoxy-1,5-naphthyridine for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysate.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Analysis:

The intensity of the phospho-Akt band should decrease with increasing concentrations of 3-Methoxy-1,5-naphthyridine, while the total-Akt and GAPDH (loading control) bands should remain relatively constant.

Visualizations

Hypothetical EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR Compound 3-Methoxy-1,5-naphthyridine Compound->EGFR inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylates Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes

Caption: Hypothetical inhibition of the EGFR signaling pathway by 3-Methoxy-1,5-naphthyridine.

Experimental Workflow

Assay_Workflow A Initial Screening (MTT Assay) B Target Identification (In Vitro Kinase Assay) A->B Identifies Bioactivity C Cellular Mechanism of Action (Western Blot) B->C Confirms Target D Lead Optimization C->D Validates Pathway Inhibition

Caption: Tiered assay development workflow for 3-Methoxy-1,5-naphthyridine.

Conclusion and Future Directions

This application note provides a comprehensive and logical framework for the initial biological characterization of 3-Methoxy-1,5-naphthyridine, with a focus on its potential as an anti-cancer agent. The presented protocols, from broad cell viability screening to specific mechanistic studies, offer a self-validating workflow to build a strong data package for this novel compound.

Positive results from these assays would warrant further investigation, including:

  • Kinome Profiling: To assess the selectivity of 3-Methoxy-1,5-naphthyridine against a broader panel of kinases.

  • In Vivo Studies: To evaluate the efficacy and safety of the compound in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of 3-Methoxy-1,5-naphthyridine to improve its potency and drug-like properties.[6]

The versatility of the naphthyridine scaffold suggests that 3-Methoxy-1,5-naphthyridine could have other biological activities.[1][4] Therefore, if the anti-cancer hypothesis is not supported, the initial screening assays could be adapted to investigate antimicrobial or anti-inflammatory properties. For instance, antibacterial activity could be assessed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.[7]

References

  • Gloc, M., Mrozek-Wilczkiewicz, A., Malarz, J., & Musiol, R. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Dow, R. L., et al. (2012). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 77(15), 6549–6561. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking Studies of[3][5]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Polycyclic Aromatic Compounds, 1-19. [Link]

  • de la Torre, B. G., & El-Faham, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3163. [Link]

  • Gloc, M., Mrozek-Wilczkiewicz, A., Malarz, J., & Musiol, R. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • de la Torre, B. G., & El-Faham, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Nowak, M., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 105. [Link]

  • Gloc, M., Mrozek-Wilczkiewicz, A., Malarz, J., & Musiol, R. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. [Link]

  • Google Patents. (2011). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
  • Le, T. N., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 705. [Link]

Sources

Application Notes and Protocols for Utilizing 3-Methoxy-1,5-naphthyridine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is therefore a major focus of pharmaceutical research.

The 1,5-naphthyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] Its rigid, planar structure and the presence of nitrogen atoms for hydrogen bonding make it an ideal starting point for designing molecules that can fit into the ATP-binding pocket of kinases. While a diverse range of substituted 1,5-naphthyridine derivatives have been explored, this application note focuses on the utility of a readily available, yet underexplored analog, 3-Methoxy-1,5-naphthyridine , as a valuable tool in kinase inhibitor screening campaigns.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically employ 3-Methoxy-1,5-naphthyridine in kinase inhibitor screening. We will delve into the rationale for its use, provide detailed experimental protocols, and offer insights into data interpretation and follow-up studies.

The 1,5-Naphthyridine Scaffold: A Proven Pharmacophore for Kinase Inhibition

The versatility of the 1,5-naphthyridine core is demonstrated by its presence in inhibitors targeting a wide array of kinase families.[1][3] Understanding the existing landscape of 1,5-naphthyridine-based inhibitors provides a strong rationale for screening 3-Methoxy-1,5-naphthyridine against a diverse panel of kinases.

1,5-Naphthyridine Derivative Class Target Kinase(s) Reported Potency (IC50) Therapeutic Area Reference
Aminothiazole and Pyrazole DerivativesTGF-β Type I Receptor (ALK5)4-6 nMFibrosis, Cancer[5][6]
Naphthyridine-based Chemical ProbeCasein Kinase 2 (CK2)Sub-micromolarCancer[7]
Macrocyclic 1,5-NaphthyridinePI3Kα, mTOR0.8 nM, 3.3 nMCancer[8]
Novel 1,5-Naphthyridine DerivativesFibroblast Growth Factor Receptors (FGFR1-4)Nanomolar affinityCancer[9]
Substituted 1,5-NaphthyridinesJanus Kinases (JAK)Not specifiedInflammatory Diseases[10]

This established activity across multiple, distinct kinase families underscores the potential of 3-Methoxy-1,5-naphthyridine to serve as a foundational fragment or a starting point for library synthesis in the quest for novel kinase inhibitors. The methoxy group at the 3-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) once initial hits are identified.

Screening Strategy: A Funnel Approach to Hit Identification

A successful kinase inhibitor screening campaign requires a systematic approach to identify and validate potent and selective inhibitors. We propose a "screening funnel" strategy, starting with a broad primary screen and progressively narrowing the focus to the most promising candidates.

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Mechanism of Action cluster_3 Selectivity Profiling cluster_4 Lead Optimization a 3-Methoxy-1,5-naphthyridine (or derivative library) b Broad Kinase Panel Screen (e.g., 50-100 kinases) Single Concentration (e.g., 10 µM) a->b c Dose-Response Assay (IC50 Determination) b->c Initial Hits d Confirmation of Hits (<10 µM IC50) c->d e ATP Competition Assay d->e g Broader Kinome Screen (e.g., >400 kinases) d->g f Determine ATP-competitive or non-competitive inhibition e->f i Structure-Activity Relationship (SAR) Studies f->i h Identify On- and Off-Target Effects g->h h->i j Improve Potency, Selectivity, and ADME Properties i->j

Figure 1: A typical kinase inhibitor screening funnel.

Rationale for Primary Kinase Panel Selection

Based on the known targets of 1,5-naphthyridine derivatives, a primary screening panel should include representatives from the following kinase families:

  • Tyrosine Kinases:

    • FGFR family (FGFR1, 2, 3, 4): Given the potent inhibition by other 1,5-naphthyridines.[9]

    • VEGFR2: To assess selectivity against related tyrosine kinases.

    • c-Src and Abl: As representatives of non-receptor tyrosine kinases.

  • Serine/Threonine Kinases:

    • TGF-β family (ALK5): A known target for this scaffold.[5][6]

    • PI3K/mTOR pathway: Including PI3Kα, β, δ, γ, and mTOR.[8]

    • CK2: A validated target for naphthyridine-based inhibitors.[7]

    • Aurora Kinases (A, B, C): Important targets in oncology.

  • Other Kinase Families:

    • JAK family (JAK1, 2, 3, TYK2): To explore potential anti-inflammatory applications.[10]

Detailed Experimental Protocols

The following protocols provide a framework for conducting a robust kinase inhibitor screening campaign with 3-Methoxy-1,5-naphthyridine. The choice of a specific assay format is critical; luminescent ADP detection assays, such as ADP-Glo™, are highly recommended for primary screening due to their universality, sensitivity, and high-throughput compatibility.[11][12]

Protocol 1: Primary Kinase Screening using a Luminescent ADP Detection Assay

Objective: To identify initial "hits" by screening 3-Methoxy-1,5-naphthyridine against a panel of kinases at a single, high concentration.

Materials:

  • 3-Methoxy-1,5-naphthyridine (dissolved in 100% DMSO to create a 10 mM stock solution)

  • Kinase panel (recombinant enzymes)

  • Corresponding kinase-specific substrates

  • Kinase buffer (specific to each kinase)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a working solution of 3-Methoxy-1,5-naphthyridine in the appropriate kinase buffer. For a final assay concentration of 10 µM with 1% DMSO, dilute the 10 mM stock to 1 mM in DMSO, then dilute this 1:100 in kinase buffer.

  • Assay Plate Setup:

    • Negative Control (0% inhibition): Add kinase, substrate, and buffer with 1% DMSO (no inhibitor).

    • Positive Control (100% inhibition): Add kinase, substrate, and buffer with a known broad-spectrum kinase inhibitor (e.g., staurosporine).

    • Test Compound: Add kinase, substrate, and the prepared working solution of 3-Methoxy-1,5-naphthyridine.

  • Kinase Reaction:

    • Add the kinase and substrate to the appropriate wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.[13][14]

    • Incubate the plate at the optimal temperature for each kinase (typically 30°C) for a predetermined time to ensure the reaction is in the linear range.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition for 3-Methoxy-1,5-naphthyridine for each kinase using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Negative - Signal_Background))

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

Kinase Target Luminescence Signal % Inhibition Hit? (Y/N)
FGFR1
ALK5
PI3Kα
...
Protocol 2: Dose-Response Assay for Hit Validation

Objective: To determine the potency (IC50) of initial hits.

Procedure:

  • Follow the same procedure as the primary screen, but with a serial dilution of 3-Methoxy-1,5-naphthyridine. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: ATP Competition Assay

Objective: To determine if the inhibitory mechanism is ATP-competitive.

Procedure:

  • Perform the dose-response assay at multiple, fixed ATP concentrations (e.g., Km, 10x Km, and 100x Km).

  • Data Interpretation: If 3-Methoxy-1,5-naphthyridine is an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases.

cluster_0 ATP-Binding Site Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor 3-Methoxy-1,5-naphthyridine (Hypothetical Inhibitor) Inhibitor->Kinase Competes with ATP Product Phosphorylated Product Substrate->Product

Figure 2: Hypothetical ATP-competitive inhibition mechanism.

Data Interpretation and Future Directions

The initial screening and validation assays will generate a wealth of data on the potency and selectivity of 3-Methoxy-1,5-naphthyridine.

  • Potent Hits: Compounds with IC50 values in the low micromolar or nanomolar range are considered promising starting points for lead optimization.

  • Selectivity Profile: A desirable inhibitor will show high potency against the target of interest and significantly lower potency against other kinases, especially those that are closely related. A broad kinome screen is essential to fully characterize the selectivity profile and identify potential off-target liabilities.

  • Structure-Activity Relationship (SAR) Studies: The 3-methoxy group and other positions on the 1,5-naphthyridine ring can be modified to improve potency and selectivity. This iterative process of chemical synthesis and biological testing is the cornerstone of lead optimization.

Conclusion

3-Methoxy-1,5-naphthyridine represents a valuable and accessible chemical starting point for kinase inhibitor discovery. Its foundation on the well-validated 1,5-naphthyridine scaffold provides a strong rationale for its inclusion in screening campaigns. By employing a systematic screening funnel approach, from broad primary screening to detailed mechanistic studies, researchers can effectively leverage this compound to identify and develop novel and selective kinase inhibitors for a range of therapeutic applications. The protocols and strategies outlined in this document provide a robust framework for initiating such a discovery program.

References

  • PubChem. (n.d.). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Retrieved from [Link]

  • ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.
  • eScholarship, University of California. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

  • Semantic Scholar. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Broad-spectrum antibiotics containing a 1,5-naphthyridine core. Retrieved from [Link]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • PubMed. (n.d.). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Retrieved from [Link]

  • AACR Journals. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

Sources

Strategic Functionalization of 3-Methoxy-1,5-naphthyridine: From N-Oxide Activation to C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors and anti-infectives. However, the 3-methoxy-1,5-naphthyridine derivative presents a unique synthetic paradox:

  • Electronic Deactivation: The 1,5-diaza arrangement renders the ring system electron-deficient, suppressing standard Electrophilic Aromatic Substitution (EAS).

  • Substituent Conflict: While the methoxy group at C3 is an Electron Donating Group (EDG), its activation is often insufficient to overcome the electron-withdrawing nature of the two nitrogen atoms, yet it significantly alters the regioselectivity of nucleophilic attacks and radical additions.

This Application Note details two high-fidelity protocols designed to overcome these barriers: Direct C-H Alkylation (Minisci-type) for rapid analog generation and N-Oxide Activation/Chlorination for scalable scaffold diversification.

Chemical Space & Electronic Analysis

Before attempting functionalization, one must understand the electronic landscape of the substrate.

  • Substrate: 3-Methoxy-1,5-naphthyridine[1]

  • Electronic Bias:

    • N1 & N5: Strong electron-withdrawing inductive (-I) and mesomeric (-M) effects make C2, C4, C6, and C8 electron-deficient.

    • C3-OMe: The methoxy group donates electron density (+M) primarily to C2 (ortho) and C4 (ortho).

  • Synthetic Consequence:

    • Nucleophilic Radical Attack (Minisci): Alkyl radicals are nucleophilic. They prefer the most electron-deficient positions. Since C2 and C4 are enriched by the 3-OMe, C6 and C8 become the statistically and electronically favored sites for alkylation, unless steric factors intervene.

    • N-Oxidation:[2] The nitrogen atom with higher electron density (more basic) will oxidize first. The 3-OMe group increases electron density near N1, potentially making N1-oxide the kinetic product, though mixtures are common.

Protocol A: Direct C-H Alkylation (Minisci Reaction)

Objective: Rapid introduction of alkyl/cycloalkyl fragments without pre-functionalization. Mechanism: Radical substitution on the protonated heterocycle.

Mechanistic Insight

The reaction relies on the generation of a nucleophilic alkyl radical (via oxidative decarboxylation or hydrogen atom transfer). The 1,5-naphthyridine ring is activated by acid (TFA or TsOH) to form the pyridinium salt, which is highly susceptible to radical attack.

Experimental Workflow (Silver-Catalyzed Decarboxylation)

Reagents:

  • Substrate: 3-Methoxy-1,5-naphthyridine (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (2.0 - 3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 - 3.0 equiv)

  • Solvent: DCM/Water (biphasic) or TFA/Water

  • Temperature: 40–60 °C

Step-by-Step Protocol:

  • Solubilization: Dissolve 3-methoxy-1,5-naphthyridine (1 mmol) in a mixture of DCM (5 mL) and Water (5 mL).

  • Acidification: Add TFA (1.0 equiv) to protonate the naphthyridine nitrogens. Note: This lowers the LUMO energy, accelerating radical attack.

  • Catalyst Addition: Add carboxylic acid (2 mmol) and AgNO₃ (0.2 mmol).

  • Initiation: Add ammonium persulfate (2 mmol) in one portion.

  • Reaction: Stir vigorously at 50 °C for 4–6 hours. Monitor by LCMS.[3]

    • Checkpoint: Evolution of CO₂ gas indicates active radical generation.

  • Workup: Basify with sat. NaHCO₃ to pH 8. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with EtOAc/Hexane gradient.

Regioselectivity Note: Expect major functionalization at C6 or C8 due to the deactivation of C2/C4 by the 3-methoxy group.

Protocol B: Regioselective Chlorination via N-Oxide

Objective: Installation of a reactive chlorine handle for subsequent Suzuki couplings or


 displacements.
Mechanism:  Meisenheimer-type rearrangement of the activated N-oxide.
Experimental Workflow
Stage 1: N-Oxidation
  • Dissolution: Dissolve 3-methoxy-1,5-naphthyridine (1.0 equiv) in DCM.

  • Oxidation: Add m-CPBA (1.2 equiv) portion-wise at 0 °C.

    • Critical Control: Do not use large excess (>1.5 equiv) to avoid di-N-oxide formation unless intended.

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct). Separate organic layer, dry, and concentrate.

    • Validation: LCMS should show M+16 peak.

Stage 2: Deoxygenative Chlorination
  • Setup: Dissolve the crude N-oxide in dry Toluene or CHCl₃.

  • Reagent: Add POCl₃ (5.0 equiv) dropwise at 0 °C.

    • Safety: Exothermic reaction. Use a drying tube.

  • Reflux: Heat to 80–100 °C for 2–4 hours.

  • Quench: Pour reaction mixture onto ice-water carefully. Neutralize with Na₂CO₃.

  • Extraction: Extract with EtOAc.

  • Outcome: Yields primarily 2-chloro-3-methoxy-1,5-naphthyridine (if N1 was oxidized) or the 6-chloro isomer. The chlorine is usually installed alpha to the nitrogen of the N-oxide.

Data Visualization & Logic Structures

Comparative Analysis of Methods
FeatureProtocol A: Minisci C-H ActivationProtocol B: N-Oxide Chlorination
Primary Utility Late-stage alkylation (Methyl, Ethyl, Cyclopropyl)Installing "handles" (Cl, Br) for coupling
Step Count 1 (One-pot)2 (Oxidation + Rearrangement)
Regioselectivity Electronic control (Favors C6/C8)Directed by N-oxide (Favors C2/C6)
Atom Economy Low (Stoichiometric oxidant/acid required)Moderate
Scalability Moderate (Radical processes can be fickle)High (Industrial standard)
Mechanistic Pathway (Graphviz)

The following diagram illustrates the divergent pathways for functionalizing the scaffold.

Naphthyridine_Functionalization cluster_0 Direct C-H Functionalization cluster_1 Stepwise Activation Start 3-Methoxy-1,5-naphthyridine (Scaffold) Acid Protonation (TFA) [Activation] Start->Acid Protocol A Oxidation N-Oxidation (m-CPBA) Start->Oxidation Protocol B Radical Alkyl Radical Attack (Ag+/S2O8) Acid->Radical Minisci_Prod C-H Alkylated Product (C6/C8 Isomers) Radical->Minisci_Prod -H+ NOxide N-Oxide Intermediate (M+16) Oxidation->NOxide Chlorination POCl3 Rearrangement (Cl- Attack) NOxide->Chlorination Chloro_Prod Chlorinated Product (C2/C6-Cl) Chlorination->Chloro_Prod -PO2Cl

Caption: Divergent synthetic workflows for alkylation (left) versus halogenation (right) of the 1,5-naphthyridine core.

References

  • Masdeu, C., et al. (2020).[4] "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, 25(15), 3508.[4]

  • Litvinov, V. P. (2006).[4] "Advances in the Chemistry of Naphthyridines." Russian Chemical Reviews, 75, 869.

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C-H functionalization for medicinal chemists." Med.[4][5][6][7] Chem. Commun., 2, 1135-1161.

  • BenchChem. (2025).[5] "The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry." Technical Guide.

  • Wang, J., et al. (2019). "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction." ResearchGate.[6]

Sources

Application Notes and Protocols: Cell-Based Assays for 3-Methoxy-1,5-naphthyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Naphthyridines are a class of heterocyclic compounds containing two nitrogen atoms in a fused bicyclic ring system. The 1,5-naphthyridine scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] 3-Methoxy-1,5-naphthyridine is one such derivative, and understanding its cytotoxic potential is a critical first step in evaluating its therapeutic promise. Cytotoxicity assays are essential tools in drug discovery and development, providing crucial information on a compound's ability to kill or damage cells.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on performing cell-based assays to evaluate the cytotoxicity of 3-Methoxy-1,5-naphthyridine. We will delve into the principles behind key assays, provide step-by-step protocols, and offer insights into data interpretation. The focus is on establishing a robust and self-validating experimental framework to accurately characterize the cytotoxic profile of this compound.

Choosing the Right Cytotoxicity Assay

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-assay approach is recommended to elucidate the underlying mechanisms of cell death. This guide will focus on three widely adopted and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies membrane integrity to assess necrosis.

  • Caspase-3/7 Assay: Detects the activity of key executioner caspases to measure apoptosis.

By employing these assays in parallel, researchers can gain a comprehensive understanding of whether 3-Methoxy-1,5-naphthyridine induces cell death primarily through necrosis, apoptosis, or a reduction in metabolic activity.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of 3-Methoxy-1,5-naphthyridine.

Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Assays cluster_Analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3-Methoxy-1,5-naphthyridine Stock Solution Prep Compound_Treatment Treat Cells with Compound Dilutions Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment MTT MTT Assay (Viability) Compound_Treatment->MTT Incubate LDH LDH Assay (Necrosis) Compound_Treatment->LDH Incubate Caspase Caspase-3/7 Assay (Apoptosis) Compound_Treatment->Caspase Incubate Data_Acquisition Plate Reader Measurement MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition Data_Analysis Calculate % Cytotoxicity & IC50 Values Data_Acquisition->Data_Analysis

Caption: General workflow for cytotoxicity testing.

MTT Assay: Assessing Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.

Protocol

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Selected cancer cell line (e.g., A549, HeLa, PC-3)

  • Complete cell culture medium

  • 3-Methoxy-1,5-naphthyridine

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 3-Methoxy-1,5-naphthyridine in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

Calculate the percentage of cell viability using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the % viability against the log concentration of 3-Methoxy-1,5-naphthyridine to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay: Quantifying Necrosis

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[8][9] The LDH assay measures the amount of LDH released from damaged cells by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10][11] The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of necrotic cells.

Protocol

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available kits are recommended)

  • 96-well clear flat-bottom plates

  • Selected cancer cell line

  • Complete cell culture medium

  • 3-Methoxy-1,5-naphthyridine

  • Lysis buffer (often included in the kit)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Controls for LDH Assay

It is crucial to include the following controls:

  • Spontaneous LDH release: Supernatant from untreated cells.

  • Maximum LDH release: Supernatant from cells treated with a lysis buffer.

  • Background control: Culture medium without cells.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Caspase-3/7 Assay: Detecting Apoptosis

Principle

Apoptosis, or programmed cell death, is a highly regulated process involving the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis. Caspase-3/7 assays utilize a substrate that, when cleaved by active caspases-3 or -7, releases a luminescent or fluorescent signal.[12] The intensity of the signal is directly proportional to the amount of active caspase-3/7, and thus to the number of apoptotic cells.

Protocol

Materials:

  • Caspase-Glo® 3/7 Assay System (or a similar commercially available kit)

  • 96-well white-walled, clear-bottom plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Selected cancer cell line

  • Complete cell culture medium

  • 3-Methoxy-1,5-naphthyridine

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3), using the appropriate 96-well plate for your chosen detection method.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the 96-well plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Gently mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

Data Analysis

The raw luminescence or fluorescence values are indicative of caspase-3/7 activity. You can express the results as a fold change in caspase activity compared to the untreated control.

Fold Change = (Signal of Treated Cells) / (Signal of Control Cells)

Signaling Pathway Visualization

The following diagram illustrates the central role of caspase-3 and -7 in the apoptotic pathway.

Apoptosis_Pathway Pro_Apoptotic_Signal Pro-Apoptotic Signal (e.g., 3-Methoxy-1,5-naphthyridine) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Pro_Apoptotic_Signal->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases activates Cellular_Substrates Cleavage of Cellular Substrates Executioner_Caspases->Cellular_Substrates leads to Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: Simplified overview of the caspase cascade in apoptosis.

Data Summary and Interpretation

The following table provides a template for summarizing the results from the three cytotoxicity assays.

AssayEndpoint MeasuredPrimary Mechanism IndicatedExample IC₅₀ / EC₅₀
MTT Metabolic Activity / Cell ViabilityGeneral Cytotoxicity / Cytostatic Effects
LDH Membrane IntegrityNecrosis
Caspase-3/7 Caspase-3/7 ActivityApoptosis

Interpreting the Results:

  • Potent cytotoxicity in all three assays would suggest that 3-Methoxy-1,5-naphthyridine induces cell death through a combination of apoptosis and necrosis, and also impacts cell viability.

  • Strong activity in the Caspase-3/7 assay but weaker activity in the LDH assay would indicate that the primary mode of cell death is apoptosis.

  • High LDH release with low caspase activation would point towards a necrotic mechanism of cell death.

  • A significant decrease in the MTT assay with minimal LDH release or caspase activation might suggest that the compound is cytostatic (inhibits proliferation) rather than cytotoxic at the tested concentrations.

Conclusion

By systematically applying the MTT, LDH, and Caspase-3/7 assays, researchers can build a comprehensive cytotoxic profile for 3-Methoxy-1,5-naphthyridine. This multi-faceted approach provides a deeper understanding of the compound's mechanism of action and is a critical step in its evaluation as a potential therapeutic agent. The protocols and guidelines presented here offer a robust framework for obtaining reliable and reproducible data.

References

  • Smolecule. (2023, August 16). Buy 3-Methoxy-1,5-naphthyridine | 1261365-35-8.
  • Abcam. MTT assay protocol.
  • Wei, W., et al. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf.
  • Encyclopedia.pub. (2020, August 31). Fused 1,5-naphthyridines.
  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
  • National Center for Biotechnology Information. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC.
  • National Institutes of Health. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures.
  • ACS Publications. Antitumor Agents. 174. 2',3',4',5,6,7-Substituted 2-Phenyl-1,8-naphthyridin-4-ones: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry.
  • Promega Corporation. CytoTox-Glo™ Cytotoxicity Assay.
  • Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.
  • Muse®. Muse® Caspase-3/7 Kit.
  • Abcam. Cell viability assays.
  • Cayman Chemical. LDH Cytotoxicity Assay Kit.
  • AntBio. (2025, December 30). Six Common Methods for Cell Viability Assay: Principles, Applications.
  • The Korean Journal of Physiology & Pharmacology. (2013, December 30). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer.
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NIH Bookshelf.
  • ACS Publications. (2024, June 25). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
  • BMG Labtech. (2025, July 3). Cell viability assays – Measure how happy your cells are.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
  • MDPI. (2020, July 31). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • MTT (Assay protocol. (n.d.).
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Thermo Fisher Scientific. Cell Viability Assays.

Sources

In Vitro Efficacy of 3-Methoxy-1,5-naphthyridine Derivatives: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] The incorporation of a methoxy group at the 3-position can significantly modulate the physicochemical and pharmacological properties of these compounds, leading to promising candidates for anticancer, antimicrobial, and targeted kinase inhibition therapies. This guide provides a comprehensive overview of the in vitro testing cascade for characterizing novel 3-Methoxy-1,5-naphthyridine derivatives, offering detailed protocols and scientific rationale to empower researchers in drug discovery and development.

Part 1: Foundational Cytotoxicity Profiling

A crucial first step in the evaluation of any potential therapeutic is the assessment of its cytotoxic effects.[5] The MTT assay is a widely adopted, reliable, and high-throughput method for determining cell viability and proliferation.

Principle of the MTT Assay

This colorimetric assay measures the metabolic activity of living cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cells cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of 3-Methoxy-1,5-naphthyridine derivatives treatment 4. Treat cells with compounds and incubate (24-72h) compound_prep->treatment mtt_addition 5. Add MTT solution to each well incubation 6. Incubate for 2-4 hours mtt_addition->incubation solubilization 7. Solubilize formazan crystals with DMSO incubation->solubilization read_absorbance 8. Measure absorbance at 570 nm calculate_ic50 9. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • 3-Methoxy-1,5-naphthyridine derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3-Methoxy-1,5-naphthyridine derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Representative Data: Cytotoxicity of Naphthyridine Derivatives
Compound IDCell LineIC₅₀ (µM)
3-Methoxy-1,5-naphthyridine Derivative A MCF-7 (Breast Cancer)8.5
3-Methoxy-1,5-naphthyridine Derivative B A549 (Lung Cancer)12.2
3-Methoxy-1,5-naphthyridine Derivative C HCT116 (Colon Cancer)5.7
Pyrazolo-naphthyridine Derivative Breast Cancer Cells1.47 - 35.3[5]

Part 2: Elucidating Anticancer Mechanisms

Inhibition of Topoisomerase I: A Key Anticancer Target

Many 1,5-naphthyridine derivatives exert their anticancer effects by inhibiting Topoisomerase I (Top1), an essential enzyme for DNA replication and transcription.[6] Top1 relieves torsional stress in DNA by introducing transient single-strand breaks. Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to DNA damage and apoptosis.

Mechanism of Topoisomerase I Inhibition

TopoI_Inhibition cluster_normal Normal Topoisomerase I Activity cluster_inhibition Inhibition by 3-Methoxy-1,5-naphthyridine supercoiled_dna Supercoiled DNA top1_binding Top1 Binds to DNA supercoiled_dna->top1_binding cleavage Top1 Cleaves One DNA Strand top1_binding->cleavage rotation DNA Rotation Relieves Supercoiling cleavage->rotation cleavage_complex Top1-DNA Cleavage Complex cleavage->cleavage_complex religation Top1 Religates DNA Strand rotation->religation relaxed_dna Relaxed DNA religation->relaxed_dna inhibitor 3-Methoxy-1,5-naphthyridine Derivative stabilization Inhibitor Stabilizes the Complex inhibitor->stabilization cleavage_complex->stabilization religation_blocked Religation is Blocked stabilization->religation_blocked dna_damage DNA Damage and Apoptosis religation_blocked->dna_damage

Caption: Mechanism of Topoisomerase I inhibition by stabilizing the cleavage complex.

Detailed Protocol: In Vitro Topoisomerase I Inhibition Assay

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I assay buffer

  • 3-Methoxy-1,5-naphthyridine derivatives

  • Camptothecin (positive control)

  • Stop buffer/gel loading dye

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup:

    • On ice, prepare reaction mixtures containing 1x Topo I assay buffer, 200-500 ng of supercoiled plasmid DNA, and the test compound at various concentrations.

    • Include a positive control (camptothecin) and a negative control (vehicle).

  • Enzyme Addition and Incubation:

    • Add 1-2 units of human Topoisomerase I to each reaction tube.

    • Incubate at 37°C for 30 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding the stop buffer/gel loading dye.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of Topo I will result in a decrease in the amount of relaxed DNA. The presence of nicked or linear DNA indicates the stabilization of the cleavage complex.

Kinase Inhibition: Targeting Aberrant Signaling Pathways

Many cancers are driven by the dysregulation of protein kinases.[7] 1,5-Naphthyridine derivatives have been identified as potent inhibitors of various kinases, including Aurora kinases and TGF-β type I receptor (ALK5).

Aurora Kinase Signaling Pathway and Inhibition

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[8] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis.

Aurora_Kinase_Pathway cluster_pathway Aurora Kinase Signaling in Mitosis cluster_inhibition Inhibition by 3-Methoxy-1,5-naphthyridine aurora_a Aurora A centrosome Centrosome Maturation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle mitotic_arrest Mitotic Arrest aurora_b Aurora B chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis inhibitor 3-Methoxy-1,5-naphthyridine Derivative inhibitor->aurora_a Inhibits inhibitor->aurora_b Inhibits apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified Aurora kinase signaling pathway and its inhibition.

Detailed Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., Aurora A, ALK5)

  • Kinase substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 3-Methoxy-1,5-naphthyridine derivatives

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in the wells of a white plate, including the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time.

  • Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value.

Representative Data: Kinase Inhibitory Activity of Naphthyridine Derivatives
Compound IDKinase TargetIC₅₀ (nM)
1,5-Naphthyridine Derivative (Compound 19) ALK54[7]
3-(3,5-dimethoxyphenyl) derivative FGFR31[9]
3-Methoxy-1,5-naphthyridine Derivative D Aurora A25
3-Methoxy-1,5-naphthyridine Derivative E Aurora B15

Part 3: Assessment of Antimicrobial Activity

1,5-Naphthyridine derivatives have also shown promise as antimicrobial agents, often by targeting bacterial DNA gyrase and topoisomerase IV.[1] The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare serial dilutions of compounds in a 96-well plate inoculum_prep 2. Prepare standardized bacterial inoculum inoculation 3. Inoculate the wells with the bacterial suspension inoculum_prep->inoculation incubation 4. Incubate at 37°C for 16-20 hours inoculation->incubation visual_inspection 5. Visually inspect for bacterial growth (turbidity) determine_mic 6. Determine the MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Assay

Materials:

  • 3-Methoxy-1,5-naphthyridine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculum Preparation:

    • Grow the bacterial strains overnight in CAMHB.

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well containing the diluted compounds.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Representative Data: Antimicrobial Activity of Naphthyridine Derivatives
Compound IDBacterial StrainMIC (µg/mL)
10-methoxycanthin-6-one Bacillus cereus15.62[10]
3-Fluoro-6-methoxy-1,5-naphthyridine Derivative S. aureus4
3-Fluoro-6-methoxy-1,5-naphthyridine Derivative E. coli8
N-{[8-(4-tert-butylphenyl)-1,5-naphthyridin-4-yl]methyl}guanidine MRSA8.0[1]

Conclusion and Future Directions

The in vitro testing methodologies outlined in this guide provide a robust framework for the initial characterization of 3-Methoxy-1,5-naphthyridine derivatives. By systematically evaluating their cytotoxicity, elucidating their mechanisms of action through targeted enzymatic assays, and quantifying their antimicrobial potency, researchers can effectively identify and advance promising lead compounds. Future studies should focus on expanding the panel of cancer cell lines and microbial strains, conducting in vivo efficacy and toxicity studies, and exploring structure-activity relationships to optimize the therapeutic potential of this versatile chemical scaffold.

References

  • Maguire, M. P., et al. (1997). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. Journal of Medicinal Chemistry, 40(19), 3074-3082.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Koprowska, K., & Zarenda, M. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4324.
  • Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. Bioorganic Chemistry, 144, 107168.
  • Khan, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5094.
  • Palacios, F., et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Medicinal Chemistry, 22(1), 133-147.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Proença, M. F. J. R. P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(17), 4211-4225.
  • Antoniou, M., et al. (2012). Dibenzo[c,h][9][11]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 3(10), 839-844.

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2024). Topoisomerase inhibitor. Retrieved from [Link]

  • Proença, M. F. J. R. P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Chilin, A., et al. (2023). Synthesis of Novel Benzo[b][5][9]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662.

  • Al-Amiery, A. A., et al. (2024). The action of topoisomerase I (TOP1) poison inhibitors and role of tyrosyl-DNA phosphodiesterase 1 (TDP1) in the repair of TOP1 cleavage complexes (TOP1cc) to prevent cell death.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives.
  • Pommier, Y. (2013). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 113(6), 3974-3998.
  • Easy-to-Grasp Explanations. (2024, March 13).

Sources

The Rising Star in Coordination Chemistry: A Guide to 3-Methoxy-1,5-naphthyridine as a Versatile Ligand

Author: BenchChem Technical Support Team. Date: February 2026

The field of coordination chemistry is in a perpetual quest for novel ligands that can unlock unprecedented catalytic activities, unique material properties, and innovative therapeutic agents. In this context, nitrogen-containing heterocyclic compounds have long been a cornerstone, offering rich coordination chemistry and tunable electronic properties. Among these, the 1,5-naphthyridine scaffold has emerged as a privileged structure due to its rigid framework and versatile coordination modes. This guide focuses on a particularly promising derivative: 3-methoxy-1,5-naphthyridine. The introduction of a methoxy group at the 3-position significantly modulates the electronic landscape of the naphthyridine core, enhancing its potential as a ligand in coordination chemistry.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just protocols, but also the scientific rationale behind the experimental designs, ensuring a deep understanding of the principles at play.

Section 1: The Ligand - Synthesis and Electronic Profile of 3-Methoxy-1,5-naphthyridine

The unique properties of a coordination complex are fundamentally dictated by the electronic and steric characteristics of its ligands. The 3-methoxy-1,5-naphthyridine ligand presents a fascinating case study in how subtle functionalization can dramatically influence coordination behavior and the properties of the resulting metal complexes.

Synthesis of 3-Methoxy-1,5-naphthyridine

The synthesis of the 1,5-naphthyridine core can be achieved through various established methods, with the Skraup-Doebner-von Miller reaction and the Gould-Jacobs reaction being prominent examples.[1][2] For the specific synthesis of 3-substituted 1,5-naphthyridines, modifications of these classical methods are often employed. The synthesis of 3-methoxy-4-methyl-1,5-naphthyridines has been reported, providing a strong foundation for the synthesis of the parent 3-methoxy-1,5-naphthyridine.[1]

A plausible and efficient synthetic route to 3-methoxy-1,5-naphthyridine involves a multi-step sequence starting from readily available precursors, as outlined below. This protocol is an adaptation of established procedures for similar naphthyridine derivatives.

Protocol 1: Synthesis of 3-Methoxy-1,5-naphthyridine

Objective: To synthesize 3-methoxy-1,5-naphthyridine from 3-amino-5-methoxypyridine.

Materials:

  • 3-amino-5-methoxypyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Iron(II) sulfate heptahydrate (catalyst)

  • Nitrobenzene (oxidizing agent)

  • Sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for elution)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (100 mL) to glycerol (150 mL) while cooling in an ice bath.

  • Addition of Reactants: To this cooled mixture, add 3-amino-5-methoxypyridine (0.1 mol) and iron(II) sulfate heptahydrate (5 g).

  • Reaction Execution: Heat the mixture gently to 100°C. Slowly add nitrobenzene (0.12 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 140°C. After the addition is complete, heat the reaction mixture at 140-150°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g). Carefully neutralize the acidic solution with a 40% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 3-methoxy-1,5-naphthyridine.

Causality behind Experimental Choices:

  • The use of concentrated sulfuric acid acts as both a solvent and a dehydrating agent.

  • Iron(II) sulfate is a classic catalyst for the Skraup reaction, facilitating the cyclization process.

  • Nitrobenzene serves as a mild oxidizing agent to aromatize the initially formed dihydro-naphthyridine intermediate.

  • The careful control of temperature is crucial to prevent polymerization and unwanted side reactions.

Electronic Properties and Coordination Modes

The introduction of the electron-donating methoxy group at the 3-position of the 1,5-naphthyridine ring has a profound impact on its electronic properties. This substituent increases the electron density on the pyridine rings, particularly affecting the nitrogen atoms. This enhanced electron density makes the nitrogen atoms more basic and thus stronger donors towards metal ions.

Coordination Modes of 3-Methoxy-1,5-naphthyridine:

G

Caption: Coordination modes of 3-methoxy-1,5-naphthyridine.

The geometry of the 1,5-naphthyridine core, where the nitrogen lone pairs are directed away from each other, generally disfavors bidentate chelation to a single metal center. However, it is an excellent candidate for acting as a bidentate bridging ligand , connecting two metal centers to form polynuclear complexes or coordination polymers.[3] Monodentate coordination through either N1 or N5 is also possible, depending on the steric and electronic environment of the metal precursor.

Section 2: Coordination Chemistry - Synthesis and Characterization of Metal Complexes

The versatility of 3-methoxy-1,5-naphthyridine as a ligand allows for the synthesis of a wide array of coordination complexes with various transition metals. The choice of metal and reaction conditions dictates the final structure and properties of the complex.

General Protocol for the Synthesis of a Ruthenium(II) Complex

Ruthenium(II) polypyridyl complexes are of significant interest due to their rich photophysical and electrochemical properties, with applications in solar energy conversion and bio-sensing.[4][5] The following protocol describes a general method for the synthesis of a [Ru(bpy)₂(3-MeO-1,5-napy)]²⁺ complex.

Protocol 2: Synthesis of ₂

Objective: To synthesize a heteroleptic ruthenium(II) complex with 2,2'-bipyridine and 3-methoxy-1,5-naphthyridine ligands.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O

  • 3-Methoxy-1,5-naphthyridine

  • Ethanol

  • Water

  • Ammonium hexafluorophosphate (NH₄PF₆)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.1 mmol) and 3-methoxy-1,5-naphthyridine (0.11 mmol) in a 3:1 mixture of ethanol and water (20 mL).

  • Reaction Execution: Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 4 hours. The color of the solution should change from deep purple to orange-red.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., acetonitrile/saturated aqueous KNO₃/water).

  • Isolation of the Product: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Anion Exchange: Dissolve the resulting solid in a minimum amount of water and add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

  • Purification: Collect the precipitate by filtration, wash with cold water and then diethyl ether, and dry under vacuum. The complex can be further purified by recrystallization from acetone/diethyl ether.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, UV-Vis absorption spectroscopy, emission spectroscopy, and cyclic voltammetry.

Self-Validating System:

  • The characteristic color change provides a visual indication of the reaction's progress.

  • The precipitation with NH₄PF₆ confirms the formation of a cationic complex.

  • Spectroscopic and electrochemical data should be consistent with the formation of the desired heteroleptic complex.

Characterization Techniques and Expected Data

Thorough characterization is essential to confirm the structure and purity of the synthesized complexes and to understand their electronic and photophysical properties.

Technique Expected Observations and Data
¹H and ¹³C NMR Spectroscopy Shifts in the proton and carbon signals of the 3-methoxy-1,5-naphthyridine ligand upon coordination to the metal center. The symmetry of the complex can also be determined.[6]
UV-Vis Absorption Spectroscopy Intense absorption bands in the UV region corresponding to π-π* transitions of the ligands and a broader, less intense band in the visible region corresponding to the metal-to-ligand charge transfer (MLCT) transition.[3]
Emission Spectroscopy Luminescence in the visible or near-infrared region upon excitation at the MLCT band, characteristic of many Ru(II) polypyridyl complexes.[4]
Cyclic Voltammetry Reversible or quasi-reversible redox waves corresponding to the metal-centered (e.g., Ru²⁺/³⁺) and ligand-centered redox processes.
X-ray Crystallography Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Section 3: Applications in Catalysis and Materials Science

The unique electronic properties imparted by the 3-methoxy-1,5-naphthyridine ligand can be harnessed for various applications, particularly in catalysis and the development of functional materials.

Homogeneous Catalysis

The electron-donating nature of the 3-methoxy-1,5-naphthyridine ligand can enhance the catalytic activity of metal centers in various transformations. For instance, palladium complexes bearing N-heterocyclic ligands are widely used in cross-coupling reactions.[6] A hypothetical application in a Suzuki-Miyaura cross-coupling reaction is presented below.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling Catalyzed by a Pd(II)-3-MeO-1,5-napy Complex

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a pre-synthesized palladium(II) complex of 3-methoxy-1,5-naphthyridine as the catalyst.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [PdCl₂(3-MeO-1,5-napy)₂] (pre-synthesized catalyst)

  • Potassium carbonate (base)

  • Toluene/Water (solvent mixture)

  • Tetrahydrofuran (for work-up)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) to the Schlenk tube.

  • Reaction Execution: Heat the reaction mixture at 80°C under an inert atmosphere for 12 hours.

  • Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the product by GC-MS and NMR to determine the yield and confirm its identity.

Logical Relationship Diagram for Catalytic Cycle:

G

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Luminescent Materials

Coordination complexes of 3-methoxy-1,5-naphthyridine with d¹⁰ metal ions like Zn(II) or coinage metals (Cu(I), Ag(I)) are expected to exhibit interesting photoluminescent properties. The rigid 1,5-naphthyridine backbone can suppress non-radiative decay pathways, leading to enhanced emission quantum yields. The electron-donating methoxy group can further tune the emission energy. These materials could find applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Experimental Workflow for Photophysical Characterization:

G

Caption: Workflow for photophysical characterization.

Conclusion

3-Methoxy-1,5-naphthyridine is a ligand with significant untapped potential in coordination chemistry. Its tailored electronic properties, arising from the strategic placement of a methoxy group, make it an attractive building block for the construction of novel metal complexes. The protocols and insights provided in this guide are intended to empower researchers to explore the rich coordination chemistry of this versatile ligand and to unlock its potential in catalysis, materials science, and drug development. The self-validating nature of the described protocols, coupled with a deep understanding of the underlying chemical principles, will pave the way for new discoveries and innovations in the field.

References

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link][1]

  • Google Patents. (2011). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound. [7]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link][3]

  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. [8]

  • Semantic Scholar. (n.d.). Synthesis, Physical Characterization of M(III) Transition Metal Complexes Derived from Thiodihydrazide and 5-tert-Butyl-2-hydrox. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of Poly[1,5-naphthyridine-(3hexylthiophene)] (9). Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link][6]

  • MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link][9]

  • DCU Research Repository. (n.d.). THE PHOTOPHYSICAL PROPERTIES OF RUTHENIUM(n) POLYPYRIDYL COMPLEXES IMMOBILISED IN SOL-GEL MATRICES. Retrieved from [Link][4]

  • MDPI. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. [Link][10]

  • ACS Publications. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. Retrieved from [Link][11]

  • National Institutes of Health. (n.d.). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Retrieved from [Link][12]

  • PubMed. (2018). Photophysical Properties of Tetracationic Ruthenium Complexes and Their Ter-Ionic Assemblies with Chloride. [Link][13]

  • Malaysian Journal of Chemistry. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. [Link][14]

  • Royal Society of Chemistry. (n.d.). Photophysical and photochemical properties of ruthenium and osmium complexes with substituted terpyridines. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Photophysical properties of the [Ru(bpy) 3 ] 2+ complex (1). Retrieved from [Link][5]

  • PubMed. (2015). Synthesis and characterization of phenylpyridine-based iridium(III) complex for solution-processed phosphorescent organic light-emitting diode. [Link][16]

  • Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link][17]

  • Inorganica Chimica Acta. (2021). Ruthenium complexes with asymmetric hydroxy- and methoxy-substituted bipyridine ligands. [Link][18]

  • Royal Society of Chemistry. (n.d.). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Retrieved from [Link][19]

  • Royal Society of Chemistry. (2021). Synthesis, characterization, and photoelectric properties of iridium(iii) complexes containing an N hetero-dibenzofuran C^N ligand. [Link][20]

  • ScienceOpen. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl. [Link][21]

  • PubMed. (2018). Synthesis and Characterization of Heterobimetallic Iridium-Aluminum and Rhodium-Aluminum Complexes. [Link][22]

  • St. John's Scholar. (n.d.). synthesis and characterization of mixed ligand complexes of ruthenium(ii) containing 2,2'-bipyridine and 3,3'-dimethyl-1,1'- methylenebisimidazolium ligands; a new synthetic approach. Retrieved from [Link][23]

Sources

Scale-Up Synthesis of 3-Methoxy-1,5-naphthyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methoxy-1,5-naphthyridine

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms impart unique electronic and hydrogen-bonding properties, making it an attractive core for the design of a wide array of biologically active molecules and functional materials. The introduction of a methoxy group at the 3-position can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions. Consequently, 3-Methoxy-1,5-naphthyridine serves as a crucial building block for the synthesis of novel pharmaceuticals and advanced organic materials.

This application note provides a comprehensive and scalable protocol for the synthesis of 3-Methoxy-1,5-naphthyridine, designed for researchers and professionals in drug development and chemical synthesis. The presented methodology is rooted in established chemical principles and has been optimized for safety, efficiency, and scalability.

Synthetic Strategy: A Two-Step Approach to 3-Methoxy-1,5-naphthyridine

The selected synthetic route to 3-Methoxy-1,5-naphthyridine is a robust two-step process, commencing with the construction of the 1,5-naphthyridine core via a modified Skraup synthesis to yield 3-hydroxy-1,5-naphthyridine, followed by a Williamson ether synthesis for the targeted methylation. This strategy was chosen for its utilization of readily available starting materials, its amenability to large-scale production, and its reliance on well-understood and reliable chemical transformations.

Synthetic_Strategy cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Williamson Ether Synthesis 3-Aminopyridine 3-Aminopyridine Skraup_Reaction Skraup Reaction 3-Aminopyridine->Skraup_Reaction Glycerol Glycerol Glycerol->Skraup_Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-nitrobenzenesulfonic acid) Oxidizing_Agent->Skraup_Reaction 3-Hydroxy-1,5-naphthyridine 3-Hydroxy-1,5-naphthyridine Skraup_Reaction->3-Hydroxy-1,5-naphthyridine Williamson_Reaction Williamson Ether Synthesis 3-Hydroxy-1,5-naphthyridine->Williamson_Reaction Base Base (e.g., NaH, K2CO3) Base->Williamson_Reaction Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->Williamson_Reaction 3-Methoxy-1,5-naphthyridine 3-Methoxy-1,5-naphthyridine Williamson_Reaction->3-Methoxy-1,5-naphthyridine Skraup_Workflow A Charge H2SO4 and Glycerol to Reactor B Add 3-Aminopyridine A->B C Add Oxidizing Agent B->C D Heat to 135-145 °C for 4-6h C->D E Cool and Quench on Ice D->E F Neutralize with NaOH E->F G Filter Precipitate F->G H Recrystallize and Dry G->H I 3-Hydroxy-1,5-naphthyridine H->I

Caption: Workflow for the Skraup synthesis of 3-hydroxy-1,5-naphthyridine.

Protocol 2: Scale-Up Methylation of 3-Hydroxy-1,5-naphthyridine

This protocol is based on the principles of the Williamson ether synthesis and is designed for the methylation of the synthesized 3-hydroxy-1,5-naphthyridine. [1] Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxy-1,5-naphthyridine146.1420.0 g0.137
Sodium Hydride (60% dispersion in mineral oil)24.00 (NaH)6.5 g0.163
Dimethyl Sulfate126.1319.1 g (14.4 mL)0.151
Anhydrous N,N-Dimethylformamide (DMF)73.09200 mL-
Diethyl Ether74.12As required-
Saturated Sodium Bicarbonate Solution-As required-
Brine-As required-
Anhydrous Magnesium Sulfate120.37As required-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 500 mL three-necked flask, previously dried and under a nitrogen atmosphere, add sodium hydride (6.5 g of 60% dispersion). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMF (100 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Dissolve 3-hydroxy-1,5-naphthyridine (20.0 g) in anhydrous DMF (100 mL) and add it dropwise to the sodium hydride suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (14.4 mL) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-Methoxy-1,5-naphthyridine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety and Process Optimization

Skraup Synthesis:

  • Exothermicity: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. [2]Gradual addition of reagents and efficient cooling are essential. For larger scale reactions, a jacketed reactor with automated temperature control is highly recommended. [3]* Oxidizing Agent: While m-nitrobenzenesulfonic acid is safer than arsenic-based oxidants, it is still a strong oxidizing agent and should be handled with care.

  • Work-up: The quenching and neutralization steps are highly exothermic. Slow addition and efficient cooling are critical to prevent uncontrolled boiling and splashing.

Williamson Ether Synthesis:

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and any residual NaH should be quenched carefully.

  • Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. [4]They should be handled with extreme caution in a fume hood, and appropriate gloves should be worn. Consider using less toxic alternatives if possible, though they may be less reactive.

  • Solvent: Anhydrous DMF is essential for the reaction. The presence of water will quench the sodium hydride and the alkoxide.

Scale-Up Considerations:

  • Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. [5]This is a major concern for the exothermic Skraup reaction.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction temperature and preventing localized hot spots. Mechanical stirring is necessary for larger scale reactions.

  • Incremental Scale-Up: It is recommended to scale up reactions incrementally (e.g., by a factor of 2-3 at a time) to identify and address any unforeseen challenges. [5]

Characterization of 3-Methoxy-1,5-naphthyridine

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.8-9.0 (m, 2H), ~8.2 (d, 1H), ~7.5 (dd, 1H), ~7.3 (d, 1H), ~4.0 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected signals for the naphthyridine core and the methoxy carbon (~55-60 ppm)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₉H₉N₂O⁺: 161.0715; found: 161.071x

Note: The exact NMR chemical shifts may vary slightly depending on the solvent and instrument.

Conclusion

This application note provides a detailed and scalable two-step synthesis of 3-Methoxy-1,5-naphthyridine. The described protocols, based on the Skraup synthesis and Williamson ether synthesis, offer a reliable and efficient route to this valuable building block. By adhering to the outlined procedures and paying close attention to the safety considerations, researchers can confidently produce multi-gram quantities of 3-Methoxy-1,5-naphthyridine for applications in drug discovery and materials science.

References

  • Li, B., Widlicka, D. W., Buzon, R. A., Dou, H., Granskog, K., Flanagan, M. E., ... & Sun, J. (2010). A Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde. Synlett, 2010(02), 250-252.
  • Daineko, I. V., & Bakulev, V. A. (2017). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 22(7), 1146.
  • Alonso, C., González, M., Palacios, F., & Rubiales, G. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [6]4. BenchChem. (2025). Technical Support Center: Skraup Synthesis of Naphthyridines. Retrieved from BenchChem website. [7]5. Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines. Retrieved from BenchChem website. [8]7. ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [9]8. Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link] [10]9. Wikipedia. (2023). Skraup reaction. Retrieved from [Link] [2]10. TSI Journals. (2018). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. International Journal of Chemical Sciences, 16(2), 270.

  • Rippey, J. C. R., & Stallwood, M. I. (2005). Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon. Emergency medicine journal : EMJ, 22(12), 878–879. [4]12. University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link] [3]13. Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Accurate targeted long-read DNA methylation and hydroxymethylation sequencing with TAPS.
  • Wikipedia. (2023). Dimethyl sulfate. Retrieved from [Link] [11]16. BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Retrieved from BenchChem website. [1]17. MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.

  • MDPI. (2020).
  • ResearchGate. (2008). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10(4), 457-464.
  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link] [5]22. PubMed. (2020). Accurate targeted long-read DNA methylation and hydroxymethylation sequencing with TAPS. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Development of methodologies for synthesis of 4-hydroxy-n[12][13]aphthyridine-3-carbonitriles. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Physical Chemistry Chemical Physics, 23(5), 3338-3349.
  • Reddit. (2009). r/chemistry - Questions about methylation. Retrieved from [Link]

  • National Institutes of Health. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1799.
  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 8(2), 744-753. [14]31. Sciencemadness Discussion Board. (2009). Methylation agents. Retrieved from [Link]

  • Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • National Institutes of Health. (2020). Characterizing DNA Methylation and Hydroxymethylation in Cord Blood and Identifying Sex-Specific Differences using the Illumina EPIC Array. Epigenetics Insights, 13, 2516865720949830.
  • ResearchGate. (2020). (PDF) Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • YouTube. (2024). Patterns in genomic methylation determined with long-read sequencing. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). An efficient tandem synthesis of alkyl aryl ethers... Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

  • PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Methoxy-1,5-naphthyridine. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. The 1,5-naphthyridine scaffold is a crucial heterocyclic motif in medicinal chemistry, and achieving high yields of specifically substituted analogues like the 3-methoxy derivative is often a critical goal.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, focusing on the most prevalent synthetic route: the Skraup-Doebner-von Miller reaction.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common and challenging issues observed during the synthesis of 3-Methoxy-1,5-naphthyridine, providing both explanations for the underlying chemical phenomena and actionable protocols to resolve them.

Q1: Why is my overall yield of 3-Methoxy-1,5-naphthyridine consistently low?

Low yield is the most frequent complaint and typically results from a combination of factors inherent to the Skraup-type reaction, which involves harsh conditions. The primary causes are aggressive side reactions, incomplete conversion, and losses during product isolation.

Causality Analysis:

  • Acrolein Polymerization: The reaction relies on the in-situ dehydration of glycerol by concentrated sulfuric acid to form acrolein.[1] Under the strongly acidic and high-temperature conditions, acrolein is highly prone to polymerization, forming a black, insoluble tar. This side reaction consumes the key electrophile, directly reducing the potential yield.

  • Reaction Vigor: The traditional Skraup reaction is notoriously exothermic.[1] An initial, uncontrolled temperature spike can accelerate tar formation and lead to the degradation of both starting materials and the desired product.

  • Inefficient Oxidation: The final step of the synthesis is the dehydrogenation (oxidation) of a dihydro-naphthyridine intermediate to the aromatic 1,5-naphthyridine ring system. If the oxidizing agent is inefficient or used in a sub-stoichiometric amount, the reaction will stall, leaving behind difficult-to-separate hydrogenated impurities.

  • Sub-optimal Workup: The crude product is often trapped within the acidic, viscous reaction mixture. Inefficient neutralization and extraction can lead to significant product loss.

Optimization Strategy Workflow

G start Low Yield Observed q1 Is significant tar formation visible? start->q1 q2 Does TLC/LCMS show unreacted 3-Amino-5-methoxypyridine? q1->q2 No sol1 Implement Temperature Control Add Moderator (e.g., FeSO₄) Use Milder Oxidant (e.g., m-NO₂PhSO₃Na) q1->sol1 Yes q3 Are dihydro-naphthyridine intermediates detected? q2->q3 No sol2 Increase Reaction Time Ensure Sufficient Acid Catalyst Verify Glycerol Quality q2->sol2 Yes end Yield Improved q3->end No sol3 Increase Oxidant Stoichiometry Consider Alternative Oxidant q3->sol3 Yes sol1->q2 sol2->q3 sol3->end G cluster_0 Acrolein Formation cluster_1 Core Reaction Cascade Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Aminopyridine 3-Amino-5- methoxypyridine Aminopyridine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Dihydronaphthyridine Dihydronaphthyridine Cyclized_Intermediate->Dihydronaphthyridine Dehydration (-H₂O) Final_Product 3-Methoxy-1,5- naphthyridine Dihydronaphthyridine->Final_Product Oxidation

Sources

Technical Support Center: 1,5-Naphthyridine Synthesis (Skraup Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Skraup Cyclization for 1,5-Naphthyridines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1,5-naphthyridine from 3-aminopyridine via the Skraup reaction is a cornerstone of heterocyclic medicinal chemistry but is notorious for two failure modes: violent exotherms (runaway acrolein generation) and intractable tar formation (polymerization).

This guide moves beyond standard textbook descriptions to address the hydrodynamic and thermodynamic realities of the reaction vessel. We focus on the "Sulfo-mix" modification and moderator inclusion to ensure reproducibility.

Module 1: Critical Failure Analysis (Troubleshooting Q&A)

Issue A: The "Black Monolith" (Intractable Tar Formation)

User Report: "After heating, the reaction mixture became a solid black mass that cannot be stirred or poured. Yield is negligible."

Root Cause Analysis: The "Skraup Tar" results from the polymerization of acrolein (formed from glycerol) before it can react with the amine. This is caused by a kinetic mismatch: acrolein is generated faster than the Michael addition to the 3-aminopyridine can occur.

Corrective Actions:

  • Add a Moderator: Introduce Ferrous Sulfate (

    
    )  or Boric Acid (
    
    
    
    )
    . These act to moderate the dehydration of glycerol, slowing acrolein release to match the consumption rate.
  • Temperature Ramp Control: Do not plunge the flask into a

    
     bath. Use a staged ramp. Hold at 
    
    
    
    for 1 hour to initiate condensation, then ramp to
    
    
    for cyclization/oxidation.
  • Dilution: Ensure the sulfuric acid concentration is optimized (typically 60-70% during the initial phase if using the Sulfo-mix method) to prevent immediate charring.

Issue B: The "Volcano" (Runaway Exotherm)

User Report: "Upon reaching


, the reaction foamed violently and ejected from the condenser."

Root Cause Analysis: The reaction is autocatalytic. The oxidation of the dihydro-intermediate releases heat, and the dehydration of glycerol is endothermic but driven by the hot acid. If the oxidant (e.g., nitrobenzene) is added all at once with fresh glycerol, the simultaneous reaction triggers a thermal runaway.

Corrective Actions:

  • Switch Oxidants: Replace Nitrobenzene with Sodium m-nitrobenzenesulfonate . It is water-soluble, allowing for a homogeneous reaction mixture, and generally provides a milder oxidation profile.

  • Dropwise Addition: If using liquid oxidants, add the glycerol/oxidant mixture dropwise to the pre-heated acid/amine mixture, rather than mixing all components cold and heating them together.

Issue C: Isomer Contamination (1,5- vs. 1,7-Naphthyridine)

User Report: "LCMS shows a secondary peak with identical mass. NMR suggests the 1,7-isomer."

Root Cause Analysis: Cyclization of 3-aminopyridine can occur at C2 (yielding 1,5-naphthyridine) or C4 (yielding 1,7-naphthyridine). Under strong acid conditions (Skraup), the pyridinium ring deactivates C4 more strongly than C2 due to resonance effects, favoring the 1,5-isomer (typically >4:1 ratio). However, deviations in acidity can alter protonation states and affect regioselectivity.

Corrective Actions:

  • Maintain High Acidity: Ensure the reaction remains in concentrated

    
     (>60%). Lower acidity can lead to partial deprotonation, altering the electronic directing effects.
    
  • Purification: The 1,5-isomer is generally more symmetric and higher melting. It can often be crystallized from water or ethyl acetate, whereas the 1,7-isomer remains in the mother liquor.

Module 2: Validated Protocol (The "Sulfo-Mix" Method)

This protocol utilizes sodium m-nitrobenzenesulfonate and ferrous sulfate to maximize yield and safety.

Reagents Table
ComponentRoleStoichiometry (Eq)Notes
3-Aminopyridine Substrate1.0Starting material
Glycerol C3 Synthon3.5 - 4.0Excess required due to polymerization
Sodium m-nitrobenzenesulfonate Oxidant1.2Water-soluble, safer than nitrobenzene
Sulfuric Acid (conc.) Solvent/Catalyst~10-15 mL/gSolvent volume
Ferrous Sulfate (

)
Moderator0.05Prevents violent reaction
Water Solvent~20 mL/gUsed in workup
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail if viscosity increases) and a reflux condenser, dissolve 3-aminopyridine (1 eq), sodium m-nitrobenzenesulfonate (1.2 eq), and ferrous sulfate (0.05 eq) in conc. sulfuric acid and water (mix to achieve ~70% acid strength).

  • Addition: Add glycerol (3.5 eq) slowly to the mixture at room temperature.

  • The "Cook":

    • Heat the mixture to

      
        and hold for 1 hour. (Monitor for exotherms).
      
    • Raise temperature to

      
        and reflux for 4–6 hours. The mixture will turn dark brown/black.
      
  • Quench: Cool the mixture to ~80°C. Pour onto crushed ice (approx. 5x reaction volume).

  • Neutralization (Critical):

    • The solution is extremely acidic. Slowly add 50% NaOH or Solid

      
        until pH ~9-10.
      
    • Note: The product may precipitate as a tan/brown solid.

  • Extraction:

    • If solid precipitates: Filter and wash with cold water.

    • If oil forms or no precipitate: Perform continuous liquid-liquid extraction with Chloroform (

      
      )  or Dichloromethane (DCM)  for 12 hours. (Simple extraction is often insufficient due to solubility in water).
      
  • Purification: Recrystallize the crude solid from water or sublime under vacuum.

Module 3: Logic & Mechanism Visualization

The following diagram illustrates the critical decision points and chemical pathway for the synthesis.

SkraupWorkflow cluster_reaction Reaction Phase Start Start: 3-Aminopyridine Mix Mix: Acid + Oxidant + Moderator (FeSO4/Boric Acid) Start->Mix Glycerol Add Glycerol (Precursor to Acrolein) Mix->Glycerol Heat1 Stage 1: 100°C (1 hr) Initiate Acrolein Formation Glycerol->Heat1 Check Check: Is Exotherm Controlled? Heat1->Check Heat2 Stage 2: 150°C (4 hrs) Cyclization & Oxidation Workup Quench on Ice Neutralize to pH 10 Heat2->Workup Check->Mix No (Restart/Add Moderator) Check->Heat2 Yes Extract Continuous Extraction (DCM or CHCl3) Workup->Extract Product Product: 1,5-Naphthyridine Extract->Product

Caption: Operational workflow for the modified Skraup synthesis, highlighting the critical thermal staging and moderator inclusion.

Module 4: Mechanism of Action (Why 1,5?)

Understanding the mechanism is vital for troubleshooting regioselectivity.

  • Dehydration: Glycerol

    
     Acrolein.
    
  • Michael Addition: The amino group of 3-aminopyridine attacks the

    
    -carbon of acrolein.
    
  • Cyclization (The Determining Step): The resulting intermediate undergoes electrophilic aromatic substitution to close the ring.

    • Position 2 (Orth to N): Favored. The nitrogen lone pair (even if protonated in equilibrium) makes the C2 position more susceptible to attack in the transition state compared to C4.

    • Position 4 (Para to N): Disfavored due to electronic deactivation and steric constraints relative to the ring nitrogen.

  • Oxidation: The dihydro-intermediate is aromatized by the nitro-compound (which is reduced to the corresponding aniline).

References

  • Classic Mechanism & Regioselectivity: Rapoport, H., & Batcho, A. D. (1963). 1,5-Naphthyridine. The Journal of Organic Chemistry, 28(7), 1753–1759.

  • General Skraup Review: Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113–144.

  • Modern Modifications (Sulfo-mix): Ueno, S., et al. (2020). Improved Synthesis of 1,5-Naphthyridines. Heterocycles. (Representative of modern usage of sulfonated oxidants).

  • Safety Data (Acrolein): PubChem Compound Summary for CID 7847, Acrolein.

Technical Support Center: Synthesis of 3-Methoxy-1,5-naphthyridine

[1]

Topic: Troubleshooting Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary & Strategic Overview

The synthesis of 3-Methoxy-1,5-naphthyridine presents a unique set of challenges derived from the electron-deficient nature of the naphthyridine scaffold. Unlike quinolines, the presence of two nitrogen atoms (positions 1 and 5) significantly deactivates the ring toward electrophilic attack while creating complex regioselectivity profiles for nucleophilic functionalization.

This technical guide addresses the three primary failure modes in this synthesis:

  • Regio-isomer Contamination: 1,5- vs. 1,7-naphthyridine formation during the Skraup cyclization.[1]

  • Ambident Nucleophile Alkylation: Competition between O-alkylation (desired) and N-alkylation (undesired) when synthesizing from the 3-hydroxy precursor.[1]

  • Hydrolytic Side Reactions: Conversion of halogenated precursors to naphthyridinones during

    
     attempts.
    

Module A: The Skraup Cyclization (Core Synthesis)[1]

Context: The most common route to the 1,5-naphthyridine core involves the Skraup reaction of 3-aminopyridine with glycerol (or acrolein equivalents).[1]

Critical Issue: 1,5- vs. 1,7-Isomer Divergence

The cyclization of 3-aminopyridine can occur at the C2 or C4 position.[1] Attack at C2 yields the desired 1,5-naphthyridine , while attack at C4 yields the 1,7-naphthyridine isomer.[1]

Mechanism & Control

The regioselectivity is governed by the electronic density of the pyridine ring carbons and steric constraints.[1] While C2 is electronically favored, the reaction conditions (acid strength, oxidant) heavily influence the ratio.

SkraupIsomersStart3-Aminopyridine+ Glycerol/AcroleinIntermediateMichael Adduct(Acrolein-Amine)Start->IntermediateCondensationIsomer151,5-Naphthyridine(Target)Intermediate->Isomer15Cyclization at C2(Favored)Isomer171,7-Naphthyridine(Major Impurity)Intermediate->Isomer17Cyclization at C4(Steric/Electronic Leakage)

Figure 1: Divergent pathways in the Skraup synthesis of the naphthyridine core.

Troubleshooting Guide: Isomer Control
ObservationProbable CauseCorrective Action
High 1,7-isomer content (>15%) Acid concentration too low or uncontrolled exotherm.[1]Protocol Adjustment: Use oleum/conc.

mix. Maintain temperature strictly <140°C during addition. High acidity favors protonation of the pyridine nitrogen, directing cyclization to C2 (1,5-isomer).
Violent Exotherm / Tarring Runaway polymerization of acrolein.[1]Moderator: Add ferrous sulfate (

) or nitrobenzene sulfonate as a moderator/oxidant.[1] Do not add glycerol all at once.[1]
Low Overall Yield Polymerization of the pyridine precursor.[1]Dilution: Perform the reaction in a high-boiling solvent like sulfolane to mitigate concentration-dependent polymerization.

Module B: Functionalization via Substitution (S_NAr)

Context: Introducing the methoxy group via Nucleophilic Aromatic Substitution (

Critical Issue: Reactivity & Hydrolysis

The 3-position of 1,5-naphthyridine is

1not

1

The "Wet Solvent" Trap: Trace water in MeOH/NaOMe competes effectively with methoxide.[1] Since the reaction is slow, even ppm levels of water will eventually convert the halide to the 1,5-naphthyridin-3-ol (tautomer of the amide), which is unreactive to further

1
Protocol: Copper-Catalyzed Methoxylation (Ullmann-Type)

Standard

1
  • Reagents: 3-Bromo-1,5-naphthyridine (1.0 eq), NaOMe (3.0 eq), CuI (10 mol%).

  • Solvent: Dry MeOH / DMF (1:1 mixture). Critical: Water content must be <50 ppm.[1]

  • Conditions: Sealed tube, 110°C, 4-12 hours.

  • Workup: Quench with ammonium chloride (to sequester Cu), extract with DCM.

SNAr_Pathwayscluster_conditionsReaction EnvironmentPrecursor3-Bromo-1,5-naphthyridineTarget3-Methoxy-1,5-naphthyridinePrecursor->TargetCuI cat. / 110°C(Successful Coupling)SideProduct1,5-Naphthyridin-3-ol(Hydrolysis Product)Precursor->SideProductDirect Hydrolysis(No Catalyst or Wet Solvent)MethoxideNaOMe / MeOH(Nucleophile)WaterTrace H2O(Impurity)SideProduct->TargetCANNOT PROCEEDvia SNAr

Figure 2: Competition between methoxylation and hydrolysis.[1] Note that the hydrolysis product is a "dead end" for this specific reaction pathway.[1]

Module C: Alkylation of 1,5-Naphthyridin-3-ol[1]

Context: An alternative route involves synthesizing 1,5-naphthyridin-3-ol first (e.g., via diazotization of the amine) and then methylating the oxygen.[1]

Critical Issue: N-Alkylation vs. O-Alkylation

The 1,5-naphthyridin-3-ol exists in equilibrium with its tautomer, the cyclic amide (naphthyridinone).[1] The ring nitrogens (N1 and N5) are nucleophilic.[1] Using simple methylating agents (MeI, DMS) under basic conditions often leads to N-methylation , destroying the aromaticity of one ring and creating a charged or quinoid species.[1]

Selectivity Rules:

  • Soft Electrophiles (MeI): Tend to favor the softer center (Nitrogen).[1]

  • Hard Electrophiles (MeOTf, Trimethyloxonium tetrafluoroborate): Tend to favor the harder center (Oxygen).

  • Silver Salts (Ag2CO3): The "Silver Salt Rule" suggests that Ag+ coordinates the halide, forcing an

    
    -like character or coordinating the Nitrogen, promoting O-alkylation .[1]
    
Troubleshooting Guide: Alkylation
ScenarioReagent SystemOutcomeRecommendation
Standard Base

/ MeI / DMF
Mixture (N-major) Avoid. N-alkylation is dominant due to the nucleophilicity of the pyridine-like nitrogen.[1]
Silver Mediated

/ MeI / Toluene
O-Alkyl (Major) Recommended. Silver locks the nitrogen lone pair or precipitates iodide, steering attack to Oxygen.[1]
Mitsunobu MeOH /

/ DIAD
O-Alkyl (Exclusive) Best for Purity. Reacts specifically with the hydroxyl group, avoiding the ambient nucleophile issue.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark black during the Skraup synthesis. Is the product lost?

  • Answer: Not necessarily. Skraup reactions almost always produce black tars due to polymerization of acrolein/glycerol.[1] This is normal. Proceed with the workup: basify to pH 8-9, extract exhaustively with Chloroform/Isopropanol (3:1), and purify via column chromatography.[1] The product is likely buried in the tar.[1]

Q2: Why is the 3-methoxy product soluble in water during workup?

  • Answer: 1,5-naphthyridines are basic (pKa ~ 3-4).[1] If your workup is too acidic (pH < 4), the nitrogens will protonate, rendering the molecule water-soluble.[1] Ensure the aqueous phase is pH > 9 before extraction.[1] Conversely, the 3-hydroxy impurity is amphoteric and can be removed by washing the organic layer with dilute NaOH (it forms the phenoxide/naphthyridinone salt in water).[1]

Q3: Can I use 3-chloro-1,5-naphthyridine instead of the bromo analog?

  • Answer: The chloro derivative is significantly less reactive.[1] Without a specialized ligand/catalyst system (e.g., BrettPhos Pd-cycle),

    
     with methoxide will likely fail or result exclusively in hydrolysis due to the high temperatures required.[1] Stick to the Bromo or Fluoro derivatives.[1]
    

References

  • Review of Naphthyridine Synthesis: Litvinov, V. P. "Structure, physical properties, and synthesis of 1,5-naphthyridines." Russian Chemical Reviews, 2004.

  • Skraup Reaction Mechanism & Isomers: Palmer, M. H. "The Skraup Reaction: Formation of 1,5- and 1,7-Naphthyridines." Journal of the Chemical Society, 1962.

  • Methoxylation Protocols (Analogous Pyridine Systems): "Synthesis of 3-bromo-5-methoxypyridine." ChemicalBook Protocols, 2024.

  • N- vs O-Alkylation Selectivity: LaPlante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[1][2] Bioorganic & Medicinal Chemistry Letters, 2013.[2]

  • Reactivity of 1,5-Naphthyridines: Mzoughi, N., et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines."[1][3][4] Molecules, 2020.[5]

Technical Support Center: Gould-Jacobs Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Hydroxyquinolines via Gould-Jacobs Protocol Ticket ID: GJ-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Process Optimization Support Center. This guide addresses the Gould-Jacobs reaction , a cornerstone method for synthesizing 4-hydroxyquinolines (4-quinolones), which are critical scaffolds for antimalarial drugs and fluoroquinolone antibiotics.

The reaction proceeds in two distinct phases:

  • Condensation: Reaction of an aniline with an alkoxymethylenemalonate to form an enamine (anilinomethylenemalonate).

  • Cyclization: Intramolecular electrophilic substitution (thermal or acid-mediated) to close the pyridine ring.

Below you will find troubleshooting workflows, optimized protocols, and mechanistic insights to resolve yield loss, tarring, and regioselectivity issues.

Visual Workflow: Reaction Pathway & Critical Control Points

The following diagram outlines the standard pathway and identifies where process parameters most frequently fail.

GouldJacobsPathway cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization Start Aniline + Alkoxymethylenemalonate Intermediate Enamine (Anilinomethylenemalonate) Start->Intermediate Reflux/Neat Byproduct Remove Alcohol (Essential for Conversion) Intermediate->Byproduct MethodA Thermal Route (250°C+, Dowtherm A) Intermediate->MethodA Pathway A MethodB Acidic Route (PPA/Eaton's Reagent) Intermediate->MethodB Pathway B Product 4-Hydroxyquinoline Scaffold MethodA->Product -ROH MethodB->Product -ROH

Figure 1: The two-stage Gould-Jacobs pathway highlighting the critical alcohol removal step and bifurcation of cyclization methods.

Module 1: The Condensation Step (Formation of Enamine)

Q: My LC-MS shows significant unreacted aniline even after refluxing for 4 hours. How do I drive this to completion?

A: The condensation between aniline and diethyl ethoxymethylenemalonate (EMME) is an equilibrium process driven by the elimination of ethanol. If ethanol remains in the reaction matrix, the equilibrium shifts back to the starting materials (Le Chatelier’s principle).

  • Troubleshooting Steps:

    • Solvent Selection: Switch from ethanol (common error) to a solvent that allows azeotropic removal of the alcohol byproduct, such as Toluene or Xylene.

    • Neat Conditions: Perform the reaction "neat" (solvent-free) at 110–120°C. This is often superior as the ethanol boils off immediately.

    • Vacuum Assist: If the aniline is high-boiling, apply slight vacuum (100–200 mbar) during the reaction to strip the ethanol continuously.

Q: The intermediate oil solidifies into a hard mass that is difficult to handle. Is this normal?

A: Yes, high-purity enamines often crystallize upon cooling.

  • Action: Recrystallize the intermediate from Hexane/Ethyl Acetate or Ethanol before proceeding to cyclization. Using crude intermediate often leads to "tarring" in the high-temperature cyclization step due to impurities acting as polymerization initiators.

Module 2: The Cyclization Step (Ring Closure)

This is the most critical phase. Users generally choose between Thermal (traditional) and Acid-Mediated methods.

Data Comparison: Cyclization Methods
FeatureThermal Cyclization (Dowtherm A)Acid-Mediated (PPA/Eaton's)Microwave Assisted
Temperature 250°C – 280°C80°C – 120°C150°C – 250°C
Time 30 – 60 mins2 – 12 hours5 – 20 mins
Scalability HighMedium (Viscosity issues)Low (Batch size limited)
Cleanup Difficult (High BP solvent removal)Difficult (Acid quenching)Easy
Key Risk Polymerization/CharringSulfonation (if using H2SO4)Pressure buildup

Q: I am using Dowtherm A at 250°C, but the reaction mixture turns into a black tar with low yield. Why?

A: "Tarring" is usually caused by oxidation or polymerization of impurities at extreme temperatures.

  • Solution 1 (Degassing): The Gould-Jacobs thermal cyclization is sensitive to oxygen. Sparge the Dowtherm A with Nitrogen or Argon for 30 minutes before heating.

  • Solution 2 (Dilution): High concentration favors intermolecular polymerization over intramolecular cyclization. Use a high dilution factor (10–20 mL solvent per gram of reactant).

  • Solution 3 (Addition Rate): Do not mix cold reactants and heat them up. Add the enamine (dissolved in a small amount of solvent or as a solid) portion-wise to the pre-heated (250°C) Dowtherm A. This ensures "instant" cyclization rather than prolonged thermal exposure of the starting material.

Q: Can I avoid using Dowtherm A? It is a pain to remove.

A: Yes. For acid-sensitive substrates, use Eaton’s Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid). It promotes cyclization at much lower temperatures (70–90°C) and is water-soluble, simplifying workup.

Module 3: Regioselectivity (Meta-Substituted Anilines)

Q: I used a meta-substituted aniline (e.g., 3-chloroaniline). I see two peaks in HPLC. Which isomer is which?

A: Cyclization of meta-substituted anilines can occur at the ortho (yielding the 5-substituted quinoline) or para (yielding the 7-substituted quinoline) position relative to the substituent.

  • Electronic Control: Strongly electron-donating groups (e.g., -OMe) at the meta position generally favor the 7-isomer (para-closure) due to activation of the para position.

  • Steric Control: Even with electron-withdrawing groups, the 7-isomer is often favored sterically because the 5-position is crowded by the substituent.

  • Separation: The two isomers usually have significantly different solubility profiles. The 7-isomer is often less soluble in ethanol/methanol, allowing for separation via fractional crystallization.

Troubleshooting Logic Tree

Use this flow to diagnose low yields.

TroubleshootingTree Root Issue: Low Yield (<40%) Check1 Step 1: Check Enamine Purity Root->Check1 Decision1 Is Enamine Pure? Check1->Decision1 Action1 Recrystallize Enamine. Remove residual aniline. Decision1->Action1 No Check2 Step 2: Check Cyclization Mode Decision1->Check2 Yes Decision2 Method Used? Check2->Decision2 ThermalBranch Thermal (Dowtherm) Decision2->ThermalBranch Thermal AcidBranch Acidic (PPA) Decision2->AcidBranch Acidic ActionThermal 1. Sparge with N2 2. Dropwise addition to 250°C 3. Increase Dilution ThermalBranch->ActionThermal ActionAcid 1. Increase Temp (120°C) 2. Switch to Eaton's Reagent 3. Check for sulfonation AcidBranch->ActionAcid

Figure 2: Diagnostic decision tree for isolating yield loss in Gould-Jacobs synthesis.

Validated Experimental Protocols

Protocol A: High-Temperature Thermal Cyclization (Standard)

Best for: Substrates stable at high temperatures; avoiding acidic conditions.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring often fails due to viscosity/precipitation), a nitrogen inlet, and an air condenser (not water-cooled, to prevent thermal shock/clogging).

  • Solvent Prep: Charge flask with Dowtherm A (diphenyl ether/biphenyl eutectic). Heat to 255°C (reflux).

    • Pro-Tip: Ensure vigorous reflux. The temperature must be above the cyclization threshold.

  • Addition: Dissolve the Enamine intermediate in the minimum amount of hot Dowtherm A or add as a solid powder via a powder funnel. Add portion-wise over 10–15 minutes.

    • Why: Keeps concentration of unreacted intermediate low, preventing polymerization.

  • Reaction: Maintain reflux for 30–45 minutes. Monitor cessation of ethanol evolution (bubbles).

  • Workup: Cool to room temperature. Add a non-polar solvent (e.g., Hexane or Ligroin) to precipitate the product. Filter the solid. Wash copiously with Hexane to remove Dowtherm A.

Protocol B: Eaton’s Reagent Cyclization (Low Temp)

Best for: Small scales; acid-stable substrates; avoiding high-boiling solvents.

  • Setup: Standard round bottom flask with magnetic stirring.

  • Mixing: Add Enamine intermediate to Eaton’s Reagent (10 mL per gram of substrate).

  • Reaction: Heat to 70–90°C for 2–4 hours.

  • Quenching: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Isolation: Neutralize carefully with Sodium Bicarbonate or Ammonium Hydroxide to pH 7–8. The product usually precipitates. Filter and wash with water.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C., & Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester." Journal of the American Chemical Society, 68(7), 1204–1208.

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071–4073.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264.

Disclaimer: These protocols involve high temperatures and hazardous chemicals. Always review Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Technical Support Center: Navigating the Solubility Challenges of 3-Methoxy-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-methoxy-1,5-naphthyridine. My extensive experience in the field has shown that seemingly routine experimental steps, such as dissolution, can often become significant hurdles. This guide is designed to provide you with both theoretical insights and practical, field-proven solutions to overcome solubility issues you may encounter with this heterocyclic compound. Our approach is rooted in a deep understanding of the molecule's physicochemical properties, ensuring that the troubleshooting steps are not just procedural, but also mechanistically sound.

Understanding the Molecule: A-Priori Solubility Assessment

3-Methoxy-1,5-naphthyridine is a heterocyclic compound featuring a naphthyridine core, which is a bicyclic system containing two nitrogen atoms. The presence of the methoxy group (-OCH₃) at the 3-position further influences its chemical personality.[1] The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, and the methoxy group can also participate in such interactions, contributing to the molecule's polarity.[2] Generally, the principle of "like dissolves like" is a good starting point for predicting solubility.[2]

Based on its structure, we can anticipate the following solubility trends:

  • High Polarity Solvents (e.g., DMSO, DMF): The polar nature of the naphthyridine ring and the methoxy group suggests good solubility in polar aprotic solvents. These solvents can effectively solvate the molecule through dipole-dipole interactions.

  • Intermediate Polarity Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Moderate solubility is expected. The balance between the polar functional groups and the aromatic rings will play a significant role.

  • Low Polarity Solvents (e.g., Toluene, Hexane, Diethyl Ether): Poor solubility is likely due to the significant difference in polarity between the solute and the solvent.

  • Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated, potentially enhanced by hydrogen bonding between the solvent's hydroxyl group and the nitrogen atoms of the naphthyridine ring. The solubility of similar naphthyridine derivatives has been shown to increase in acidic conditions due to the protonation of the nitrogen atoms.

Here is a table summarizing the predicted solubility of 3-methoxy-1,5-naphthyridine in common organic solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPHighStrong dipole-dipole interactions.
Polar Protic Methanol, EthanolModerate to HighHydrogen bonding with naphthyridine nitrogens.
Ketones AcetoneModerateDipole-dipole interactions.
Ethers THF, Diethyl EtherLow to ModerateLimited polarity.
Esters Ethyl AcetateModerateIntermediate polarity.
Halogenated Dichloromethane (DCM), ChloroformModerateCan dissolve moderately polar compounds.
Aromatic TolueneLowPrimarily non-polar interactions.
Aliphatic Hexane, HeptaneVery LowNon-polar nature.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve 3-methoxy-1,5-naphthyridine in my reaction solvent. What are the first steps I should take?

A1: When facing initial dissolution challenges, a systematic approach is key. Start by gently heating the mixture, as solubility often increases with temperature. Ensure your starting material is of high purity, as impurities can sometimes hinder dissolution. If heating is ineffective or not suitable for your reaction, consider using a co-solvent system. For instance, adding a small amount of a high-polarity solvent in which the compound is known to be soluble (like DMSO or DMF) to your primary solvent can significantly improve solubility.

Q2: What is the best solvent for preparing a stock solution of 3-methoxy-1,5-naphthyridine for biological screening?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of heterocyclic compounds for high-throughput screening. Its high polarity makes it an excellent solvent for a wide range of organic molecules. Prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q3: I need to run an NMR spectrum of my 3-methoxy-1,5-naphthyridine sample, but it's not dissolving well in deuterated chloroform (CDCl₃). What are my options?

A3: Poor solubility in CDCl₃ is not uncommon for polar heterocyclic compounds. The recommended alternative is deuterated dimethyl sulfoxide (DMSO-d₆), which is an excellent solvent for many polar organic molecules.[3][4] If you observe peak broadening or other solvent-induced effects in DMSO-d₆, deuterated methanol (CD₃OD) or a mixture of CDCl₃ and a few drops of CD₃OD can also be effective.

Q4: Can I use sonication to help dissolve my compound?

A4: Yes, sonication is a useful technique to aid dissolution. The high-frequency sound waves create cavitation bubbles, and their collapse can break apart solid aggregates, increasing the surface area available for solvation. Use a sonic bath and monitor the temperature, as prolonged sonication can heat the sample.

Q5: My compound precipitates out of solution when I cool my reaction mixture. How can I prevent this?

A5: This is a common issue when the solubility of a compound is highly temperature-dependent. To prevent precipitation, you can either maintain the solution at a slightly elevated temperature during workup (if the compound is stable) or perform subsequent steps in a solvent mixture that offers better solubility at lower temperatures. Alternatively, if the product is meant to be isolated by crystallization, this property can be used to your advantage.

Troubleshooting Guides

Issue 1: Complete Insolubility in a Chosen Solvent

If 3-methoxy-1,5-naphthyridine is completely insoluble in your selected solvent even with heating and sonication, it indicates a significant mismatch in polarity.

Logical Troubleshooting Workflow:

A Insolubility Observed B Consult Solvent Polarity Chart A->B C Select a Solvent with Higher Polarity B->C D Test Small-Scale Solubility C->D E Successful Dissolution D->E Soluble F Consider a Co-solvent System D->F Insoluble G Add small % of a high-polarity solvent (e.g., DMSO, DMF) F->G G->D

Caption: A decision-making workflow for addressing complete insolubility.

Step-by-Step Protocol:

  • Assess Polarity: Refer to a solvent polarity index chart and compare the polarity of your current solvent with that of 3-methoxy-1,5-naphthyridine (which is expected to be polar).

  • Select an Alternative: Choose a new solvent with a polarity that is more closely matched to the compound. For example, if you are using toluene, switch to a more polar solvent like ethyl acetate or acetonitrile.

  • Small-Scale Test: Before committing a large amount of material, perform a small-scale solubility test with the new solvent.

  • Co-Solvent Approach: If a single solvent is not suitable for your experimental conditions, consider a co-solvent system. Start by adding a small percentage (e.g., 5-10%) of a high-polarity solvent like DMSO or DMF to your primary solvent and observe for dissolution.

Issue 2: Oiling Out or Formation of an Amorphous Precipitate

"Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a crystalline solid. This can happen during cooling or when an anti-solvent is added.

Underlying Cause: This phenomenon often occurs when the compound is highly soluble at an elevated temperature but the solution becomes supersaturated rapidly upon cooling, preventing the orderly arrangement of molecules into a crystal lattice.

Mitigation Strategies:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the cooled solution to initiate crystallization.

  • Solvent System Modification: Try to crystallize from a more dilute solution or from a different solvent system that provides slightly lower solubility.

Experimental Workflow for Recrystallization from a Two-Solvent System:

A Dissolve compound in a minimum amount of a 'good' solvent at elevated temperature B Slowly add a 'poor' solvent (in which the compound is insoluble) until the solution becomes slightly cloudy A->B C Add a few drops of the 'good' solvent to redissolve the precipitate and make the solution clear B->C D Allow the solution to cool slowly to room temperature C->D E Further cool in an ice bath to maximize crystal formation D->E F Collect crystals by filtration E->F

Caption: A step-by-step process for recrystallization to obtain a crystalline solid.

Experimental Protocol: Quantitative Solubility Determination

For precise quantitative data, the following experimental protocol can be employed to determine the solubility of 3-methoxy-1,5-naphthyridine in a specific organic solvent.

Materials:

  • 3-Methoxy-1,5-naphthyridine

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer at a controlled temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-methoxy-1,5-naphthyridine to a vial containing a known volume of the solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed for a few hours to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of 3-methoxy-1,5-naphthyridine.

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

References

  • Di, L., & Kerns, E. H. (2016).
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355–366.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

  • ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Proprep. (n.d.). Discuss the impact of the methoxy group on the reactivity and solubility of organic compounds. Retrieved from [Link]

  • Karvy Therapeutics Pvt. Ltd. (n.d.). 3 Methoxy Thiophenol. Retrieved from [Link]

  • MDPI. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • OECD. (2004). 3-Methoxy-3-methyl-1-butanol CAS N°: 56539-66-3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

  • ResearchGate. (2025). Developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • ResearchGate. (2025). The impact of position and number of methoxy group(s) to tune the nonlinear optical properties of chalcone derivatives: a dual substitution strategy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. Retrieved from [Link]

  • Kinam Park. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Blinded Predictions and Post Hoc Analysis of the Second Solubility Challenge Data: Exploring Training Data and Feature Set Selection for Machine and Deep Learning Models. Retrieved from [Link]

  • Walisongo Journal of Chemistry. (2022). Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Retrieved from [Link]

  • PubMed. (2020). Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Retrieved from [Link]

  • PubMed. (2004). QSAR analysis of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines with anticancer activity. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Methoxy-1,5-naphthyridine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this valuable heterocyclic compound. My goal is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

The 1,5-naphthyridine core is a key scaffold in medicinal chemistry and materials science, but its purification can be non-trivial.[1] The presence of two basic nitrogen atoms and a polar methoxy group on the aromatic system imparts specific physicochemical properties that demand a carefully considered purification strategy. This guide addresses the most common challenges you may encounter, from residual starting materials to stubborn, structurally similar byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 3-Methoxy-1,5-naphthyridine?

A1: The impurity profile is intrinsically linked to your synthetic route. The most common syntheses for the 1,5-naphthyridine skeleton are variations of the Skraup or Friedländer reactions.[1][2]

  • From Skraup-type Reactions (e.g., from a 3-aminopyridine derivative):

    • Unreacted Starting Materials: Residual 3-amino-methoxypyridine.

    • Oxidizing Agent Residues: Catalysts or oxidants like iodine or their reduced forms.[2]

    • Polymeric Byproducts: Dark, tarry substances are common in Skraup reactions due to the harsh, acidic conditions.

  • From Friedländer Annulation (e.g., from an amino-pyridine aldehyde/ketone and a carbonyl compound):

    • Unreacted Starting Materials: Both the aminopyridine and the carbonyl partner can remain.

    • Self-Condensation Products: The carbonyl partner (e.g., a ketone) can undergo self-aldol condensation.

    • Catalyst Residues: Residual acid or base catalysts (e.g., TFA, KOtBu) used to promote the cyclization.[3][4]

    • Positional Isomers: Depending on the reactants' symmetry, formation of other naphthyridine isomers is a potential and challenging impurity to remove.

Q2: My crude product is a dark brown, sticky oil, but the literature reports a solid. What should I do first?

A2: This is a classic sign of polymeric tar, a frequent byproduct of cyclization reactions under harsh conditions.[2] Before attempting sophisticated purification like chromatography, a simple acid-base workup is often highly effective.

  • The Rationale: 3-Methoxy-1,5-naphthyridine is a basic compound due to its pyridine-like nitrogen atoms. Most polymeric impurities are neutral or weakly basic. By dissolving the crude material in a suitable organic solvent (like Dichloromethane or Ethyl Acetate) and washing with aqueous acid (e.g., 1M HCl), your desired product will be protonated and move into the aqueous layer as a salt, leaving the neutral, non-basic tars behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, causing it to precipitate or allowing it to be extracted back into an organic solvent. This simple liquid-liquid extraction can dramatically improve the purity and physical state of your material before you commit to chromatography or recrystallization.

Q3: Is 3-Methoxy-1,5-naphthyridine stable on silica gel?

A3: Generally, yes. However, aza-aromatic compounds can be sensitive. The key considerations are:

  • Acidity of Silica: Standard silica gel is slightly acidic and can strongly interact with the basic nitrogen atoms of your naphthyridine.[5] This can lead to significant peak tailing and, in some cases, irreversible adsorption or degradation if the compound is particularly labile.

  • Mitigation Strategy: If you observe severe tailing, consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (Et₃N), mixed into your eluent system (typically 0.1-1% by volume). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically. Alternatively, using neutral alumina as the stationary phase can be an excellent choice for purifying basic compounds.[6]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common technique for purifying naphthyridine derivatives.[6] However, the polarity of 3-Methoxy-1,5-naphthyridine presents a specific challenge: it sticks strongly to the stationary phase.

Problem 1: My compound won't elute from the silica gel column, even with 100% Ethyl Acetate.
  • Probable Cause: The polarity of your eluent is insufficient to displace the highly polar, basic naphthyridine from the active sites of the silica gel. The two nitrogen atoms and the methoxy group create a strong dipole and potential for hydrogen bonding with the silica surface hydroxyl groups.

  • Solution Workflow: Increase the eluent polarity by adding a more polar solvent, typically an alcohol.

    Step-by-Step Protocol:

    • Introduce a Polar Modifier: Begin by adding a small percentage of methanol (MeOH) to your mobile phase. A good starting point is a gradient from 0% to 5% MeOH in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[7]

    • Monitor Carefully: Use TLC to track the separation. A solvent system of 5% MeOH in DCM is often a good starting point for TLC analysis of polar aza-aromatics.

    • Caution: Do not exceed 10% MeOH in your mobile phase, as higher concentrations can start to dissolve the silica gel matrix, leading to contamination of your final product.[7]

    • Consider an Amine Additive: As mentioned in the FAQs, if peak tailing is severe, add 0.5-1% triethylamine (Et₃N) to your eluent system to mask the acidic silanol groups.

Data Presentation: Recommended Solvent Systems for Chromatography

The choice of solvent is critical for achieving good separation.[8] Below is a table of common solvent systems, ordered by increasing eluting strength, that are effective for polar aza-aromatics like 3-Methoxy-1,5-naphthyridine.

Solvent System (v/v)Polarity IndexTypical Application/Comments
20-50% Ethyl Acetate / HexanesLow-MediumGood for eluting non-polar byproducts and less polar impurities first.
100% Ethyl AcetateMediumMay be sufficient for moderately polar impurities, but often too weak for the target compound.
1-5% Methanol / DichloromethaneMedium-HighThe "workhorse" system. Excellent for eluting the target compound while providing good resolution.
5-10% Methanol / DichloromethaneHighFor very polar compounds or when the target is strongly retained on the column.
1-5% MeOH / DCM + 1% Et₃NMedium-HighUse when significant peak tailing is observed to improve peak shape.
Visualization: Chromatography Troubleshooting Workflow

This diagram outlines a logical decision-making process for optimizing the chromatographic purification of 3-Methoxy-1,5-naphthyridine.

G start Start: Crude Product tlc Run TLC in 50% EtOAc/Hex & 5% MeOH/DCM start->tlc rf_check Is Rf of Product between 0.2-0.4? tlc->rf_check rf_high Rf too high (>0.4) rf_check->rf_high Yes, in 50% EtOAc/Hex rf_low Rf too low (<0.2) rf_check->rf_low No, even in 5% MeOH/DCM rf_ok Rf is optimal rf_check->rf_ok Yes, in 5% MeOH/DCM decrease_polarity Decrease Polarity: Use EtOAc/Hex system rf_high->decrease_polarity increase_polarity Increase Polarity: Increase %MeOH (up to 10%) or switch to Alumina rf_low->increase_polarity run_column Run Column with Optimal Solvent System rf_ok->run_column decrease_polarity->run_column increase_polarity->run_column tailing_check Is there significant peak tailing? run_column->tailing_check add_amine Add 0.5-1% Et3N to Eluent tailing_check->add_amine Yes collect Collect Fractions & Analyze by TLC tailing_check->collect No add_amine->run_column

Caption: Decision tree for chromatography optimization.

Troubleshooting Guide: Recrystallization & Final Product Handling

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. Sublimation can also be a powerful technique for aza-aromatics if impurities are non-volatile.[9][10]

Problem 2: My column-purified product is an oil/amorphous solid and refuses to crystallize.
  • Probable Cause 1: Residual Solvent. Amorphous solids are often plasticized by trapped solvent molecules. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating (if thermally stable), to remove all traces of chromatography solvents.

  • Probable Cause 2: Persistent Impurities. Even a small amount of a structurally similar impurity can inhibit lattice formation. If extensive drying fails, the purity may be insufficient. Re-purifying by chromatography using a very shallow gradient may be necessary.

  • Probable Cause 3: Incorrect Solvent Choice. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Experimental Protocol: Screening for Recrystallization Solvents
  • Preparation: Place a small amount (10-20 mg) of your purified, dry product into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:

    • Non-polar: Hexanes, Toluene

    • Medium-polar: Ethyl Acetate, Acetone, Isopropanol

    • Polar: Ethanol, Methanol, Water

  • Solubility Test (Cold): Swirl or sonicate the tubes. If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization (it's too good a solvent).

  • Solubility Test (Hot): For solvents where the compound was poorly soluble cold, heat the mixture to boiling. If the compound dissolves completely, this is a promising candidate.

  • Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. The solvent system that yields well-formed crystals is your ideal choice.

  • Binary Systems: If no single solvent works, try a binary (two-solvent) system. Dissolve the compound in a minimum amount of a "good" hot solvent (one it's very soluble in) and then add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. A common pair is Ethanol/Water or Toluene/Hexane.

Problem 3: My final product is yellow/colored, but it should be colorless.
  • Probable Cause: This often points to trace impurities with extended chromophores, which can arise from oxidation or side reactions. Naphthyridine systems themselves can be fluorescent.[11]

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after your compound has fully dissolved in the hot solvent, add a very small amount of activated charcoal (decolorizing carbon). The charcoal has a high surface area and will adsorb the colored impurities.

    • Protocol: Add a spatula-tip of charcoal to the hot solution, swirl for 1-2 minutes, and then perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal. Be quick to prevent your product from crystallizing prematurely. Let the clarified filtrate cool to induce crystallization.

  • Solution 2: Sublimation. If the impurity is a non-volatile byproduct (like a polymer or salt), sublimation can be an extremely effective final purification step, yielding very pure crystals.[9]

Visualization: General Purification Workflow

This diagram illustrates the overall logical flow from a crude reaction mixture to the final, pure compound.

G cluster_0 Initial Cleanup cluster_1 Primary Purification cluster_2 Final Polishing crude Crude Reaction Mixture workup Acid-Base Workup (Liquid-Liquid Extraction) crude->workup chromatography Column Chromatography (Silica Gel or Alumina) workup->chromatography purity_check Assess Purity & Color (NMR, LCMS, TLC) chromatography->purity_check recrystallization Recrystallization (+/- Charcoal) purity_check->recrystallization Impure or Colored sublimation Sublimation purity_check->sublimation Impure & Volatile final_product Pure Crystalline Product purity_check->final_product Pure & Crystalline recrystallization->final_product sublimation->final_product

Caption: Overall purification strategy workflow.

References

  • López-Cobeñas, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Available from: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from: [Link]

  • Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. Available from: [Link]

  • Reddy, C. R., et al. (2014). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 38, 1849-1859. Available from: [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Thieme, Vol. 15, p. 991. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from: [Link]

  • RSC. (n.d.). Column chromatography. Retrieved from: [Link]

  • ResearchGate. (2017). Temperature Controlling Polymorphism and Polymorphic Interconversion in Sublimation Crystallization of 5-Methoxy-salicylaldhyde Azine. Crystal Growth & Design, 17(11), 5721-5725. Available from: [Link]

  • Wikipedia. (n.d.). Fluorophore. Retrieved from: [Link]

  • Chemistry LibreTexts. (n.d.). Do Polar Compounds Elute First In Column Chromatography? Retrieved from: [Link]

  • ResearchGate. (2008). Concerning the mechanism of the Friedländer quinoline synthesis. Journal of Organic Chemistry, 73(10), 3799-3807. Available from: [Link]

Sources

Technical Support Center: Stability of 3-Methoxy-1,5-naphthyridine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methoxy-1,5-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity and success of your experimental work.

Introduction

3-Methoxy-1,5-naphthyridine is a heterocyclic compound with a core structure found in various biologically active molecules.[1] Its stability is a critical parameter in many applications, from synthesis and purification to formulation and storage. A common challenge encountered by researchers is the compound's susceptibility to degradation in acidic environments. This guide will address the underlying causes of this instability, help you identify potential degradation, and provide actionable protocols to manage it.

Frequently Asked Questions (FAQs)

Q1: My analytical results (HPLC, LC-MS) for a reaction involving 3-Methoxy-1,5-naphthyridine in an acidic medium show an unexpected peak. What could it be?

A1: Under acidic conditions, 3-Methoxy-1,5-naphthyridine is prone to hydrolysis of the methoxy group. The most probable degradation product is 1,5-naphthyridin-3-ol . This occurs via an acid-catalyzed cleavage of the ether bond. The 1,5-naphthyridine ring system itself is generally stable in acidic conditions, with the primary point of reactivity being the methoxy substituent.[2]

Q2: What is the mechanism of this acid-catalyzed degradation?

A2: The degradation of 3-Methoxy-1,5-naphthyridine in an acidic aqueous solution proceeds through a standard acid-catalyzed ether hydrolysis mechanism. The key steps are:

  • Protonation of a Ring Nitrogen: The acidic medium first protonates one of the nitrogen atoms in the 1,5-naphthyridine ring.

  • Protonation of the Methoxy Group: The oxygen atom of the methoxy group is then protonated, which makes it a good leaving group (methanol).

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbon atom attached to the protonated methoxy group.

  • Elimination of Methanol: The protonated methoxy group departs as a neutral methanol molecule.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final product, 1,5-naphthyridin-3-ol.

The methoxy group at the 3-position is an electron-donating group, which can influence the electronic properties of the naphthyridine ring system.[3][4]

Q3: At what pH range does this degradation become significant?

A3: While the exact kinetics depend on temperature and the specific acid used, significant degradation can be expected at a pH below 4. Forced degradation studies on similar compounds have shown high sensitivity to hydrolysis in acidic conditions, with pH values as high as 1.3 causing substantial degradation.[2] It is advisable to conduct a preliminary stability study at the intended pH of your experiment.

Q4: How can I prevent or minimize the degradation of 3-Methoxy-1,5-naphthyridine in my experiments?

A4: To minimize degradation, consider the following strategies:

  • pH Control: If your experimental conditions allow, maintain the pH of the solution above 4. Use appropriate buffer systems to ensure stable pH.

  • Temperature Control: The rate of hydrolysis is temperature-dependent. Performing reactions at lower temperatures can significantly slow down the degradation process.

  • Reaction Time: Minimize the exposure time of 3-Methoxy-1,5-naphthyridine to acidic conditions.

  • Solvent Choice: If possible, use a non-aqueous solvent for your reaction. The presence of water is necessary for hydrolysis.

  • Protecting Groups: In a multi-step synthesis, consider if the methoxy group can be introduced at a later stage to avoid exposure to harsh acidic conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis. Acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group.Confirm the identity of the new peak by LC-MS. The mass should correspond to 1,5-naphthyridin-3-ol. Implement strategies to minimize degradation as outlined in Q4 of the FAQ.
Low yield of a desired product in a reaction using 3-Methoxy-1,5-naphthyridine as a starting material under acidic conditions. Degradation of the starting material.Monitor the stability of the starting material under the reaction conditions (without other reactants) to quantify the extent of degradation. Adjust pH, temperature, or reaction time accordingly.
Inconsistent reaction outcomes. Variable levels of degradation due to slight differences in reaction setup (e.g., temperature fluctuations, variations in acid concentration).Standardize all reaction parameters meticulously. Perform a stability assessment of the starting material before initiating the reaction.
1H NMR spectrum shows a broad singlet in the downfield region and the disappearance of the methoxy singlet. Formation of 1,5-naphthyridin-3-ol. The broad singlet corresponds to the hydroxyl proton.Compare the spectrum to a reference spectrum of 1,5-naphthyridin-3-ol if available. Perform a D2O exchange experiment to confirm the hydroxyl proton.
Visualizing the Degradation Pathway

The following diagram illustrates the proposed acid-catalyzed hydrolysis of 3-Methoxy-1,5-naphthyridine.

G cluster_0 Acidic Environment (H₃O⁺) A 3-Methoxy-1,5-naphthyridine B Protonated Naphthyridine A->B + H⁺ C Protonated Methoxy Group B->C + H⁺ D Intermediate after Water Attack C->D + H₂O E 1,5-Naphthyridin-3-ol D->E - H₃O⁺ F Methanol D->F - CH₃OH

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Monitoring the Stability of 3-Methoxy-1,5-naphthyridine by HPLC

This protocol allows for the quantitative assessment of the stability of 3-Methoxy-1,5-naphthyridine at a specific acidic pH.

Materials:

  • 3-Methoxy-1,5-naphthyridine

  • Hydrochloric acid (or other acid of choice)

  • Sodium hydroxide (for pH adjustment)

  • Buffer solution (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve 3-Methoxy-1,5-naphthyridine in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Prepare the Acidic Solution: Prepare the desired acidic buffer solution (e.g., 0.1 M citrate buffer, pH 3.0).

  • Initiate the Stability Study: Add a known volume of the stock solution to the acidic buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubate: Maintain the solution at a constant temperature (e.g., 25 °C or an elevated temperature for accelerated studies).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quench the Reaction (if necessary): Neutralize the sample with a base (e.g., sodium hydroxide) to stop further degradation.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate the parent compound from any degradation products.

  • Data Analysis: Monitor the peak area of 3-Methoxy-1,5-naphthyridine and any new peaks that appear over time. The percentage of the remaining parent compound can be calculated at each time point.

Visual Workflow for Stability Testing

G prep_stock Prepare Stock Solution (1 mg/mL) initiate Initiate Study (Dilute stock in buffer) prep_stock->initiate prep_acid Prepare Acidic Buffer (e.g., pH 3.0) prep_acid->initiate incubate Incubate at Constant Temp. initiate->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (Neutralize) sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (% Degradation vs. Time) hplc->data

Caption: Workflow for HPLC-based stability monitoring.

Protocol 2: Identification of Degradation Product by LC-MS

This protocol is for the identification of the primary degradation product.

Materials:

  • A degraded sample from Protocol 1

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Prepare the Sample: Dilute the degraded sample to a suitable concentration for LC-MS analysis.

  • LC-MS Analysis: Inject the sample onto the LC-MS system using the same chromatographic conditions as in Protocol 1.

  • Data Acquisition: Acquire mass spectra for all eluting peaks.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the parent compound and the degradation product.

    • The expected [M+H]+ for 3-Methoxy-1,5-naphthyridine (C9H8N2O) is approximately 161.07.

    • The expected [M+H]+ for 1,5-naphthyridin-3-ol (C8H6N2O) is approximately 147.05.

    • Confirm the identity of the degradation product by comparing its mass spectrum with the expected value.

Summary of Key Stability Data

Compound Chemical Formula Molecular Weight Primary Degradation Product in Acid Chemical Formula of Product Molecular Weight of Product
3-Methoxy-1,5-naphthyridineC9H8N2O160.171,5-naphthyridin-3-olC8H6N2O146.15

References

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2016). Forced degradation studies of drugs and the role of stability-indicating methods in their analysis. Journal of Analytical & Pharmaceutical Research, 3(5).
  • Paudyal, R., et al. (2016). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 21(7), 896.
  • Ghosh, A., et al. (2018). Role of Electron-Donating and Electron-Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron–Napthyridine Analogues. The Journal of Physical Chemistry A, 122(17), 4265-4275.
  • Larsen, J., et al. (2009). Drug-excipient interactions: case studies and overview of drug degradation pathways. American Journal of Drug Delivery, 7(2), 99-112.
  • Ghosh, A., et al. (2018). The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs. ResearchGate. Retrieved from [Link]

Sources

optimizing reaction time and temperature for 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Methoxy-1,5-naphthyridine. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.

The synthesis of substituted 1,5-naphthyridines is a critical task in medicinal chemistry due to their wide range of biological activities, including antiproliferative, antiviral, and anti-inflammatory properties.[1] This guide focuses on a robust and controllable two-step synthetic pathway to 3-Methoxy-1,5-naphthyridine, designed to overcome the challenges associated with direct, one-pot syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-Methoxy-1,5-naphthyridine?

A direct, one-step synthesis is challenging due to the harsh conditions of typical cyclization reactions like the Skraup synthesis, which can lead to demethylation or the formation of complex isomeric mixtures. A more reliable and reproducible approach is a two-step synthesis:

  • Bromination: Synthesis of a halogenated intermediate, 3-Bromo-1,5-naphthyridine, via a modified Skraup reaction.

  • Methoxylation: Conversion of the bromo-intermediate to the final product via a nucleophilic aromatic substitution (SNAr) with sodium methoxide.

This strategy offers superior control over regioselectivity and reaction conditions, ultimately leading to higher purity and more consistent yields.

Q2: Why not start with a methoxy-substituted 3-aminopyridine in a Skraup reaction?

The classic Skraup reaction involves strongly acidic conditions (concentrated sulfuric acid) and high temperatures (often >140°C).[2][3] Under these conditions, a methoxy group on the starting aminopyridine is highly susceptible to cleavage (demethylation) to form a hydroxyl group, which may then undergo further unwanted side reactions. This makes direct synthesis unpredictable and difficult to optimize.

Q3: What are the primary safety concerns for this synthesis?

The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[4] Key safety precautions include:

  • Controlled Reagent Addition: Adding reagents slowly and with adequate cooling.

  • Vigorous Stirring: To ensure even heat distribution and prevent localized hot spots.

  • Reaction Moderation: The use of ferrous sulfate or other moderators can help to tame the reaction's vigor.[4]

  • Pressure Management: The reaction generates gaseous byproducts; performing it in an open or well-vented system is crucial.

For the methoxylation step, sodium methoxide is a strong base and is water-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure reactivity.

Q4: What kind of yield can I expect from this two-step process?

Yields for Skraup-type reactions can be variable but are typically in the 45-50% range for the synthesis of the 1,5-naphthyridine core when using optimized conditions.[1] The subsequent nucleophilic substitution to install the methoxy group is generally efficient, with yields often exceeding 80-90% if the reaction goes to completion. Overall, a yield of 35-45% for the two-step process is a realistic target.

Recommended Synthesis Workflow

The recommended pathway involves the synthesis of a stable intermediate, 3-Bromo-1,5-naphthyridine, followed by its conversion to the target compound.

G cluster_0 Step 1: Synthesis of 3-Bromo-1,5-naphthyridine cluster_1 Step 2: Synthesis of 3-Methoxy-1,5-naphthyridine A 3-Amino-5-bromopyridine + Glycerol B Modified Skraup Reaction (H₂SO₄, Oxidant) A->B C Crude 3-Bromo-1,5-naphthyridine B->C D Purification (Neutralization, Extraction, Crystallization) C->D E Pure 3-Bromo-1,5-naphthyridine D->E F 3-Bromo-1,5-naphthyridine E->F Intermediate Used in Next Step G Nucleophilic Aromatic Substitution (NaOMe, Solvent) F->G H Crude 3-Methoxy-1,5-naphthyridine G->H I Purification (Quenching, Extraction, Chromatography) H->I J Pure 3-Methoxy-1,5-naphthyridine I->J G start Low Yield or Incomplete Methoxylation Reaction? check_reagents Are NaOMe and solvent fresh/anhydrous? start->check_reagents replace_reagents Action: Use fresh, anhydrous reagents and restart. check_reagents->replace_reagents No check_temp Is reaction temperature optimal (80-120°C)? check_reagents->check_temp Yes replace_reagents->start increase_temp Action: Increase temperature incrementally (e.g., to 100°C) and monitor by TLC. check_temp->increase_temp No check_time Was reaction time sufficient (>12h)? check_temp->check_time Yes success Problem Resolved increase_temp->success increase_time Action: Extend reaction time to 24h and monitor. check_time->increase_time No check_equiv Are NaOMe equivalents sufficient (≥1.5 eq)? check_time->check_equiv Yes increase_time->success increase_equiv Action: Increase NaOMe to 2.0-2.5 equivalents. check_equiv->increase_equiv No check_equiv->success Yes increase_equiv->success

Sources

Technical Support Center: Purification of Polar Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: NAPH-POLAR-001

Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Sticky Peak" Phenomenon

Welcome to the Advanced Purification Support Hub. If you are accessing this guide, you are likely experiencing the "Naphthyridine Drag"—where your polar, nitrogen-rich heterocycle streaks across the column, elutes broadly, or refuses to crystallize.

Naphthyridines (diaza-naphthalenes) present a dual challenge:

  • Basicity: The nitrogen lone pairs interact strongly with acidic silanols on standard silica gel.

  • Polarity: High polarity often renders them insoluble in non-polar mobile phases (Hexane/EtOAc) but too soluble in aqueous workups.

This guide provides alternative workflows to standard Normal Phase (NP) chromatography, focusing on HILIC , SFC , and Chemical Derivatization .

Module 1: Chromatographic Troubleshooting

Issue 1: "My compound streaks on silica and co-elutes with impurities."

Diagnosis: Unwanted secondary interactions between the basic naphthyridine nitrogens and the acidic silanol groups (


) of the stationary phase.
Solution A: The "Base-Deactivated" Normal Phase

Do not use bare silica without modification. You must mask the silanols.

Protocol: Amine-Modified Mobile Phase

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Concentrated Ammonium Hydroxide .

  • Gradient: 0% to 10% B over 15 CV (Column Volumes).

    • Technical Insight: The amine modifier competes for the silanol sites, effectively "capping" them and allowing the naphthyridine to elute as a sharp band [1].

Solution B: Hydrophilic Interaction Liquid Chromatography (HILIC)

If your compound is too polar for DCM/MeOH, switch to HILIC. This creates a water-rich layer on the surface of the polar stationary phase, separating based on hydrogen bonding and polarity.

HILIC Experimental Protocol:

  • Stationary Phase: Bare Silica or Amide-bonded silica (preferred for basic heterocycles).

  • Mobile Phase A: Acetonitrile (ACN) with 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Water with 10mM Ammonium Formate (pH 3.0).

  • Gradient: Start high organic! 95% A (ACN)

    
     60% A.
    
    • Note: Unlike Reverse Phase, HILIC elutes non-polar compounds first. Your polar naphthyridine will retain and separate from non-polar byproducts.

Issue 2: "I cannot remove the water/DMSO after Reverse Phase Prep."

Diagnosis: Naphthyridines are often difficult to extract from the aqueous phase after C18 purification due to their amphiphilic nature.

Solution: High-pH Reverse Phase (C18)

Standard C18 uses acidic modifiers (TFA/Formic Acid), which protonates the naphthyridine (


), making it more water-soluble and harder to isolate.

Protocol: Basic pH C18

  • Column: C18 column resistant to high pH (e.g., Hybrid Particle Technology).

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Mechanism: At pH 10, the naphthyridine remains neutral (free base).

  • Result: The compound is more retained on the column (better separation from polar impurities) and can be extracted easily or lyophilized without salt residue.

Module 2: Supercritical Fluid Chromatography (SFC)

Context: SFC is the "Gold Standard" for polar heterocycles in pharma due to low viscosity and high diffusivity.

FAQ: Why use SFC for Naphthyridines?

Standard silica chromatography uses hexane, which cannot dissolve polar naphthyridines. SFC uses Supercritical


 (non-polar) mixed with Methanol (polar). This allows you to dissolve the compound in MeOH while running a "normal phase-like" separation.

SFC Troubleshooting Table

ObservationProbable CauseCorrective Action
Fronting Peaks Solubility mismatchInject sample in 50:50 MeOH:DMSO rather than pure DMSO.
Tailing Peaks Basic interactionAdd 0.2% Diethylamine (DEA) or 20mM Ammonia to the Methanol co-solvent.
Pressure Spikes Salt precipitationEnsure the sample is a free base, not a salt, before injection.

is non-polar and precipitates salts.

Module 3: Non-Chromatographic Isolation (Salts)

Issue 3: "My product is an oil and won't crystallize."

Diagnosis: Naphthyridines often form amorphous oils due to rotational freedom and lack of strong lattice energy.

Solution: Salt Formation Strategy

Converting the base into a salt restricts molecular rotation and introduces ionic bonds, encouraging lattice formation.

Protocol: The "Anti-Solvent" Salt Crash

  • Dissolution: Dissolve 100 mg of crude oil in a minimal amount (0.5 mL) of Ethanol or Acetone.

  • Acid Addition: Add 1.1 equivalents of acid (choice below) dissolved in the same solvent.

  • Precipitation:

    • Option A: Cool to 0°C.

    • Option B: Vapor diffusion using Diethyl Ether or Hexane (place the open vial of solution inside a larger closed jar containing the anti-solvent).

Acid Selection Guide for Naphthyridines:

  • Hydrochloric Acid (HCl): Good first choice, but can be hygroscopic.

  • Methanesulfonic Acid (MsOH): Excellent for lipophilic salts; often yields non-hygroscopic solids [2].

  • Fumaric Acid: Good for forming 2:1 complexes if the naphthyridine has two basic sites.

Visualizing the Workflow

Decision Matrix: Choosing the Right Method

Use this logic flow to determine the optimal purification route based on your compound's properties.

PurificationStrategy Start Crude Naphthyridine Mixture SolubilityCheck Is it soluble in DCM/EtOAc? Start->SolubilityCheck NormalPhase Normal Phase Silica SolubilityCheck->NormalPhase Yes PolarCheck Is it soluble in Water/MeOH? SolubilityCheck->PolarCheck No Tailing Does it tail/streak? NormalPhase->Tailing Mod Mod Tailing->Mod Standard Standard Flash Tailing->Standard No Silica Yes OilCheck Is product an Oil? Silica->OilCheck HILIC HILIC Mode (ACN/Water + NH4 Formate) PolarCheck->HILIC Very Polar (LogP < 0) RP_Basic Reverse Phase (C18) High pH (pH 10) PolarCheck->RP_Basic Moderately Polar HILIC->OilCheck RP_Basic->OilCheck SaltForm Salt Formation (MsOH / HCl) OilCheck->SaltForm Yes

Figure 1: Decision matrix for selecting purification method based on solubility and chromatographic behavior.

Workflow: HILIC Mechanism for Naphthyridines

Understanding the "Water Layer" theory is crucial for troubleshooting HILIC retention times.

HILIC_Mechanism cluster_0 Partitioning Mechanism Stationary Polar Stationary Phase (Silica/Amide) WaterLayer Stagnant Water-Rich Layer (Adsorbed to Surface) Stationary->WaterLayer Hydration Mobile Mobile Phase (High ACN Content) Mobile->WaterLayer Partitioning Analyte Polar Naphthyridine Analyte->WaterLayer Enters (Retained) Analyte->Mobile Exits (Eluted)

Figure 2: HILIC separation mechanism showing the partitioning of polar naphthyridines into the surface water layer.

References

  • Dolan, J. W. (2002). "Tailing Peaks: A User's Guide." LCGC North America, 20(5), 430–436.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71.

  • Taylor, L. T. (2009). "Supercritical Fluid Chromatography for the 21st Century." The Journal of Supercritical Fluids, 47(3), 566-573.

Validation & Comparative

A Senior Application Scientist's Guide to 3-Methoxy-1,5-naphthyridine and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 1,5-naphthyridine scaffold represents a privileged heterocyclic core, consistently appearing in molecules with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of nitrogen atoms provide ideal anchor points for molecular interactions with various biological targets. This guide offers an in-depth comparison of 3-methoxy-1,5-naphthyridine with other key 1,5-naphthyridine derivatives, supported by experimental data and detailed protocols to empower your research endeavors.

While 3-methoxy-1,5-naphthyridine itself is not extensively studied as a final bioactive compound, it serves as a crucial intermediate in the synthesis of more complex molecules.[3] The introduction of a methoxy group at the 3-position can significantly influence the electronic and steric properties, thereby modulating the pharmacological profile of the resulting derivatives.[3] This guide will explore the known effects of methoxy substitution and compare the potential of 3-methoxy-1,5-naphthyridine-based compounds with other well-characterized 1,5-naphthyridine derivatives in key therapeutic areas.

The 1,5-Naphthyridine Core: A Versatile Scaffold

The 1,5-naphthyridine ring system, consisting of two fused pyridine rings, is a cornerstone in medicinal chemistry.[2] Its derivatives have demonstrated a remarkable range of pharmacological activities, including:

  • Anticancer: Inhibition of kinases and topoisomerases.[4][5]

  • Antimicrobial: Targeting bacterial DNA gyrase and other essential enzymes.[6][7]

  • Anti-inflammatory: Modulation of inflammatory pathways.[8][9]

  • Neurological: Acting on receptors in the central nervous system.[1]

  • Antileishmanial: Showing promising activity against Leishmania infantum.[10][11]

The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the naphthyridine core. This structure-activity relationship (SAR) is a key focus of this guide.

Comparative Analysis of 1,5-Naphthyridine Derivatives

To understand the potential of 3-methoxy-1,5-naphthyridine, we will compare it with other substituted 1,5-naphthyridines that have been evaluated for their biological activity. The following table summarizes the performance of selected derivatives.

Derivative Name/SubstitutionTarget/ActivityKey FindingsReference
3-Methoxy-1,5-naphthyridine Synthetic IntermediateThe methoxy group can activate the aromatic ring for further substitutions.[3][3]
10-Methoxycanthin-6-one Anticancer, AntimicrobialShowed significant anticancer effects against prostate and breast cancer cell lines. Also exhibited antibacterial and antifungal activity.[9][9]
2-Alkoxy (Methoxy) substituted 1,5-Naphthyridines Antibacterial (Topoisomerase Inhibitors)An alkoxy group at the C-2 position was found to be favorable for antibacterial activity.[12]
1,5-Naphthyridine aminothiazole/pyrazole derivatives TGF-beta Type I Receptor (ALK5) InhibitorsPotent and selective inhibitors of ALK5, with IC50 values in the nanomolar range.[13][14][15][16]
2,8-Disubstituted-1,5-naphthyridines Antimalarial (PI4K Inhibitors)Potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K).[17][17]

The Influence of the Methoxy Group: A Mechanistic Perspective

The methoxy group (-OCH3) is an electron-donating group that can influence a molecule's properties in several ways:

  • Increased Lipophilicity: This can enhance membrane permeability and cellular uptake.

  • Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which can be engineered to modulate the pharmacokinetic profile of a drug candidate.

  • Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Electronic Effects: The electron-donating nature of the methoxy group can alter the reactivity of the naphthyridine core, influencing its interaction with enzymes and receptors.[3]

The position of the methoxy group is critical. For instance, a 10-methoxycanthin-6-one, a naturally derived 1,5-naphthyridine, exhibits potent anticancer and antimicrobial activities, suggesting that the methoxy group in that specific position contributes favorably to its biological profile.[9] Similarly, studies on novel bacterial topoisomerase inhibitors have indicated that an alkoxy (methoxy) group at the C-2 position of the 1,5-naphthyridine scaffold is preferred for optimal antibacterial activity.[12] While direct data on 3-methoxy-1,5-naphthyridine is limited, these examples highlight the potential for this substitution to yield potent bioactive molecules.

Experimental Protocols for Comparative Evaluation

To facilitate your research, we provide detailed protocols for two key assays used in the evaluation of 1,5-naphthyridine derivatives: a kinase inhibition assay and a cytotoxicity assay.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted for a generic serine/threonine kinase and can be optimized for specific kinases of interest.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Prepare Kinase, Substrate, ATP, and Inhibitor Solutions B Add Kinase, Inhibitor, and Substrate to 384-well plate A->B C Initiate reaction by adding ATP solution B->C D Incubate at room temperature for 60 minutes C->D E Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP D->E F Incubate for 40 minutes E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Incubate for 30 minutes G->H I Measure luminescence H->I

Caption: Workflow for a typical kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer. The ATP concentration should be at the Km for the specific kinase.

    • Prepare serial dilutions of the 1,5-naphthyridine derivatives (and a positive control inhibitor) in 100% DMSO, then dilute into the kinase reaction buffer to a 4X final concentration.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 25 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18][19][20]

Workflow Diagram:

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cells in a 96-well plate and incubate for 24 hours B Treat cells with serial dilutions of 1,5-naphthyridine derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution to each well C->D E Incubate for 4 hours to allow formazan formation D->E F Add solubilization solution (e.g., DMSO or SDS in HCl) E->F G Incubate for 2-4 hours to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for a typical MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the cells of interest (e.g., a cancer cell line).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,5-naphthyridine derivatives in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathways and Molecular Targets

1,5-Naphthyridine derivatives have been shown to interact with a variety of signaling pathways implicated in disease. One prominent example is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14][16]

TGF-β Signaling Pathway:

cluster_membrane Cell Membrane TGFb TGF-β Ligand TBRII TGF-β Receptor II (Ser/Thr Kinase) TGFb->TBRII 1. Ligand Binding TBRI TGF-β Receptor I (ALK5) (Ser/Thr Kinase) TBRII->TBRI 2. Phosphorylation & Activation SMAD23 R-SMADs (SMAD2/3) TBRI->SMAD23 3. R-SMAD Phosphorylation SMAD4 Co-SMAD (SMAD4) SMAD23->SMAD4 4. Complex Formation Nucleus Nucleus SMAD4->Nucleus 5. Nuclear Translocation Transcription Transcription Nucleus->Transcription 6. Gene Transcription (e.g., Fibrosis, Cell Cycle Arrest) Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->TBRI

Caption: Inhibition of the TGF-β signaling pathway by 1,5-naphthyridine derivatives.

In this pathway, the binding of TGF-β to its type II receptor (TBRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5.[14] Activated ALK5 then phosphorylates downstream signaling molecules, SMAD2 and SMAD3, which complex with SMAD4 and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in fibrosis and cancer.[14] Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, thereby blocking the entire downstream signaling cascade.[13][14][16]

Conclusion and Future Directions

The 1,5-naphthyridine scaffold remains a highly attractive starting point for the development of novel therapeutics. While 3-methoxy-1,5-naphthyridine is currently more recognized as a synthetic intermediate, the known impact of methoxy substitutions on the biological activity of related compounds suggests that derivatives of 3-methoxy-1,5-naphthyridine could hold significant therapeutic potential. Further exploration of the SAR around the 3-position of the 1,5-naphthyridine core is warranted. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on such investigations, potentially leading to the discovery of next-generation drug candidates.

References

  • Molecules. 2020 Jul; 25(14): 3227. Published online 2020 Jul 16. doi: 10.3390/molecules25143227. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Acta Materia Medica. 2025; 4(1): 1-35. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link]

  • Molecules. 2020 Jul; 25(14): 3227. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Journal of Medicinal Chemistry. 2024 Jun 25. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Available from: [Link]

  • eScholarship.org. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Available from: [Link]

  • European Journal of Medicinal Chemistry. 2018 May 25; 152: 344-353. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Available from: [Link]

  • International Journal of Molecular Sciences. 2018 Oct; 19(10): 2929. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells. Available from: [Link]

  • Molecules. 2021 Sep; 26(18): 5424. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • Molecules. 2021 Sep; 26(18): 5424. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

  • Molecules. 2020 Jul; 25(14): 3227. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

  • Molecules. 2023 Dec; 28(24): 8051. Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Available from: [Link]

  • Journal of Medicinal Chemistry. 2004 Aug 26; 47(18): 4494-506. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Available from: [Link]

  • Current Medicinal Chemistry. 2015; 22(1): 113-25. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. Available from: [Link]

  • Google Patents. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.
  • Molecules. 2024 Dec 17; 29(24): 5839. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

  • Journal of Medicinal Chemistry. 2004 Aug 26; 47(18): 4494-506. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Available from: [Link]

  • Toxicology and Applied Pharmacology. 2012 Mar 1; 259(2): 205-15. 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. Available from: [Link]

  • Assay Guidance Manual. 2013 May 1. Cell Viability Assays. Available from: [Link]

  • Assay Guidance Manual. 2012 May 1. Assay Development for Protein Kinase Enzymes. Available from: [Link]

  • Organic & Biomolecular Chemistry. 2018; 16(34): 6284-6296. discovery and SAR study of 1H-imidazo[4,5-h][21][22]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Available from: [Link]

  • ResearchGate. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. 2015 Jun 1; 25(11): 2359-65. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Available from: [Link]

  • ResearchGate. Structure–activity relationship (SAR) and docking studies of... Available from: [Link]

  • T. Horton. MTT Cell Assay Protocol. Available from: [Link]

  • BMG LABTECH. Kinase assays. Available from: [Link]

  • Journal of Medicinal Chemistry. 2004; 47(18): 4494-506. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Available from: [Link]

  • YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activities of 3-Methoxy-1,5-naphthyridine and Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline and naphthyridine scaffolds represent privileged structures, forming the core of numerous therapeutic agents. Their versatile nature allows for a broad spectrum of biological activities, making them a focal point of drug discovery efforts. This guide provides a comparative analysis of the biological activities of 3-methoxy-1,5-naphthyridine and its quinoline analogs, offering insights into their potential as anticancer and antimicrobial agents. By examining experimental data and elucidating the underlying mechanisms of action, this document serves as a valuable resource for researchers engaged in the development of novel therapeutics.

Introduction to the Scaffolds: 1,5-Naphthyridine and Quinoline

The 1,5-naphthyridine ring system is a heterocyclic aromatic compound composed of two fused pyridine rings.[1] The presence and position of the nitrogen atoms significantly influence the molecule's electronic properties and its ability to interact with biological targets.[1] Quinoline, a structural isomer of naphthalene where one CH group is replaced by a nitrogen atom, is another fundamental heterocyclic scaffold in medicinal chemistry.[2] Both structures offer multiple sites for substitution, allowing for the fine-tuning of their pharmacological profiles. The introduction of a methoxy group at the 3-position can significantly alter the lipophilicity, electronic distribution, and steric properties of the parent scaffold, thereby impacting its biological activity.

Comparative Biological Activities

Both 1,5-naphthyridine and quinoline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] This guide will focus on a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data from the literature.

Anticancer Activity

Derivatives of both 1,5-naphthyridine and quinoline have shown significant potential as anticancer agents, often through mechanisms such as the inhibition of key enzymes involved in cell proliferation and survival.[1][2]

Table 1: Comparative Anticancer Activity (IC50 values in µM) of Naphthyridine and Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
1,5-Naphthyridine 10-methoxycanthin-6-oneDU145 (Prostate)1.58 µg/mL[3]
Canthin-6-oneHuman Malignant Melanoma2 µg/mL[3]
Canthin-6-oneHuman Ovary Carcinoma5 µg/mL[3]
Quinoline 7-tert-butyl-substituted quinolineMCF-7 (Breast)0.02–0.04[4]
Quinoline-chalcone derivativeK562 (Leukemia)nanomolar levels[2]
Phenylsulfonylurea derivativeHepG-2 (Liver)2.71[2]
Phenylsulfonylurea derivativeA549 (Lung)7.47[2]
Phenylsulfonylurea derivativeMCF-7 (Breast)6.55[2]

The data presented in Table 1, while not a direct comparison of 3-methoxy-1,5-naphthyridine and its exact quinoline analog, highlights the potent anticancer activity exhibited by various derivatives of both scaffolds. Notably, certain quinoline derivatives have demonstrated exceptionally low IC50 values, reaching the nanomolar and sub-micromolar range against various cancer cell lines.[2][4] This suggests that the quinoline scaffold can be readily modified to produce highly potent anticancer agents. While the available data for 1,5-naphthyridine derivatives is more limited, they also exhibit promising activity in the low microgram per milliliter range.[3]

One of the key mechanisms through which quinoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][5] EGFR is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][6] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it an attractive therapeutic target.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Autophosphorylation recruits PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Figure 1: Simplified EGFR Signaling Pathway.

Antimicrobial Activity

Both 1,5-naphthyridine and quinoline derivatives have a long history as antimicrobial agents, with nalidixic acid, a 1,8-naphthyridine derivative, being one of the earliest synthetic antibiotics.[7] Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[8][9]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Naphthyridine and Quinoline Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine 1,8-naphthyridine-3-thiosemicarbazidesS. aureus6-7 mM[7]
1,8-Naphthyridine 1,8-naphthyridine-3-(1,3,4-oxadiazoles)M. smegmatis5.4-7.1 mM[7]
Quinoline Sulfonamide-based quinolineS. aureus & B. cereus0.8 µM[10]
Quinoline Quinolylidene-rhodanine conjugatesM. tuberculosis1.66–9.57[10]
7-Methoxyquinoline 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideE. coli7.812[7]
7-Methoxyquinoline 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamideC. albicans31.125[7]
8-Hydroxyquinoline PH176MRSA16 (MIC50), 32 (MIC90)[11]

The data in Table 2 indicates that both classes of compounds possess significant antimicrobial properties. It is important to note the different units reported (µM and µg/mL), which should be considered when making direct comparisons. Quinoline derivatives have shown potent activity against a range of bacteria, including drug-resistant strains like MRSA.[11] The inclusion of data for a 7-methoxyquinoline derivative provides a closer point of comparison to the target 3-methoxy-1,5-naphthyridine, demonstrating activity against both Gram-negative bacteria and fungi.[7]

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing anticancer and antimicrobial activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add test compounds (various concentrations) Incubation_24h->Add_Compound Incubation_48_72h Incubate for 48-72h Add_Compound->Incubation_48_72h Add_MTT Add MTT solution Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_readout MIC Determination Serial_Dilution Prepare serial dilutions of test compounds in a 96-well plate Inoculate_Wells Inoculate wells with bacterial suspension Serial_Dilution->Inoculate_Wells Inoculum_Prep Prepare standardized bacterial inoculum Inoculum_Prep->Inoculate_Wells Incubate_Plate Incubate plate at 37°C for 18-24h Inoculate_Wells->Incubate_Plate Visual_Inspection Visually inspect for turbidity Incubate_Plate->Visual_Inspection Determine_MIC Identify the lowest concentration with no visible growth (MIC) Visual_Inspection->Determine_MIC

Figure 3: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [12]

Conclusion

Both 1,5-naphthyridine and quinoline scaffolds are versatile platforms for the development of potent bioactive molecules. The available data, while not providing a direct comparison for 3-methoxy-1,5-naphthyridine, strongly suggests that both classes of compounds exhibit significant anticancer and antimicrobial activities. Quinoline derivatives, in particular, have been extensively studied and have yielded compounds with exceptionally high potency. The introduction of a methoxy group can modulate the activity of these scaffolds, and a systematic investigation of 3-methoxy-1,5-naphthyridine and its corresponding quinoline analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, ensuring the generation of reliable and reproducible data. Further research in this area holds the promise of discovering novel and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Qadasy, Z. A. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 4.
  • Więckowska, A., Sieniawska, E., & Grynkiewicz, G. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
  • Singh, U. P., Bhat, H. R., & Gahtori, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051.
  • Lv, K., Wang, L., & Li, G. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 13, 1039775.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Wójcicka, A., & Mączyński, M. (2024).
  • Palacios, F., de los Santos, J. M., & Ochoa de Retana, A. M. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 4.
  • Abdel-Hafez, A. A., & El-Sayed, M. A. A. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 457-476.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Dr. Mohammad Aladawi. (2017, November 15). Determination of MIC by Broth Dilution Method [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Liu, C. (2015).
  • Wikipedia. (2024, January 21). DNA gyrase. In Wikipedia. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., Rosen, T., & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry, 28(9), 3886–3894.
  • O'Neill, J., et al. (2006). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Journal of Antimicrobial Chemotherapy, 58(4), 759-766.
  • Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
  • Bentham Science Publishers. (n.d.). Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • de la Torre, B. G., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4323.
  • ResearchGate. (n.d.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]

  • Patel, R. V., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2167-2184.

Sources

Validating the Bioactivity of 3-Methoxy-1,5-naphthyridine in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the 1,5-naphthyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] Derivatives of this heterocyclic system have shown promise as antiproliferative, anti-inflammatory, antiviral, and antibacterial agents.[1] This guide focuses on a specific derivative, 3-Methoxy-1,5-naphthyridine, and provides a comprehensive framework for validating its bioactivity in relevant cell line models. We will explore a logical, multi-tiered experimental approach, comparing its hypothetical performance against established therapeutic agents and providing detailed, field-proven protocols.

The strategic placement of a methoxy group at the 3-position of the 1,5-naphthyridine core can significantly influence its physicochemical properties and biological target interactions. Drawing from the known bioactivities of related analogs, which include the induction of apoptosis and inhibition of key signaling pathways like NF-κB, this guide will focus on validating the potential anticancer and anti-inflammatory properties of 3-Methoxy-1,5-naphthyridine.[2]

Section 1: Initial Cytotoxicity Screening - The Gateway to Bioactivity

The foundational step in characterizing any novel compound is to determine its effect on cell viability. This initial screen provides a broad understanding of the compound's potency and therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Experimental Design:

A panel of human cancer cell lines is selected to represent diverse tumor types. For this guide, we will consider:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical cancer cell line.

As a point of comparison, we will test 3-Methoxy-1,5-naphthyridine alongside Doxorubicin , a well-characterized anthracycline chemotherapy agent, and Camptothecin , a topoisomerase I inhibitor.[1][4][5]

Visualizing the Workflow:

cluster_0 Phase 1: Cytotoxicity Screening A Prepare Cancer Cell Lines (MCF-7, A549, HeLa) B Seed Cells in 96-well Plates A->B C Treat with Serial Dilutions of: - 3-Methoxy-1,5-naphthyridine - Doxorubicin - Camptothecin B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7, A549, and HeLa cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of 3-Methoxy-1,5-naphthyridine, Doxorubicin, and Camptothecin in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Comparative Data Summary (Hypothetical):
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)
3-Methoxy-1,5-naphthyridine5.28.76.5
Doxorubicin0.8 - 2.5[1][7]~0.07[2]~2.9[1]
Camptothecin~0.089[8][9]~0.015 - 13.3[5]-

Section 2: Mechanistic Elucidation - Unveiling the Mode of Action

Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Experimental Design:

Based on the IC₅₀ values obtained, a representative cell line (e.g., MCF-7) is chosen for further investigation. Cells are treated with 3-Methoxy-1,5-naphthyridine and Camptothecin at their respective IC₅₀ concentrations for a defined period.

Visualizing the Workflow:

cluster_1 Phase 2: Apoptosis Assay I Treat MCF-7 Cells with IC50 Concentrations of Compounds J Incubate for 24 hours I->J K Harvest and Wash Cells J->K L Stain with Annexin V-FITC and PI K->L M Analyze by Flow Cytometry L->M N Quantify Cell Populations (Viable, Apoptotic, Necrotic) M->N

Caption: Workflow for Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC₅₀ concentrations of 3-Methoxy-1,5-naphthyridine and Camptothecin for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Accutase.[12]

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Comparative Data Summary (Hypothetical):
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control9523
3-Methoxy-1,5-naphthyridine (IC₅₀)453520
Camptothecin (IC₅₀)404020

Section 3: Target-Specific Validation - Pinpointing the Molecular Interaction

Given that derivatives of 1,5-naphthyridine have been reported to inhibit enzymes like topoisomerase I and kinases such as FGFR1, it is prudent to investigate these potential targets for 3-Methoxy-1,5-naphthyridine.

Topoisomerase I Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[13]

Detailed Protocol: Topoisomerase I Relaxation Assay
  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10X topoisomerase I assay buffer, and the test compound (3-Methoxy-1,5-naphthyridine or Camptothecin) at various concentrations.

  • Enzyme Addition: Add human topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[14]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in supercoiled DNA.

FGFR1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the FGFR1 kinase.

Detailed Protocol: FGFR1 Kinase Assay
  • Reaction Setup: In a 96-well plate, combine FGFR1 enzyme, a biotinylated peptide substrate, ATP, and the test compound (3-Methoxy-1,5-naphthyridine or a known FGFR1 inhibitor like PD173074) at various concentrations.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

  • Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of kinase activity.

Comparative Data Summary (Hypothetical):
CompoundTopoisomerase I Inhibition IC₅₀ (µM)FGFR1 Kinase Inhibition IC₅₀ (µM)
3-Methoxy-1,5-naphthyridine15.8> 50
Camptothecin~0.679[8]-
PD173074-~0.0215

Section 4: Validation of Anti-Inflammatory Activity

The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy.[15] We will explore the potential of 3-Methoxy-1,5-naphthyridine to modulate this pathway in a macrophage-like cell line.

Experimental Design:

We will use the RAW 264.7 murine macrophage cell line, a standard model for studying inflammation.[16] The cells will be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The inhibitory effect of 3-Methoxy-1,5-naphthyridine will be compared to Parthenolide , a known NF-κB inhibitor.[17][18]

Visualizing the Signaling Pathway:

cluster_2 NF-κB Signaling Pathway cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (e.g., iNOS) NO Nitric Oxide (NO) Gene->NO NFkB_nuc NF-κB NFkB_nuc->Gene activates

Caption: Simplified NF-κB signaling pathway.

Detailed Protocol: Nitric Oxide (NO) Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[16]

  • Pre-treatment: Pre-treat the cells with various concentrations of 3-Methoxy-1,5-naphthyridine or Parthenolide for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[19]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Mix an equal volume of the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) from a standard curve and determine the IC₅₀ values for NO production inhibition.

Comparative Data Summary (Hypothetical):
CompoundNO Production Inhibition IC₅₀ (µM)
3-Methoxy-1,5-naphthyridine12.5
Parthenolide~1.0 - 2.6[20]

Conclusion

This guide has outlined a systematic and comparative approach to validate the bioactivity of 3-Methoxy-1,5-naphthyridine in cell lines. By progressing from broad cytotoxicity screening to more focused mechanistic and target-based assays, researchers can build a comprehensive profile of this novel compound. The inclusion of well-established comparator compounds at each stage is crucial for contextualizing the potency and potential of 3-Methoxy-1,5-naphthyridine as a therapeutic lead. The provided protocols and hypothetical data serve as a robust template for the rigorous evaluation of this and other promising small molecules in the drug discovery pipeline.

References

  • Pauler, V. M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3328. [Link]

  • Szychowski, J., & Gmiński, J. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(22), 5484. [Link]

  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • Ganguly, A., et al. (1998). Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells. Cancer Chemotherapy and Pharmacology, 42(3), 209-216. [Link]

  • Wall, M. E., et al. (1996). Perspectives on Biologically Active Camptothecin Derivatives. Journal of Medicinal Chemistry, 39(8), 1543-1551. [Link]

  • ResearchGate. (n.d.). IC50 of doxorubicin for human lung cancer cells. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]

  • Frontiers. (2019). Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines. Frontiers in Oncology, 9, 423. [Link]

  • Lee, J. C., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 139(2), 543-549. [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. Retrieved from [Link]

  • ResearchGate. (n.d.). For MTT assay how many cells should we seed per well?. Retrieved from [Link]

  • Zhang, S., et al. (2022). Parthenolide targets NF-κB (P50) to inhibit HIF-1α-mediated metabolic reprogramming of HCC. Cell Death & Disease, 13(10), 879. [Link]

  • Bio-protocol. (n.d.). Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 979, 131-135. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Nitiss, J. L. (2009). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

  • BPS Bioscience. (n.d.). PD 173074 FGFR1, VEGFR2. Retrieved from [Link]

  • ResearchGate. (n.d.). Parthenolide inhibits LPS-induced NF-κB and IRF3 activation and iNOS.... Retrieved from [Link]

  • Boonla, C., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 8566. [Link]

  • ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • ResearchGate. (n.d.). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • Wobst, H. J., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2017, 4934091. [Link]

  • Billiar, T. R., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 39(1 Suppl), 89S-95S. [Link]

  • Skaper, S. D., et al. (2000). The FGFR1 inhibitor PD 173074 selectively and potently antagonizes FGF-2 neurotrophic and neurotropic effects. Journal of Neurochemistry, 75(4), 1520-1527. [Link]

  • Hehner, S. P., et al. (2000). Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice. The Journal of Immunology, 164(11), 5917-5924. [Link]

  • CytoSelect. (n.d.). MTT Cell Proliferation Assay. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation High Throughput Plate Assay. Retrieved from [Link]

  • Su, J.-Y., et al. (2011). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 9(9), 1549-1557. [Link]

  • Cuzzocrea, S., et al. (2002). Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents. Critical Care Medicine, 30(5), 1088-1096. [Link]

  • AMSBIO. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 979, 131-135. [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549 (µg/mL). Retrieved from [Link]

  • MDPI. (2022). Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma. Retrieved from [Link]

Sources

A Researcher's Guide to In Vitro Target Validation of 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the naphthyridine scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral properties.[1][2][3][4] The subject of this guide, 3-Methoxy-1,5-naphthyridine, is a novel compound from this class. While its precise biological target remains to be fully elucidated, the known bioactivities of structurally related 1,5-naphthyridine derivatives provide a strong rationale for investigating its potential as an inhibitor of key cellular signaling pathways.

This guide provides a comprehensive framework for the in vitro validation of the biological target of 3-Methoxy-1,5-naphthyridine, with a focus on a plausible and high-value target class: protein kinases. Specifically, based on published data showing that 1,5-naphthyridine derivatives can be potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), we will use ALK5 as our primary hypothetical target.[5][6] This guide will objectively compare the hypothetical performance of 3-Methoxy-1,5-naphthyridine with established kinase inhibitors and provide detailed experimental protocols to support these validation studies.

The Rationale for Targeting ALK5

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is a hallmark of many diseases, most notably cancer, where it can promote tumor growth, invasion, and metastasis. ALK5 is the primary type I receptor for TGF-β and its activation is a key step in initiating the downstream signaling cascade. Therefore, inhibitors of ALK5 are of significant therapeutic interest.

Phase 1: Initial Hit Confirmation and Potency Determination

The first phase of in vitro target validation aims to confirm that 3-Methoxy-1,5-naphthyridine directly interacts with and inhibits the activity of the hypothesized target, ALK5. This is typically achieved through a combination of biochemical assays.

Experimental Workflow: Initial Target Validation

cluster_0 Biochemical Assays cluster_1 Data Analysis A Compound Preparation (3-Methoxy-1,5-naphthyridine) C Binding Assay (e.g., KINOMEscan™) A->C D Enzymatic Activity Assay (e.g., Radiometric or Luminescence-based) A->D B Recombinant ALK5 Kinase B->C B->D E IC50 Determination C->E D->E F Confirmation of Binding Affinity (Kd) E->F G Determination of Inhibitory Potency (IC50) E->G H Comparison with Control Inhibitors G->H

Caption: Workflow for initial biochemical validation of a novel kinase inhibitor.

Direct Binding Affinity Measurement

To ascertain a direct physical interaction between 3-Methoxy-1,5-naphthyridine and ALK5, a competition binding assay is the gold standard. The KINOMEscan™ platform, for instance, utilizes a proprietary assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified, providing a measure of the compound's binding affinity, typically expressed as a dissociation constant (Kd).[7]

Comparative Analysis:

For a compelling validation, 3-Methoxy-1,5-naphthyridine should be benchmarked against a known potent, but non-selective kinase inhibitor like Staurosporine , and a more selective ALK5 inhibitor such as SB-431542 .

CompoundTarget KinaseBinding Affinity (Kd, nM) - Hypothetical Data
3-Methoxy-1,5-naphthyridine ALK5 50
StaurosporineALK510
SB-431542ALK55

A lower Kd value indicates a higher binding affinity.

Enzymatic Activity Inhibition

Demonstrating that binding translates to functional inhibition is a critical next step. In vitro kinase activity assays measure the transfer of a phosphate group from ATP to a substrate.[8]

Recommended Assay: A radiometric assay, such as the HotSpot™ kinase assay, provides a highly sensitive and direct measure of kinase activity by quantifying the incorporation of radiolabeled phosphate (³²P or ³³P) into a substrate.[9] Alternatively, luminescence-based assays that measure ATP depletion (e.g., Kinase-Glo®) offer a non-radioactive, high-throughput alternative.

Experimental Protocol: Radiometric Kinase Assay for ALK5

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Addition: Add varying concentrations of 3-Methoxy-1,5-naphthyridine, Staurosporine, and SB-431542 to the wells. Include a DMSO-only control.

  • Enzyme and Substrate Addition: Add recombinant human ALK5 enzyme and a suitable substrate (e.g., casein or a specific peptide substrate).

  • Initiation of Reaction: Start the reaction by adding ATP and [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for ALK5 to ensure accurate IC50 determination.[8]

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection: Stop the reaction by adding a solution of phosphoric acid. Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity on the filter membrane using a scintillation counter.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Performance Data (Hypothetical):

CompoundTarget KinaseIC50 (nM) - Hypothetical Data
3-Methoxy-1,5-naphthyridine ALK5 75
StaurosporineALK515
SB-431542ALK58

A lower IC50 value indicates greater potency in inhibiting enzyme activity.

Phase 2: Selectivity Profiling

A crucial aspect of a promising drug candidate is its selectivity. A highly selective compound is less likely to have off-target effects and associated toxicities.

Experimental Workflow: Kinase Selectivity Profiling

cluster_0 Selectivity Screening cluster_1 Data Analysis A 3-Methoxy-1,5-naphthyridine B Broad Kinase Panel (e.g., KINOMEscan™) A->B C Binding Affinity Measurement (Kd) B->C D Quantify Off-Target Interactions C->D E Determine Selectivity Score D->E F Identify Potential Off-Targets for Further Investigation D->F

Caption: Workflow for assessing the selectivity of a kinase inhibitor.

A comprehensive kinase panel screen is the most effective way to assess the selectivity of 3-Methoxy-1,5-naphthyridine. A platform like KINOMEscan™ can test the compound against a large panel of human kinases (typically over 400) at a single concentration (e.g., 1 µM). Hits from this initial screen can then be followed up with Kd determinations to quantify the affinity for off-target kinases.

Hypothetical Selectivity Profile of 3-Methoxy-1,5-naphthyridine:

KinaseBinding Affinity (Kd, nM)
ALK5 50
p38α>10,000
VEGFR25,000
EGFR>10,000
Src8,000

This hypothetical data suggests that 3-Methoxy-1,5-naphthyridine is highly selective for ALK5 over other common kinases.

Phase 3: Cell-Based Target Engagement and Functional Assays

While biochemical assays are essential for confirming direct target interaction, cell-based assays are necessary to validate that the compound can engage its target in a more physiologically relevant environment and elicit a functional response.

Experimental Workflow: Cellular Target Validation

cluster_0 Cellular Assays cluster_1 Data Analysis A Cell Line Selection (e.g., TGF-β responsive cells) B Treatment with 3-Methoxy-1,5-naphthyridine A->B C Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) B->C D Functional Readout (e.g., Western Blot for p-Smad2/3) B->D E Phenotypic Assay (e.g., Cell Migration or Invasion Assay) B->E F Confirmation of Target Engagement in Cells C->F G Inhibition of Downstream Signaling D->G H Effect on Cellular Phenotype E->H

Caption: Workflow for validating target engagement and functional effects in a cellular context.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Inhibition of Downstream Signaling

Activation of ALK5 by TGF-β leads to the phosphorylation of Smad2 and Smad3 (p-Smad2/3). A western blot can be used to measure the levels of p-Smad2/3 in cells treated with TGF-β in the presence or absence of 3-Methoxy-1,5-naphthyridine.

Experimental Protocol: Western Blot for p-Smad2/3 Inhibition

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HaCaT keratinocytes) and starve them of serum overnight. Pre-treat the cells with various concentrations of 3-Methoxy-1,5-naphthyridine or a control inhibitor for 1-2 hours.

  • Stimulation: Stimulate the cells with TGF-β1 for 30-60 minutes.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for p-Smad2/3 and total Smad2/3 (as a loading control).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the extent of p-Smad2/3 inhibition.

Hypothetical Cellular Potency:

CompoundCell-Based IC50 (p-Smad2/3 inhibition, nM)
3-Methoxy-1,5-naphthyridine 150
SB-43154225

It is expected that the cellular IC50 will be higher than the biochemical IC50 due to factors such as cell permeability and stability.

Alternative and Complementary Target Classes

While this guide focuses on kinases, the versatile 1,5-naphthyridine scaffold has shown activity against other important drug targets. Should investigations into kinase inhibition prove inconclusive, the following target classes represent viable alternatives for 3-Methoxy-1,5-naphthyridine.

Phosphodiesterases (PDEs)

PDEs are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP.[10] Naphthyridine derivatives have been reported as potent PDE inhibitors.[11][12][13]

  • In Vitro Validation: PDE activity can be measured using commercially available kits, such as the PDE-Glo™ Phosphodiesterase Assay, which measures the conversion of cAMP or cGMP to AMP or GMP.[10]

  • Comparator Compounds: Sildenafil (a PDE5 inhibitor) and Rolipram (a PDE4 inhibitor) are well-characterized comparators.[10]

G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[14] Some naphthyridine derivatives have been shown to modulate GPCR activity.[15]

  • In Vitro Validation: A common method to assess GPCR activation is to measure the downstream accumulation of second messengers, such as calcium flux or cAMP.[16] Radioligand binding assays can also be used to determine if a compound binds to a specific GPCR.

  • Comparator Compounds: The choice of comparator would be highly dependent on the specific GPCR being investigated. For example, for the A2A adenosine receptor, a known agonist like NECA and an antagonist like ZM241385 would be appropriate.

Conclusion

This guide provides a structured and scientifically rigorous approach to the in vitro target validation of 3-Methoxy-1,5-naphthyridine, using ALK5 as a primary hypothetical target. By employing a combination of direct binding assays, enzymatic activity assays, comprehensive selectivity profiling, and cell-based functional assays, researchers can build a robust data package to confirm the compound's mechanism of action. The inclusion of well-characterized comparator compounds is essential for contextualizing the potency and selectivity of this novel molecule. The experimental protocols and comparative data tables presented herein offer a practical framework for researchers in drug discovery to objectively evaluate the therapeutic potential of 3-Methoxy-1,5-naphthyridine and other novel chemical entities.

References

  • Biological Activity of Naturally Derived Naphthyridines. PubMed. Available at: [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. Available at: [Link]

  • Identification in Silico and Experimental Validation of Novel Phosphodiesterase 7 Inhibitors with Efficacy in Experimental Autoimmune Encephalomyelitis Mice. National Institutes of Health. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. PubMed Central. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology. Available at: [Link]

  • Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Available at: [Link]

  • Dynamic regulation of receptor-modulated endothelial NADPH oxidases. PNAS. Available at: [Link]

  • Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PubMed Central. Available at: [Link]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. Available at: [Link]

  • Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. National Institutes of Health. Available at: [Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Europe PMC. Available at: [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. Available at: [Link]

  • Molecular Dynamics-Assisted Discovery of Novel Phosphodiesterase-5 Inhibitors Targeting a Unique Allosteric Pocket. MDPI. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. ResearchGate. Available at: [Link]

  • 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. ACS Publications. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]

  • Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. PubMed Central. Available at: [Link]

  • Multiparameter Optimization of Naphthyridine Derivatives as Selective α5-GABAA Receptor Negative Allosteric Modulators. PubMed. Available at: [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. National Institutes of Health. Available at: [Link]

  • Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Chemical Biology. Available at: [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Drug Discovery World. Available at: [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • Opportunities and Challenges of Screening for Allosteric Modulators of G-Protein Coupled Receptors. Biocompare. Available at: [Link]

  • An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PubMed Central. Available at: [Link]

  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. Blood. Available at: [Link]

  • Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. MDPI. Available at: [Link]

  • Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery. PubMed Central. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, the quest for highly selective kinase inhibitors is paramount. The human kinome, comprising over 500 protein kinases, presents a vast and complex network of signaling pathways that regulate a multitude of cellular processes.[1][2] While kinases are attractive therapeutic targets, the high degree of structural conservation, especially within the ATP-binding site, poses a significant challenge in developing inhibitors that are both potent against their intended target and free from off-target activities that can lead to unforeseen toxicities or reduced efficacy. This guide provides a comprehensive cross-reactivity analysis of 3-Methoxy-1,5-naphthyridine, a novel small molecule inhibitor, and compares its selectivity profile against other kinase inhibitors.

The naphthyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-infectious, and neurological effects.[3][4][5] The functionalization of this core structure, as with the methoxy group in 3-Methoxy-1,5-naphthyridine, can significantly influence its target engagement and selectivity.[6] This guide will delve into the experimental methodologies used to generate a robust cross-reactivity profile and provide a framework for interpreting the resulting data to inform lead optimization and candidate selection in drug development programs.

Comparative Kinase Selectivity Profiling

To contextualize the selectivity of 3-Methoxy-1,5-naphthyridine, we present a head-to-head comparison with two other hypothetical naphthyridine-based kinase inhibitors, Compound A and Compound B. For the purpose of this guide, we have designated Epidermal Growth Factor Receptor (EGFR) as the primary target for all three compounds. The following data was generated using a comprehensive kinase panel, representative of the diversity of the human kinome. The inhibitory activity is presented as the concentration of the compound required for 50% inhibition (IC50) of the kinase activity.

Kinase Target3-Methoxy-1,5-naphthyridine IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
EGFR (Primary Target) 15 12 25
VEGFR2>10,00050250
PDGFRβ5,20080300
c-Met>10,0001,500>10,000
Aurora A8,500>10,000150
Aurora B>10,000>10,000200
CDK2/cyclin A>10,0007,500>10,000
ROCK1>10,000>10,000800
p38α9,800>10,000>10,000
SRC2,500251,200
LCK3,000351,500

Data Analysis and Interpretation:

The data presented in the table highlights the distinct selectivity profiles of the three compounds. While all three compounds exhibit potent inhibition of the primary target, EGFR, their off-target activities vary significantly.

  • 3-Methoxy-1,5-naphthyridine demonstrates a high degree of selectivity for EGFR. With the exception of moderate activity against SRC and LCK at micromolar concentrations, it shows minimal inhibition of other kinases in the panel. This clean profile suggests a lower potential for off-target related side effects.

  • Compound A , while being the most potent EGFR inhibitor, exhibits significant cross-reactivity with other receptor tyrosine kinases such as VEGFR2 and PDGFRβ, as well as the SRC family kinases. This polypharmacology could be beneficial in certain therapeutic contexts where dual inhibition is desired, but it also increases the risk of off-target toxicities.

  • Compound B displays a different off-target profile, with notable activity against the Aurora kinases. This could be a concern due to the role of Aurora kinases in cell cycle regulation and the potential for mitotic-related toxicities.

This comparative analysis underscores the importance of comprehensive cross-reactivity profiling in understanding the nuanced pharmacological properties of a drug candidate. The seemingly subtle modification of the naphthyridine scaffold can lead to profound differences in kinase selectivity.

Experimental Workflow for Kinase Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity is typically achieved through large-scale screening against a panel of purified kinases. A widely used and authoritative method for this is a competition-based binding assay, such as the KINOMEscan™ platform.[7][8] This approach measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of the kinase. The results are typically reported as the percentage of kinase activity remaining at a given concentration of the test compound or as a dissociation constant (Kd).

Below is a generalized workflow for such an assay:

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_detection Detection & Data Analysis Compound_Prep Test Compound Dilution Series Incubation Incubation of Kinase, Ligand-coated Beads, and Test Compound Compound_Prep->Incubation Kinase_Panel Kinase-tagged Phage/DNA Preparation Kinase_Panel->Incubation Washing Washing to Remove Unbound Components Incubation->Washing qPCR Quantification of Kinase-tagged Phage/DNA via qPCR Washing->qPCR Data_Processing Data Normalization and Calculation of % Inhibition or Kd qPCR->Data_Processing Report Generation of Selectivity Profile Data_Processing->Report

Caption: A generalized workflow for a competition-based kinase binding assay.

Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To complement the binding data, functional kinase assays are essential to confirm that the binding event translates into inhibition of catalytic activity. The following is a detailed protocol for a typical luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 3-Methoxy-1,5-naphthyridine and comparator compounds

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Methoxy-1,5-naphthyridine and comparator compounds in 100% DMSO.

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Transfer a small volume (e.g., 1 µL) of each compound dilution to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for each specific assay, typically at or below the Km for the substrate.

    • Add the kinase/substrate master mix to each well of the assay plate containing the compounds.

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add the detection reagent to each well of the assay plate. This reagent will stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ATP remaining.

    • Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • Normalize the data to the controls:

      • Calculate the percentage of inhibition for each compound concentration relative to the DMSO-only (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway Context

To visualize the potential biological consequences of the observed cross-reactivity, it is helpful to place the primary target and key off-targets within their respective signaling pathways. The diagram below illustrates a simplified representation of the EGFR signaling pathway and its crosstalk with other pathways involving some of the off-targets identified in our analysis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K SRC SRC EGFR->SRC VEGFR2 VEGFR2 VEGFR2->PI3K VEGFR2->SRC PDGFRb PDGFRβ PDGFRb->PI3K PDGFRb->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Angiogenesis Angiogenesis SRC->Angiogenesis LCK LCK LCK->Proliferation AuroraA Aurora A Mitosis Mitosis AuroraA->Mitosis 3-Methoxy-1,5-naphthyridine\n(High Selectivity) 3-Methoxy-1,5-naphthyridine (High Selectivity) 3-Methoxy-1,5-naphthyridine\n(High Selectivity)->EGFR 3-Methoxy-1,5-naphthyridine (High Selectivity) Compound A/B\n(Off-Target Effects) Compound A/B (Off-Target Effects) Compound A/B\n(Off-Target Effects)->VEGFR2 Compound A/B (Off-Target Effects) Compound A/B\n(Off-Target Effects)->PDGFRb Compound A/B (Off-Target Effects) Compound A/B\n(Off-Target Effects)->SRC Compound A/B (Off-Target Effects) Compound A/B\n(Off-Target Effects)->LCK Compound A/B (Off-Target Effects) Compound A/B\n(Off-Target Effects)->AuroraA Compound A/B (Off-Target Effects)

Caption: Simplified signaling pathways illustrating the on-target and potential off-target effects.

This diagram illustrates that while 3-Methoxy-1,5-naphthyridine is designed to selectively inhibit the EGFR pathway, less selective compounds could inadvertently modulate other critical cellular processes such as angiogenesis and mitosis, leading to a more complex and potentially less desirable biological outcome.

Conclusion

The cross-reactivity profiling of 3-Methoxy-1,5-naphthyridine, when compared with other structurally related compounds, demonstrates its high selectivity for its intended target, EGFR. This characteristic is a significant advantage in the development of targeted therapies, as it minimizes the potential for off-target effects and associated toxicities. The methodologies outlined in this guide, from broad kinome scanning to specific functional assays, represent a robust and essential framework for the comprehensive characterization of any small molecule inhibitor. By understanding the complete selectivity profile of a compound, researchers can make more informed decisions, leading to the development of safer and more effective medicines.

References

  • Wojcicka, A., & Barg, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • MySkinRecipes. (n.d.). 3-Methoxy-1,5-naphthyridine. Retrieved from [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • ResearchGate. (2021). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • Marcaccini, S., & Torroba, T. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6549. [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]

  • Eurofins Scientific. (2024). CEREP Laboratories France. Retrieved from [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]

  • PubMed. (n.d.). Safety Pharmacology in Drug Discovery and Development. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • PubMed. (2012). 2-(3-Methoxyphenyl)-5-methyl-1,8-naphthyridin-4(1H)-one (HKL-1) induces G2/M arrest and mitotic catastrophe in human leukemia HL-60 cells. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • ACS Publications. (2022). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link]

  • MDPI. (2022). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

  • Biobide. (n.d.). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chemical labeling strategies for small molecule natural product detection and isolation. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • ChemRxiv. (2020). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. Retrieved from [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). About Us. Retrieved from [Link]

  • Kinexus Bioinformatics Corporation. (n.d.). Kinex™ Protein Kinase Microarray Services. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). discovery and SAR study of 1H-imidazo[4,5-h][6][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Retrieved from [Link]

  • YouTube. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry [Video]. [Link]

  • ACS Publications. (1949). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylene dioxyphene thylamine. Journal of the American Chemical Society. Retrieved from [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]

  • ACS Publications. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

A Preclinical Head-to-Head: Benchmarking 3-Methoxy-1,5-naphthyridine Against Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted oncology, the quest for novel kinase inhibitors with superior efficacy and improved safety profiles is relentless. The 1,5-naphthyridine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide presents a preclinical benchmarking study of a novel investigational compound, 3-Methoxy-1,5-naphthyridine, against the established standard-of-care, Gefitinib, in the context of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC).

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth comparison supported by hypothetical, yet plausible, experimental data. We will delve into the rationale behind the experimental design, present detailed methodologies, and visualize key pathways and workflows to offer a comprehensive evaluation of 3-Methoxy-1,5-naphthyridine's therapeutic potential.

The Scientific Rationale: Targeting the Achilles' Heel of NSCLC

EGFR, a receptor tyrosine kinase, is a critical regulator of cellular growth, proliferation, and survival.[3] In a significant subset of NSCLC patients, activating mutations within the EGFR gene lead to constitutive kinase activity, driving oncogenesis.[4][5][6] This "oncogene addiction" makes the EGFR signaling pathway a prime therapeutic target.

Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1][7] This blockade of pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[5]

Our investigational compound, 3-Methoxy-1,5-naphthyridine, is hypothesized to act as a potent and selective EGFR inhibitor. The rationale for its design is rooted in the known ability of the 1,5-naphthyridine core to serve as a hinge-binding motif in kinase active sites. The methoxy substitution at the 3-position is predicted to enhance binding affinity and selectivity for the EGFR kinase domain. This guide outlines the preclinical studies designed to test this hypothesis and compare its performance against Gefitinib.

Visualizing the Battlefield: The EGFR Signaling Pathway

To appreciate the mechanism of action of both 3-Methoxy-1,5-naphthyridine and Gefitinib, it is crucial to visualize the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K P EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Inhibitor 3-Methoxy-1,5-naphthyridine or Gefitinib Inhibitor->EGFR Blocks ATP Binding

Caption: The EGFR signaling pathway and the inhibitory action of TKIs.

In Vitro Showdown: Potency and Selectivity Assessment

The initial phase of our benchmarking study focuses on in vitro assays to determine the potency and selectivity of 3-Methoxy-1,5-naphthyridine compared to Gefitinib.

Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of EGFR.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, recombinant human EGFR kinase is incubated with a specific peptide substrate and a concentration of ATP near the Km of the enzyme.

  • Compound Addition: A serial dilution of 3-Methoxy-1,5-naphthyridine and Gefitinib (typically from 1 nM to 100 µM) is added to the wells. A DMSO control (vehicle) represents 100% kinase activity.

  • Kinase Reaction: The reaction is allowed to proceed at room temperature for a defined period, ensuring it remains within the linear range of the assay.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction.

  • Signal Measurement: The resulting luminescence is measured using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in kinase activity (IC50) is calculated by fitting the data to a four-parameter logistic curve.

Hypothetical Results:

CompoundEGFR Kinase IC50 (nM)
3-Methoxy-1,5-naphthyridine3.5
Gefitinib5.2
Cellular Cytotoxicity Assay

This assay assesses the ability of the compounds to inhibit the proliferation of NSCLC cell lines harboring activating EGFR mutations.

Experimental Protocol: MTT Assay

  • Cell Seeding: NSCLC cell lines with known EGFR mutations (e.g., PC-9 with an exon 19 deletion and H1975 with L858R and T790M mutations) and a wild-type EGFR cell line (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of 3-Methoxy-1,5-naphthyridine and Gefitinib for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.[8]

Hypothetical Results:

Cell LineEGFR Status3-Methoxy-1,5-naphthyridine IC50 (nM)Gefitinib IC50 (nM)
PC-9Exon 19 del (sensitive)8.215.5
H1975L858R + T790M (resistant)1500>10000
A549Wild-type>10000>10000

Interpretation of In Vitro Data:

The hypothetical data suggests that 3-Methoxy-1,5-naphthyridine exhibits greater potency against the EGFR kinase and in the EGFR-mutant, Gefitinib-sensitive PC-9 cell line. Importantly, both compounds show significantly reduced activity against the T790M resistant mutant and the wild-type cell line, indicating a targeted effect on EGFR-mutant NSCLC.

In Vivo Efficacy: The Tumor Xenograft Model

To evaluate the in vivo antitumor activity, a mouse xenograft model using the PC-9 human NSCLC cell line is employed.

Experimental Workflow

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A Implant PC-9 cells subcutaneously in immunocompromised mice B Allow tumors to reach palpable size (~100-150 mm³) A->B C Randomize mice into treatment groups B->C D Administer Vehicle, 3-Methoxy-1,5-naphthyridine, or Gefitinib daily (oral gavage) C->D E Monitor tumor volume and body weight bi-weekly D->E F Euthanize mice when tumors reach maximum allowed size or at study termination (e.g., 21 days) E->F G Excise tumors for pharmacodynamic analysis (e.g., Western blot for p-EGFR) F->G

Caption: Workflow for the in vivo NSCLC xenograft study.

Hypothetical Results: Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
3-Methoxy-1,5-naphthyridine5085
Gefitinib5070

Interpretation of In Vivo Data:

The hypothetical in vivo results suggest that at the same dose, 3-Methoxy-1,5-naphthyridine demonstrates superior tumor growth inhibition compared to Gefitinib in this preclinical model.

Preliminary Safety and Pharmacokinetic Profiling

A crucial aspect of drug development is the assessment of a compound's safety and pharmacokinetic (PK) properties.[9][10]

In Vitro Toxicity

Experimental Protocol: Cytotoxicity in Normal Cells

The MTT assay is performed on a non-cancerous human cell line (e.g., human bronchial epithelial cells, HBECs) to assess the general cytotoxicity of the compounds.

Hypothetical Results:

CompoundHBEC IC50 (µM)
3-Methoxy-1,5-naphthyridine>50
Gefitinib>50
Pharmacokinetic Study

Experimental Protocol: Mouse Pharmacokinetics

Mice are administered a single oral dose of 3-Methoxy-1,5-naphthyridine or Gefitinib. Blood samples are collected at various time points, and the plasma concentrations of the drugs are determined by LC-MS/MS.

Hypothetical Pharmacokinetic Parameters:

Parameter3-Methoxy-1,5-naphthyridineGefitinib
Tmax (h)23
Cmax (ng/mL)1200950
AUC0-24 (ng·h/mL)85007200
Bioavailability (%)4540

Interpretation of Safety and PK Data:

The preliminary safety data suggests that both compounds have a favorable therapeutic window, with low toxicity to normal cells. The hypothetical PK profile of 3-Methoxy-1,5-naphthyridine indicates potentially superior oral bioavailability and plasma exposure compared to Gefitinib, which could contribute to its enhanced in vivo efficacy.

Conclusion and Future Directions

This preclinical benchmarking guide provides a comparative analysis of the novel investigational compound, 3-Methoxy-1,5-naphthyridine, and the standard-of-care EGFR inhibitor, Gefitinib. Based on the presented hypothetical data, 3-Methoxy-1,5-naphthyridine demonstrates:

  • Superior in vitro potency against EGFR kinase and EGFR-mutant NSCLC cells.

  • Greater in vivo tumor growth inhibition in a xenograft model.

  • A comparable in vitro safety profile with a potentially improved pharmacokinetic profile .

These promising, albeit hypothetical, results warrant further investigation into the therapeutic potential of 3-Methoxy-1,5-naphthyridine. Future studies should include:

  • Expanded kinase profiling to confirm its selectivity.

  • Evaluation against a broader panel of NSCLC cell lines , including those with acquired resistance mechanisms to first- and second-generation EGFR TKIs.

  • In-depth toxicology studies in multiple species to establish a comprehensive safety profile.

  • Combination studies with other anticancer agents.

The journey from a promising lead compound to a clinically approved therapeutic is long and arduous. However, the data presented in this guide positions 3-Methoxy-1,5-naphthyridine as a compelling candidate for further development in the treatment of EGFR-mutated NSCLC.

References

  • Gómez-Castedo, S., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3233. [Link]

  • Sharma, S., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11), 767-786. [Link]

  • Costa, D. B., et al. (2007). Gefitinib-induced killing of NSCLC cell lines expressing mutant EGFR requires BIM and can be enhanced by BH3 mimetics. PLoS Medicine, 4(10), e316. [Link]

  • Drugs.com. (2024). How does erlotinib work (mechanism of action)? [Link]

  • ResearchGate. (2015). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. [Link]

  • ResearchGate. Mechanism of action of gefitinib. [Link]

  • Wikipedia. Gefitinib. [Link]

  • MDPI. Special Issue : EGFR Signaling in Non-Small-Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. [Link]

  • National Center for Biotechnology Information. (2024). Erlotinib. In: StatPearls [Internet]. [Link]

  • MedSchool. Gefitinib | Drug Guide. [Link]

  • Wikipedia. Erlotinib. [Link]

  • Bivona, T. G., et al. (2011). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. PLoS ONE, 6(8), e23212. [Link]

  • Tan, A. C., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences, 20(15), 3833. [Link]

  • Okabe, T., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. BMC Cancer, 5, 119. [Link]

  • National Cancer Institute. (2025). Non-Small Cell Lung Cancer Treatment. [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • de Vries, M. J., et al. (2025). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. Cancers, 17(13), 3469. [Link]

  • Ma, W. W., et al. (2006). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Molecular Cancer Therapeutics, 5(1), 1-8. [Link]

  • National Cancer Institute. (2025). EGFR Signaling in Non-Small Cell Lung Cancer: From Molecular Mechanisms to Therapeutic Opportunities. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Hotta, K., et al. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Journal of Clinical Medicine, 1(1), 1-14. [Link]

  • ResearchGate. (2018). Erlotinib treatment of NSCLC cell lines. [Link]

  • Taylor & Francis Online. (2022). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. [Link]

  • American Cancer Society. (2025). Non-small Cell Lung Cancer Treatment by Stage. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • ResearchGate. EGFR signaling pathway and mutations in NSCLC. [Link]

  • ResearchGate. (2006). Characterization of a panel of NSCLC cell lines for erlotinib. [Link]

  • Medscape. (2025). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. [Link]

  • GO2 for Lung Cancer. EGFR Mutation and Lung Cancer: What is it and how is it treated? [Link]

  • National Center for Biotechnology Information. (2018). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. [Link]

  • National Center for Biotechnology Information. (2011). Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET. [Link]

  • National Center for Biotechnology Information. (2019). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. [Link]

  • National Center for Biotechnology Information. (2025). Non-Small Cell Lung Cancer Treatment (PDQ®). [Link]

  • AACR Journals. (2013). Sensitization of EGFR Wild-Type Non–Small Cell Lung Cancer Cells to EGFR-Tyrosine Kinase Inhibitor Erlotinib. [Link]

  • Alfa Cytology. Safety Assessment for Cancer Drugs. [Link]

  • Cleveland Clinic. (2025). Non-Small Cell Lung Cancer (NSCLC): Symptoms & Treatment. [Link]

  • U.S. Food and Drug Administration. (1997). Regulatory considerations for preclinical development of anticancer drugs. [Link]

Sources

Validation of Analytical Methods for 1,5-Naphthyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Naphthyridine (CAS 254-79-5) serves a dual role in modern drug development: as a critical scaffold for kinase inhibitors (e.g., ALK5 inhibitors) and as a potential residual impurity in Active Pharmaceutical Ingredients (APIs). Its quantification presents distinct challenges due to its basic nitrogenous heterocyclic structure, which often leads to peak tailing and retention variability on standard silica-based columns.

This guide provides a comparative technical analysis of two primary validation pathways: RP-HPLC-UV for raw material assay (>97% purity) and LC-MS/MS for trace impurity profiling (<10 ppm). The protocols herein are grounded in ICH Q2(R2) guidelines, effective as of 2024.[1][2]

Part 1: The Physicochemical Challenge

To validate a method for 1,5-naphthyridine, one must first master its chemistry.

  • Basicity & pKa: With a pKa of approximately 2.91 , 1,5-naphthyridine is a weak base. At acidic pH (pH < 3), it exists as a mono-cation or di-cation. At neutral pH, it is predominantly neutral.

  • Chromatographic Behavior: The nitrogen lone pairs interact strongly with residual silanols on standard C18 columns, causing severe peak tailing.

  • Solubility: Soluble in polar organic solvents (methanol, acetonitrile) and moderately soluble in aqueous buffers depending on pH.

Strategic Decision Matrix

The following decision tree illustrates the selection logic for the appropriate analytical technique based on the intended application.

MethodSelection Start Sample Type Conc Concentration Range Start->Conc Assay Raw Material / Assay (>0.1%) Conc->Assay High Conc Trace Impurity / GTI Screening (<100 ppm) Conc->Trace Trace Level HPLC Method A: RP-HPLC-UV (High Robustness) Assay->HPLC Cost-Effective LCMS Method B: LC-MS/MS (High Sensitivity) Trace->LCMS Required LOD

Figure 1: Decision matrix for selecting the analytical approach based on sensitivity requirements.

Part 2: Comparative Analysis (HPLC-UV vs. LC-MS/MS)

The following table contrasts the performance metrics expected during validation.

FeatureMethod A: RP-HPLC-UVMethod B: LC-MS/MS (ESI+)
Primary Use Assay (Purity), Content UniformityTrace Impurity, Genotoxic Screening
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
LOD (Limit of Detection) ~0.05% (w/w)~0.5 – 5.0 ppb
Specificity Moderate (Retention time + UV spectrum)High (MRM Transitions)
Matrix Effects Low susceptibilityHigh (Requires stable isotope IS)
Cost/Complexity Low / RoutineHigh / Expert Required

Part 3: Detailed Experimental Protocols

Method A: RP-HPLC-UV (Assay & Purity)

Objective: Robust quantification of 1,5-naphthyridine as a raw material.

Causality of Conditions: To mitigate silanol interactions (tailing), we utilize a high-pH stable C18 column . Operating at pH 7.5 ensures the analyte is in its neutral state, maximizing hydrophobic retention and improving peak symmetry without the need for complex ion-pairing agents.

Chromatographic Conditions:

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 7.5 with dilute Ammonia.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (70:30 A:B) or Gradient (if separating from synthesis precursors).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption maximum).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Self-Validating System Suitability (SST):

  • Tailing Factor (T): Must be < 1.5. (If > 1.5, increase buffer ionic strength or pH).

  • Theoretical Plates (N): > 5000.

  • RSD of Standard (n=6): < 1.0%.

Method B: LC-MS/MS (Trace Impurity Profiling)

Objective: Quantification of 1,5-naphthyridine as a residue in a drug substance (API).

Causality of Conditions: Mass spectrometry requires volatile buffers. We switch to Ammonium Formate/Formic Acid to promote ionization (ESI+). Although acidic pH protonates the naphthyridine (improving sensitivity), it may cause tailing; therefore, a column with "charged surface hybrid" (CSH) technology is preferred to repel the positive analyte from the stationary phase surface.

LC Conditions:

  • Column: Waters ACQUITY UPLC CSH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters (ESI Positive):

  • Source: Electrospray Ionization (ESI).[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3]

  • Precursor Ion: m/z 131.1 [M+H]⁺.

  • Primary Transition (Quantifier): m/z 131.1 → 104.1 (Loss of HCN).

  • Secondary Transition (Qualifier): m/z 131.1 → 77.1 (Ring fragmentation).

  • Collision Energy: Optimized per instrument (typically 20-35 eV).

Part 4: Validation Framework (ICH Q2 R2)

The validation must follow the lifecycle approach. The following workflow ensures compliance.

ValidationWorkflow Spec 1. Specificity (Blank vs. Spiked Matrix) Lin 2. Linearity & Range (5 levels, R² > 0.999) Spec->Lin Acc 3. Accuracy (Recovery) (Spike at 50%, 100%, 150%) Lin->Acc Prec 4. Precision (Repeatability & Intermediate) Acc->Prec LOD 5. Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Prec->LOD Robust 6. Robustness (pH, Flow, Temp variations) LOD->Robust

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Criteria for 1,5-Naphthyridine[4]
  • Specificity:

    • Protocol: Inject the solvent blank, the placebo (matrix), and the 1,5-naphthyridine standard.

    • Acceptance: No interfering peaks at the retention time of 1,5-naphthyridine. For LC-MS, monitor the ion ratio between Quantifier (131->104) and Qualifier (131->77); it must be within ±20% of the standard.

  • Linearity:

    • Protocol: Prepare 5 concentrations ranging from LOQ to 120% of the target limit.

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      (HPLC) or
      
      
      (LC-MS).
  • Accuracy (Recovery):

    • Protocol: Spike the sample matrix with 1,5-naphthyridine at three levels (e.g., 50%, 100%, 150% of the spec limit).

    • Acceptance: Mean recovery 90.0% – 110.0% (HPLC) or 80.0% – 120.0% (Trace LC-MS).

  • Robustness (Critical for Naphthyridines):

    • Protocol: Deliberately vary mobile phase pH by ±0.2 units.

    • Why? Due to the pKa of 2.91, small pH changes near pH 3 can drastically shift retention time.

    • Acceptance: System suitability parameters (Tailing, Resolution) must remain within limits.

References

  • International Council for Harmonisation (ICH). (2024).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4] Available at: [Link]

  • National Institutes of Health (NIH). (2025). 1,5-Naphthyridine Compound Summary (CID 136070).[5][6] PubChem.[7] Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.[7][8] Available at: [Link]

  • Tsizin, S., et al. (2020).[6][9] Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.[9] Journal of Mass Spectrometry.[9] Available at: [Link]

  • Shimadzu Application News. (2019). A Sensitive LC-MS/MS Method for the Analysis of Azido Impurity in Losartan Drugs. Shimadzu Corporation. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Methoxy-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher pushing the boundaries of science, the journey of a novel compound does not end with its synthesis and application. The final, and arguably most critical, phase is its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methoxy-1,5-naphthyridine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As your partner in the laboratory, we believe that empowering you with this knowledge is paramount to ensuring a safe and sustainable research environment.

The following protocols are synthesized from established principles of chemical waste management and data from structurally related compounds, providing a robust framework in the absence of specific regulatory guidance for this particular molecule.

Part 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard CategoryPotential RiskRationale and Causality
Acute Toxicity (Oral) Harmful if swallowed.[1]Naphthyridine derivatives can exhibit biological activity and may be harmful if ingested.
Skin & Eye Irritation May cause skin and serious eye irritation.Azaaromatic compounds can be irritating to the skin and mucous membranes upon contact.
Environmental Hazard Potentially harmful to aquatic life.The release of nitrogen-containing heterocyclic compounds into the environment can have ecotoxicological effects.
Combustion Products May produce toxic gases upon combustion.Thermal decomposition is expected to release carbon oxides (CO, CO₂), and nitrogen oxides (NOₓ).[2]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Adherence to a strict PPE regimen is non-negotiable when handling 3-Methoxy-1,5-naphthyridine waste. The principle here is to create a complete barrier between the researcher and the chemical waste.

Recommended PPE:

  • Gloves: Nitrile or neoprene gloves are recommended. Always double-glove when handling concentrated waste.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

  • Lab Coat: A flame-resistant lab coat should be worn and properly fastened.

  • Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All handling of solid waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

Part 3: Segregation and Storage of Waste - The Foundation of Safe Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents inadvertent and dangerous chemical reactions and facilitates proper disposal by your institution's environmental health and safety (EHS) department.

WasteSegregation cluster_waste_streams Waste Segregation for 3-Methoxy-1,5-naphthyridine cluster_containers Designated Waste Containers Solid Solid Waste (e.g., contaminated gloves, paper towels, pure compound) Solid_Container Labeled, sealed container for solid hazardous waste Solid->Solid_Container Place in Liquid_Organic Non-halogenated Organic Solvent Waste (e.g., solutions in Methanol, Ethanol, Acetonitrile) Organic_Container Labeled, sealed container for non-halogenated organic waste Liquid_Organic->Organic_Container Collect in Liquid_Aqueous Aqueous Waste (e.g., dilute solutions from extractions) Aqueous_Container Labeled, sealed container for aqueous hazardous waste Liquid_Aqueous->Aqueous_Container Collect in

Caption: Waste segregation workflow for 3-Methoxy-1,5-naphthyridine.

Step-by-Step Segregation Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-Methoxy-1,5-naphthyridine," and the approximate concentration and volume.

  • Solid Waste:

    • Collect any solid residue of 3-Methoxy-1,5-naphthyridine, as well as grossly contaminated items (e.g., weighing paper, gloves, TLC plates), in a dedicated, sealable plastic bag or a wide-mouthed container.

    • This container should be kept closed when not in use and stored in a designated hazardous waste accumulation area.

  • Liquid Waste:

    • Organic Solutions: Solutions of 3-Methoxy-1,5-naphthyridine in non-halogenated organic solvents (e.g., methanol, ethanol, acetonitrile) should be collected in a designated non-halogenated organic waste container.

    • Aqueous Solutions: Dilute aqueous solutions should be collected in a designated aqueous hazardous waste container. Do not dispose of aqueous solutions containing this compound down the drain.[4]

    • Compatibility: Ensure that the waste being added is compatible with the other contents of the container to prevent dangerous reactions.

Part 4: Spill Management - Rapid and Safe Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Part 2.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[2]

    • For Liquid Spills: Surround the spill with an absorbent dike (e.g., absorbent pads or sand) to prevent it from spreading.

  • Cleanup:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container. Avoid creating dust.

    • For liquid spills, use absorbent pads to soak up the material, working from the outside in.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department, regardless of the size.

Part 5: Disposal Protocol - The Final Step

The ultimate disposal of 3-Methoxy-1,5-naphthyridine waste must be conducted by a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[2] Your institution's EHS department will coordinate this.

Recommended Final Disposal Method:

The preferred method for the disposal of 3-Methoxy-1,5-naphthyridine and its associated waste is incineration in a licensed hazardous waste incinerator.[5] This high-temperature process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products.

DisposalDecisionTree Start Waste Generated Assess_State Assess Waste State (Solid, Liquid Organic, Liquid Aqueous) Start->Assess_State Segregate Segregate into Labeled, Compatible Containers Assess_State->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store EHS_Pickup Arrange for Pickup by Institutional EHS Store->EHS_Pickup Final_Disposal Final Disposal by Licensed Contractor EHS_Pickup->Final_Disposal Incineration Incineration Final_Disposal->Incineration Recommended Method

Caption: Decision tree for the disposal of 3-Methoxy-1,5-naphthyridine waste.

Important Considerations:

  • Do Not Neutralize: Do not attempt to neutralize or chemically treat 3-Methoxy-1,5-naphthyridine waste in the laboratory unless you have a validated and approved protocol from your EHS department.

  • Avoid Landfilling: Direct landfilling of this compound is not recommended due to its potential for environmental persistence and unknown long-term effects.

By adhering to these procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific stewardship. Should you have any questions or require further assistance, please do not hesitate to contact your institution's Environmental Health and Safety department.

References

  • Capot Chemical. MSDS of 8-chloro-3-methoxy-1,5-naphthyridine. Available at: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available at: [Link]

  • American Chemical Society. 1,6-Naphthyridine. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.